Trimethyl(phenyl)tin
Description
Structure
2D Structure
Properties
IUPAC Name |
trimethyl(phenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHOGNZHAUOXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239415 | |
| Record name | Stannane, trimethylphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934-56-5 | |
| Record name | Stannane, trimethylphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, trimethylphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stannane, trimethylphenyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Trimethyl(phenyl)tin: Structure, Properties, and Application
Abstract
Trimethyl(phenyl)tin, also known as phenyltrimethylstannane, is a tetraorganotin compound that serves as a cornerstone reagent in modern synthetic chemistry. Its primary utility lies in its role as an efficient phenyl group transfer agent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This guide provides a comprehensive technical overview of its chemical and structural properties, detailed and validated protocols for its synthesis, and its application in forming critical carbon-carbon bonds. We delve into the causality behind experimental methodologies, spectroscopic analysis for characterization, and the critical safety considerations necessitated by the high toxicity of organotin compounds. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent.
Introduction: The Role of this compound in Synthesis
The strategic construction of carbon-carbon bonds is a fundamental objective in organic synthesis, particularly in the development of pharmaceuticals, advanced materials, and agrochemicals. Among the array of organometallic reagents developed for this purpose, organostannanes occupy a significant position due to their tolerance of a wide variety of functional groups, stability to air and moisture, and predictable reactivity.[1]
This compound (C₆H₅Sn(CH₃)₃) is a prominent member of this class, valued specifically for its role as a robust building block in the synthesis of biaryl systems and other complex molecular architectures.[2] Its utility is most profoundly demonstrated in the Stille cross-coupling reaction, where the phenyl group is transferred from the tin atom to an organic electrophile under the catalysis of a palladium complex.[2][3] This guide will explore the essential technical details of this compound, providing scientists with the foundational knowledge required for its effective and safe utilization.
Physicochemical and Structural Properties
This compound is a colorless liquid at room temperature, characterized by the covalent bonding of three methyl groups and one phenyl group to a central tin(IV) atom.[4] Its key properties are summarized below.
Physical and Chemical Data
| Property | Value | Source(s) |
| IUPAC Name | trimethyl(phenyl)stannane | [4] |
| Synonyms | Phenyltrimethylstannane, Phenyltrimethyltin | [4] |
| CAS Number | 934-56-5 | [4] |
| Molecular Formula | C₉H₁₄Sn | [5] |
| Molecular Weight | 240.92 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Density | 1.327 g/mL at 25 °C | [4] |
| Melting Point | -51 °C | [5] |
| Boiling Point | 88 °C at 16 mmHg | [5] |
| Refractive Index (n²⁰/D) | 1.5357 | [5] |
Molecular Structure
The central tin atom in this compound is sp³ hybridized, resulting in a tetrahedral geometry. This structure is analogous to other simple tetraorganotin compounds like tetramethyltin.[1] The four organic substituents are arranged around the tin atom, with the bulkier phenyl group influencing the local electronic environment.
While a specific gas-phase electron diffraction or single-crystal X-ray diffraction study detailing the precise bond lengths and angles of this compound was not located for this guide, the structure can be reliably predicted. The Sn-C bonds to the methyl groups are expected to be slightly shorter than the Sn-C bond to the phenyl group. The C-Sn-C bond angles will deviate slightly from the ideal tetrahedral angle of 109.5° due to the steric differences between the methyl and phenyl substituents.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The phenyl group is transferred from this compound to the palladium center, displacing the halide/triflate and forming a new organopalladium(II) species. The trimethyltin halide (Me₃SnX) is released as a byproduct. This is often the rate-determining step. [1]3. Reductive Elimination: The two organic groups (R¹ and Ph) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. [1]
Validated Protocol: Synthesis of 4-Methoxybiphenyl
This protocol details the coupling of 4-iodoanisole with this compound.
Reaction Scheme: CH₃OC₆H₄I + C₆H₅Sn(CH₃)₃ --[Pd(PPh₃)₄]--> CH₃OC₆H₄-C₆H₅ + ISn(CH₃)₃
Methodology:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), 4-iodoanisole (1.0 eq), and this compound (1.1-1.2 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene, THF, or DMF) via syringe. Causality: Degassing the solvent by sparging with argon or using freeze-pump-thaw cycles is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours. Causality: The fluoride ions react with the trimethyltin iodide byproduct to form insoluble, polymeric fluorostannates, which precipitate out of the organic solution, greatly simplifying purification. [6] * Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield pure 4-methoxybiphenyl.
-
Safety and Toxicology
CRITICAL NOTE: this compound, like all volatile organotin compounds, is highly toxic and must be handled with extreme caution.
-
Toxicity Profile: It is classified as very toxic by inhalation, skin contact, and ingestion. [4]Organotin compounds are potent neurotoxins and can have severe effects on the immune, reproductive, and central nervous systems.
-
Handling Precautions: All manipulations must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE) is mandatory and must include a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. An organic vapor respirator may be required depending on the scale of the reaction.
-
Waste Disposal: All waste containing organotin compounds (liquid and solid) must be collected and disposed of as hazardous chemical waste according to institutional and governmental regulations. Do not discharge to the environment, as organotins are persistent and highly toxic to aquatic life.
Conclusion
This compound is an exemplary reagent that combines stability with high reactivity, making it a powerful tool for the construction of complex organic molecules. Its central role in the Stille cross-coupling reaction provides a reliable and functional-group-tolerant method for forging C(sp²)-C(sp²) bonds. A thorough understanding of its properties, combined with adherence to rigorous, field-proven protocols for its synthesis and application, allows researchers to harness its synthetic potential. However, its utility must always be balanced with an unwavering commitment to safety, given its significant toxicity. By following the principles and procedures outlined in this guide, scientists can confidently and safely integrate this valuable reagent into their synthetic programs.
References
- Tacke, R., et al. (2015). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions, 44(35), 15536-15551. [Link]
- Seitz, D. E., & Zapata, A. (1981). (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl)triphenyltin via Transmetalation.
- Chemistry LibreTexts. (2023). Stille Coupling.
- UCLA, Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Stille reaction (Stille coupling).
- Maleczka, R. E., Jr., Gallagher, W. P., & Terstiege, I. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(23), 5424–5425. [Link]
- Azizian, H., Eaborn, C., & Pidcock, A. (1981). Novel synthesis of unsymmetrical tetra-organotins. Journal of Organometallic Chemistry, 215(1), 49-58. [Link]
- Wikipedia. (n.d.). Stille reaction.
- ResearchGate. (n.d.). Molecular structure of 1 (p = 50%). Selected bond lengths (Å) and bond angles (°).
- Maleczka, R. E., Jr., & Terstiege, I. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 69(16), 5459-5470. [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Illustrated Glossary of Organic Chemistry - Stille reaction (Stille coupling) [chem.ucla.edu]
- 4. This compound 98 934-56-5 [sigmaaldrich.com]
- 5. This compound | 934-56-5 [chemicalbook.com]
- 6. chemistry.msu.edu [chemistry.msu.edu]
Physical characteristics of Trimethyl(phenyl)tin
An In-depth Technical Guide to the Physical Characteristics of Trimethyl(phenyl)tin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₆H₅Sn(CH₃)₃) is an organotin compound of significant interest in organometallic chemistry and as a precursor in organic synthesis. A thorough understanding of its physical and spectroscopic properties is paramount for its safe handling, effective application, and the accurate interpretation of experimental results. This guide provides a comprehensive overview of the core physical characteristics of this compound, synthesizing data from established chemical suppliers and the scientific literature. We delve into its physicochemical properties, molecular structure, and detailed spectroscopic signatures (NMR, MS, IR), offering field-proven insights into the causality behind its observed characteristics. This document is structured to serve as a practical and authoritative reference for professionals engaged in research and development.
Core Chemical Identity and Physicochemical Properties
This compound, also known as Phenyltrimethylstannane, is an organometallic compound featuring a central tin (Sn) atom covalently bonded to three methyl (–CH₃) groups and one phenyl (–C₆H₅) group. This structure dictates its physical state and behavior. At standard temperature and pressure, it exists as a colorless to pale yellow liquid.[1][2][3][4] Its nonpolar nature, conferred by the hydrocarbon ligands, results in its immiscibility with water.[1]
The key physicochemical properties are summarized in the table below for rapid reference. These values are critical for experimental design, including reaction setup, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 934-56-5 | |
| Molecular Formula | C₉H₁₄Sn or C₆H₅Sn(CH₃)₃ | [5] |
| Molecular Weight | 240.92 g/mol | [1][6] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Melting Point | -51 °C | [7][8] |
| Boiling Point | 88 °C @ 16 mmHg | [7][8] |
| Density | 1.327 g/mL at 25 °C | [7][8] |
| Refractive Index (n²⁰/D) | 1.5357 | [5] |
| Flash Point | 76 °C (168.8 °F) - closed cup | [7] |
| Solubility | Insoluble in water; Soluble in acetonitrile (slightly), chloroform (sparingly) | [1][3] |
Molecular Structure and Bonding
The geometry of this compound is defined by the sp³ hybridization of the central tin atom, resulting in a tetrahedral arrangement of its four substituents. The three methyl groups and the larger phenyl group are positioned at the vertices of this tetrahedron. The Sn-C bond lengths are approximately 2.13-2.16 Å.[9] This structure is fundamental to understanding its reactivity, particularly in reactions like transmetalation where the phenyl or methyl groups are transferred.[4]
Caption: Tetrahedral geometry of this compound.
Spectroscopic Characterization: A Multi-faceted Approach
Spectroscopic analysis provides unambiguous structural confirmation and is a cornerstone for quality control and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organotin compounds.[10] The presence of magnetically active nuclei—¹H, ¹³C, and ¹¹⁹Sn—provides a wealth of information.
-
¹H NMR: The proton NMR spectrum is characterized by two main regions. The protons of the three equivalent methyl groups appear as a sharp singlet at a high field (low ppm value), typically around 0.2-0.3 ppm. This upfield shift is due to the electropositive nature of the tin atom. The protons of the phenyl group resonate in the aromatic region, typically between 7.0 and 7.5 ppm. The integration of these signals provides a crucial validation of the structure, yielding a 9:5 ratio corresponding to the methyl and phenyl protons, respectively.[10]
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows distinct signals for the methyl and phenyl carbons. The methyl carbons appear at a high field (e.g., ~ -9 ppm), shielded by the tin atom. The phenyl carbons are observed in the typical aromatic range of 120-140 ppm.[10]
-
¹¹⁹Sn NMR: Tin-119 NMR is highly sensitive to the coordination environment of the tin atom. For tetracoordinated Sn(IV) compounds like this compound, the chemical shift provides direct insight into the electronic environment. The resonance for Me₃SnPh is expected in a characteristic region for tetraorganostannanes, which can be influenced by the solvent.[9] This technique is invaluable for distinguishing between different organotin species in a mixture.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. The mass spectrum of this compound will display a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the multiple stable isotopes of tin. The fragmentation is dominated by the cleavage of tin-carbon bonds, leading to the successive loss of methyl (–15 Da) and phenyl (–77 Da) radicals.[10] This predictable fragmentation pattern is a key diagnostic feature.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present. The spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the Sn-C bonds and the hydrocarbon ligands.
-
C-H vibrations: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is found just below 3000 cm⁻¹.
-
Aromatic C=C vibrations: Phenyl ring stretching vibrations are observed in the 1400-1600 cm⁻¹ region.
-
Sn-C vibrations: The Sn-C stretching vibrations are typically found in the far-infrared region, generally between 500 and 600 cm⁻¹. The asymmetric Sn-CH₃ stretching is particularly characteristic.[11]
Experimental Protocols
Adherence to standardized protocols is essential for obtaining reliable and reproducible data.
Protocol: NMR Sample Preparation and Acquisition
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; Benzene-d₆, C₆D₆).[9] The choice of solvent can influence chemical shifts, particularly for ¹¹⁹Sn.
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added, although modern spectrometers can lock and reference to the residual solvent signal.
-
Instrument Setup: Place the sample in the NMR spectrometer. Allow the sample temperature to equilibrate.
-
Acquisition: Acquire ¹H, ¹³C, and ¹¹⁹Sn spectra using standard acquisition parameters. For ¹³C and ¹¹⁹Sn, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis and integrate the signals for ¹H NMR.
Caption: Standard workflow for NMR analysis.
Protocol: Boiling Point Determination (Reduced Pressure)
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.
-
Sample Charging: Place a small volume of this compound and a boiling chip or magnetic stir bar into the distillation flask.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a manometer to monitor the pressure. Carefully reduce the pressure to the target value (e.g., 16 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. This compound is a hazardous substance and must be handled with extreme care.
-
Toxicity: The compound is classified as highly toxic. It is fatal if swallowed, in contact with skin, or if inhaled. It is also suspected of causing long-term cumulative health effects.[1]
-
Handling: All manipulations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory. Avoid all contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Environmental Hazard: This material is very toxic to aquatic life with long-lasting effects.[1] Prevent its release into the environment and dispose of it as hazardous waste according to local, state, and federal regulations.
Conclusion
This compound is a well-characterized organotin compound with a distinct set of physical and spectroscopic properties. Its liquid state at room temperature, defined boiling and melting points, and characteristic spectroscopic signatures make it a valuable reagent in chemical research. The data and protocols presented in this guide provide a robust framework for its safe and effective use, empowering researchers to proceed with confidence and scientific rigor.
References
- Chemical Point. (n.d.). This compound.
- E FORU Materials Inc. (n.d.). This compound CAS #: 934-56-5.
- American Elements. (n.d.). This compound.
- Piers, W. E., et al. (2015). Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and Cyclopentadienyl Complexes. Dalton Transactions.
- Harrah, L. A., Ryan, M. T., & Tamborski, C. (1960). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. DTIC.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. CAS 934-56-5: this compound | CymitQuimica [cymitquimica.com]
- 3. 三甲基苯基锡 | 934-56-5 [m.chemicalbook.com]
- 4. Buy this compound | 934-56-5 [smolecule.com]
- 5. Page loading... [wap.guidechem.com]
- 6. scbt.com [scbt.com]
- 7. chemicalpoint.eu [chemicalpoint.eu]
- 8. This compound | 934-56-5 [chemicalbook.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. apps.dtic.mil [apps.dtic.mil]
Synthesis of Trimethyl(phenyl)tin from Iodobenzene: A Comprehensive Technical Guide
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of trimethyl(phenyl)tin from iodobenzene, a critical process for obtaining a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and related fields. It delves into the primary synthetic methodologies, including the Grignard and organolithium routes, offering detailed mechanistic insights and step-by-step experimental protocols. Furthermore, this guide emphasizes the paramount importance of safety when handling highly toxic organotin compounds and outlines robust procedures for purification and characterization of the final product. The content is structured to provide not just procedural instructions, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding for practical application.
Introduction: The Significance of this compound
This compound, with the chemical formula C₉H₁₄Sn, is an indispensable organotin compound in modern organic chemistry.[1][2] Its primary utility lies in its role as a precursor in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[3] In these reactions, the phenyl group is efficiently transferred to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond with a variety of organic electrophiles.[3] This capability makes this compound a valuable tool for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The compound itself is a colorless liquid at room temperature with a boiling point of approximately 88°C at 16 mmHg.[1][4]
Synthetic Methodologies: A Comparative Analysis
The synthesis of this compound from iodobenzene can be accomplished through several key pathways. The choice of method often depends on factors such as available laboratory equipment, desired yield and purity, and the scale of the reaction. The two most prevalent and reliable methods involve the use of Grignard reagents and organolithium reagents. A less common, but historically relevant method, is the Wurtz-Fittig reaction.
The Grignard Reaction Route
The Grignard reaction is a cornerstone of organometallic chemistry and provides a robust method for the synthesis of this compound.[5] This approach involves the initial formation of a phenylmagnesium halide (a Grignard reagent) from iodobenzene and magnesium metal, followed by its reaction with trimethyltin chloride.
Mechanism: The reaction proceeds in two main stages. First, iodobenzene reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF), to form phenylmagnesium iodide.[5][6] The ether solvent is crucial as it coordinates with the magnesium center, stabilizing the Grignard reagent.[7] In the second stage, the nucleophilic phenyl group of the Grignard reagent attacks the electrophilic tin atom of trimethyltin chloride, displacing the chloride ion to form the desired this compound and magnesium iodide chloride.[3]
Experimental Workflow: Grignard Route
Sources
- 1. Buy this compound | 934-56-5 [smolecule.com]
- 2. CAS 934-56-5: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 934-56-5 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. cerritos.edu [cerritos.edu]
An In-depth Technical Guide to Trimethyl(phenyl)tin: Synthesis, Application, and Handling
Introduction: The Enduring Utility of a Classic Organotin Reagent
Trimethyl(phenyl)tin, an organostannane compound, represents a cornerstone reagent in the field of synthetic organic chemistry. Characterized by a central tin atom bonded to three methyl groups and one phenyl group, its true value lies in its function as a potent and reliable phenyl group donor.[1] While the broader class of organotin compounds has faced scrutiny due to environmental and toxicological concerns, the specific, targeted application of reagents like this compound in controlled laboratory and industrial settings remains indispensable for the construction of complex molecular architectures.[2]
This guide provides an in-depth exploration of this compound, moving beyond a simple catalog of properties to offer researchers and drug development professionals a practical understanding of its synthesis, core applications, and safe handling. We will delve into the mechanistic underpinnings of its reactivity, particularly in the context of palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of biaryl structures found in numerous pharmaceuticals and advanced materials.[1][3]
Compound Identification and Physicochemical Properties
Accurate identification is critical for regulatory compliance and experimental reproducibility. This compound is known by several synonyms in commercial and academic literature.
Table 1: Identifiers and Synonyms
| Identifier | Value |
|---|---|
| CAS Number | 934-56-5 |
| IUPAC Name | trimethyl(phenyl)stannane[4] |
| Synonyms | Phenyltrimethylstannane, Phenyltrimethyltin, Trimethylmonophenyltin, Trimethylphenylstannane, Trimethylstannylbenzene[4][5][6] |
| Linear Formula | C₆H₅Sn(CH₃)₃ |
| InChI Key | COHOGNZHAUOXPA-UHFFFAOYSA-N[4] |
The physical properties of this compound dictate its handling and reaction conditions. It is a colorless liquid at room temperature with a volatility that requires careful management.[4]
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₁₄Sn | [4][6] |
| Molecular Weight | 240.92 g/mol | [4] |
| Density | 1.327 g/mL at 25 °C | [7] |
| Melting Point | -51 °C | [6][7] |
| Boiling Point | 88 °C at 16 mmHg | [6][7] |
| Refractive Index | n20/D 1.5357 | [6] |
| Flash Point | 76 °C (169 °F) |[6][7] |
Synthesis: Principles and Practice
The synthesis of this compound typically relies on the formation of a bond between an electrophilic tin center and a nucleophilic phenyl group. The most common and reliable laboratory-scale method involves a Grignard reaction.
Causality in Synthetic Choices
The Grignard-based approach is favored for its high yield and the ready availability of starting materials. The core principle is the reaction of an organomagnesium halide (a potent nucleophile) with a trialkyltin halide (an electrophile).
-
Reagent Choice: Phenylmagnesium bromide is the Grignard reagent of choice, generated in situ from bromobenzene and magnesium turnings. Trimethyltin chloride is the most common electrophilic tin source due to its reactivity and commercial availability.
-
Solvent System: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are critical.[1] These solvents serve two purposes: they solvate the Grignard reagent, stabilizing it and maintaining its reactivity, and they are inert to the highly reactive organometallic species, preventing side reactions. The exclusion of water is paramount, as Grignard reagents are strong bases and will be instantly quenched by protic sources.
-
Temperature Control: The reaction is typically initiated at 0 °C to moderate the initial exothermic reaction between the Grignard reagent and the tin halide, minimizing the formation of byproducts.[4]
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes a standard laboratory procedure for the synthesis of this compound.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas throughout the procedure.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium and, if necessary, gently warm the flask or add an iodine crystal to initiate the reaction. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of phenylmagnesium bromide.
-
Stannylation Reaction: Cool the Grignard solution to 0 °C using an ice bath. Prepare a solution of trimethyltin chloride in anhydrous diethyl ether and add it to the dropping funnel. Add the trimethyltin chloride solution dropwise to the stirred Grignard reagent. A white precipitate of magnesium salts will form.
-
Workup and Purification: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound as a colorless liquid.[4]
Core Application: The Stille Cross-Coupling Reaction
This compound is a premier reagent for the Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds between an organotin compound and an organic electrophile (typically an aryl, vinyl, or acyl halide/triflate).[1][3] This reaction is a cornerstone of modern synthesis, enabling the construction of biaryl motifs prevalent in medicinal chemistry.[4][8]
The key advantage of trimethyltin reagents over their tributyltin counterparts is their generally higher reactivity and the generation of more water-soluble and easily removable tin byproducts, simplifying purification.[9] The rate-determining step in the Stille cycle is often transmetalation, and the less sterically hindered methyl groups on tin facilitate a faster transfer of the phenyl group to the palladium center compared to butyl groups.[3][9]
Catalytic Cycle of the Stille Coupling
The mechanism proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.
Caption: Catalytic Cycle of the Stille Reaction
Experimental Protocol: Palladium-Catalyzed Phenylation
This protocol provides a general procedure for the Stille coupling of an aryl bromide with this compound.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a suitable solvent (e.g., anhydrous toluene or DMF).
-
Reagent Addition: Stir the mixture to ensure dissolution, then add this compound (1.1-1.5 eq) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-115 °C) and monitor its progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).[10]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with an aqueous solution of potassium fluoride (KF). The KF solution reacts with the trimethyltin bromide byproduct to form a precipitate (Me₃SnF), which can be removed by filtration through a pad of celite. This is a key step for removing the tin byproduct.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous magnesium or sodium sulfate. After filtering, concentrate the solution in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl compound.
Safety and Handling: A Non-Negotiable Priority
Organotin compounds are highly toxic and require strict handling protocols. This compound is classified as very toxic by inhalation, skin contact, and ingestion, and poses a significant risk to aquatic life.[4]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[11][12] Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles with a face shield.[13]
-
Handling: Use syringes or cannulas for transferring the liquid reagent to avoid exposure.[11] Ensure all containers are securely sealed when not in use.[11] Avoid all personal contact, including inhalation of vapors.[11][13]
-
Spills: In case of a small spill, absorb the material with an inert substance like vermiculite or sand.[11] Place the contaminated material in a sealed container for hazardous waste disposal.[11] For larger spills, evacuate the area and contact emergency services.
-
Waste Disposal: All waste containing this compound, including contaminated solvents and materials, must be disposed of as hazardous chemical waste according to institutional and local regulations.[12][13] Do not discharge into drains or the environment.[13]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the identity and purity of this compound. Key expected signals include:
-
¹H NMR: A sharp singlet for the nine protons of the three methyl groups, typically appearing around 0.2-0.3 ppm, with characteristic "tin satellites" due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes. The phenyl protons will appear as multiplets in the aromatic region (approx. 7.2-7.5 ppm).[14]
-
¹³C NMR: Resonances for the methyl and phenyl carbons.
-
¹¹⁹Sn NMR: A characteristic chemical shift that is highly sensitive to the coordination environment of the tin atom, providing definitive structural confirmation.[15]
By understanding the synthesis, reactivity, and stringent safety requirements, researchers can effectively and safely leverage this compound as a powerful tool in the pursuit of novel chemical entities.
References
- [Anonymous]. (2023). Buy this compound | 934-56-5.
- [Anonymous]. (n.d.). CAS 934-56-5: this compound. CymitQuimica.
- [Anonymous]. (n.d.). This compound 98%. Sigma-Aldrich.
- [Anonymous]. (n.d.). This compound (Cas 934-56-5). Parchem.
- [Anonymous]. (2025). This compound | 934-56-5. ChemicalBook.
- [Anonymous]. (n.d.). This compound | Reagent for Organic Synthesis. Benchchem.
- [Anonymous]. (n.d.). This compound. Santa Cruz Biotechnology.
- [Anonymous]. (n.d.). This compound 98% Safety Information. Sigma-Aldrich.
- [Anonymous]. (n.d.). This compound synthesis. ChemicalBook.
- [Anonymous]. (n.d.). This compound(934-56-5) 1H NMR spectrum. ChemicalBook.
- [Anonymous]. (2012). Safety Data Sheet. Fisher Scientific.
- [Anonymous]. (2022). Ereztech LLC SN6246 Safety Data Sheet. Ereztech.
- [Anonymous]. (n.d.). This compound. CHEMICAL POINT.
- [Anonymous]. (n.d.). Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. PMC - NIH.
- [Anonymous]. (n.d.). Benchmarking the performance of Trimethyltin hydroxide in specific synthetic transformations. Benchchem.
- [Anonymous]. (2015). Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and. The Royal Society of Chemistry.
- [Anonymous]. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 934-56-5: this compound | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy this compound | 934-56-5 [smolecule.com]
- 5. parchem.com [parchem.com]
- 6. This compound | 934-56-5 [chemicalbook.com]
- 7. chemicalpoint.eu [chemicalpoint.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. ereztech.com [ereztech.com]
- 14. This compound(934-56-5) 1H NMR [m.chemicalbook.com]
- 15. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to Trimethyl(phenyl)tin: Synthesis, Characterization, and Application
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Trimethyl(phenyl)tin (CAS No. 934-56-5). It delves into the compound's core properties, provides validated protocols for its synthesis and characterization, explores its primary application in palladium-catalyzed cross-coupling reactions, and outlines rigorous safety procedures for its handling and disposal. The information herein is synthesized from established literature and practical laboratory experience to ensure both scientific accuracy and field-proven insight.
Introduction and Core Compound Profile
This compound, also known as phenyltrimethylstannane, is an organotin compound featuring a central tin atom covalently bonded to three methyl groups and one phenyl group.[1] Its utility in modern organic synthesis, particularly as a reagent in the Stille cross-coupling reaction, makes it a valuable tool for the construction of complex molecular architectures.[2] However, its significant toxicity necessitates a thorough understanding of its properties and strict adherence to safety protocols.
The decision to use this compound over other organostannanes, such as the more common tributyltin derivatives, is often driven by kinetics. The smaller steric footprint of the methyl groups facilitates a faster rate of transmetalation, which is typically the rate-determining step in the Stille catalytic cycle. This can lead to higher yields and shorter reaction times, a critical consideration in multi-step syntheses.[3]
Physicochemical and Spectroscopic Data
A precise understanding of the physicochemical properties of this compound is fundamental for its effective use and safe handling in a laboratory setting. This data informs decisions on reaction setup, purification methods, and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 934-56-5 | [4][5] |
| Molecular Formula | C₉H₁₄Sn | [5] |
| Molecular Weight | 240.92 g/mol | [5] |
| Appearance | Colorless liquid | [6] |
| Density | 1.327 g/mL at 25 °C | [4][7] |
| Melting Point | -51 °C | [4][7] |
| Boiling Point | 88 °C at 16 mmHg | [4][7] |
| Refractive Index (n²⁰/D) | 1.5357 | [4][7] |
Molecular Structure
The structure of this compound consists of a central tin atom in a tetrahedral geometry.
Synthesis of this compound
The most reliable and common laboratory-scale synthesis of this compound involves the reaction of a Grignard reagent, phenylmagnesium bromide, with trimethyltin chloride.[2] This method is predicated on the nucleophilic attack of the phenyl group from the Grignard reagent onto the electrophilic tin center of trimethyltin chloride, displacing the chloride ion. The use of anhydrous ethereal solvents is critical to prevent quenching of the highly reactive Grignard reagent.[2]
Detailed Experimental Protocol for Synthesis
This protocol is self-validating; successful formation of the Grignard reagent is visually indicated by the disappearance of magnesium and the formation of a cloudy grey-brown solution. The final purity is confirmed by the characterization methods outlined in Section 3.
Materials:
-
Magnesium turnings
-
Iodine (a single crystal)
-
Bromobenzene, anhydrous
-
Trimethyltin chloride
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard Schlenk line glassware, flame-dried under vacuum
Procedure:
-
Grignard Reagent Preparation:
-
To a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and under a positive pressure of argon, add magnesium turnings (2.67 g, 110 mmol).
-
Add a single crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of bromobenzene (15.7 g, 100 mmol) in 80 mL of anhydrous Et₂O.
-
Add approximately 10 mL of the bromobenzene solution to the magnesium. The reaction should initiate, evidenced by gentle refluxing and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of phenylmagnesium bromide.
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
In a separate flask, dissolve trimethyltin chloride (19.9 g, 100 mmol) in 50 mL of anhydrous Et₂O.
-
Add the trimethyltin chloride solution dropwise to the cold Grignard reagent solution over 30 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 100 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with Et₂O (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product is purified by fractional distillation under reduced pressure (boiling point: 88 °C at 16 mmHg) to yield this compound as a colorless liquid.[4][7] A typical yield for this procedure is in the range of 80-90%.
-
Compound Characterization
Characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic methods provide a definitive structural fingerprint.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | Two primary signals are expected: a sharp singlet for the nine equivalent methyl protons (CH₃) around δ 0.3 ppm, often with satellite peaks from coupling to tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). A multiplet for the five phenyl protons (C₆H₅) will appear in the aromatic region, typically between δ 7.2-7.5 ppm.[8][9] |
| ¹³C NMR (CDCl₃) | A signal for the methyl carbons will appear in the upfield region (approx. δ -9 ppm). The phenyl carbons will show four distinct signals in the aromatic region: one for the ipso-carbon attached to tin (approx. δ 143 ppm) and three others for the ortho, meta, and para carbons.[8] |
| IR Spectroscopy | Characteristic peaks include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the methyl groups (below 3000 cm⁻¹). Strong absorptions corresponding to the aromatic C=C stretching vibrations will be present in the 1600-1450 cm⁻¹ region. A strong band associated with the Sn-C bond is also expected at lower frequencies.[10][11] |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for tin-containing fragments. The molecular ion peak (M⁺) will be observed. Common fragmentation pathways involve the loss of methyl (M-15) or phenyl (M-77) radicals.[2] |
Application in Stille Cross-Coupling
The premier application of this compound is as a phenyl group donor in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between an organic electrophile (typically an aryl, vinyl, or acyl halide/triflate) and the organostannane.[2][12]
The catalytic cycle is a well-established, three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The phenyl group is transferred from this compound to the palladium center, displacing the halide and forming a new Pd-phenyl bond. The trimethyltin halide is released as a byproduct.
-
Reductive Elimination: The two organic groups (R¹ and phenyl) on the palladium complex couple and are eliminated, forming the final product (R¹-Ph) and regenerating the Pd(0) catalyst.[2]
Protocol: Stille Coupling of 4-Bromo-1,1'-biphenyl
This protocol details the synthesis of 4-bromo-1,1'-biphenyl using this compound and 1-bromo-4-iodobenzene, demonstrating the chemoselective coupling at the more reactive carbon-iodine bond.[13]
Materials:
-
1-Bromo-4-iodobenzene
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Saturated aqueous potassium fluoride (KF) solution
-
Diethyl ether (Et₂O)
-
Celite®
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 1-bromo-4-iodobenzene (283 mg, 1.0 mmol) and Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Reagent Addition: Add 10 mL of anhydrous toluene via syringe, followed by this compound (265 mg, 1.1 mmol).
-
Reaction: Heat the mixture to 110 °C and stir for 12-24 hours. Monitor reaction progress by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with 20 mL of Et₂O. Add 10 mL of saturated aqueous KF solution and stir vigorously for 1 hour to precipitate the tin byproduct as trimethyltin fluoride.
-
Purification: Filter the mixture through a pad of Celite®, washing with Et₂O. Combine the organic filtrates, wash with water and brine, then dry over Na₂SO₄. After filtration, concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Safety and Handling
This compound is classified as highly toxic and poses a significant health and environmental risk.[6] It is fatal if swallowed, inhaled, or in contact with skin.[14] Strict adherence to the following safety protocols is mandatory.
Laboratory Safety Protocol
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty chemically resistant gloves. Standard nitrile gloves should be double-gloved and changed immediately upon any suspected contact.[15][16]
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to prevent inhalation exposure.[15]
-
Handling: Use syringe or cannula techniques for transferring the liquid reagent to avoid exposure. Never work alone when handling this compound.[15]
-
Spill Response: In case of a spill, evacuate the immediate area. Absorb the spill with an inert material like vermiculite or sand.[14] Collect the contaminated material into a sealed, clearly labeled container for hazardous waste disposal. Do not use water to clean up a fire involving organotins.[15]
-
Decontamination: All glassware that has come into contact with this compound must be decontaminated by rinsing with a suitable organic solvent (e.g., toluene), with the rinsate collected as hazardous waste.[15]
-
Waste Disposal: All this compound waste, including contaminated consumables and rinse solvents, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1][17] Disposal must be handled through your institution's Environmental Health and Safety (EHS) department.[18]
References
- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). National Research Council.
- Standard Operating Procedures - Del Valle Lab. University of Southern Mississippi.
- Butyltin Trichloride. Occupational Safety and Health Administration (OSHA).
- ORGANOTIN COMPOUNDS. Centers for Disease Control and Prevention (CDC).
- Trimethyltin hydroxide Safety Data Sheet. Ereztech LLC.
- Organo-tin compounds. Australian Government Department of Climate Change, Energy, the Environment and Water.
- IR spectrum of diphenyltin complex. ResearchGate.
- Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Maleczka, R. E., et al. Journal of the American Chemical Society.
- Illustrated Glossary of Organic Chemistry - Stille reaction (Stille coupling). UCLA Department of Chemistry and Biochemistry.
- Since the structural analysis of the pyridine adduct of trimethyltinchloride.... Texas Journal of Science.
- Silane, trimethyl(4-phenyl-1,3-butadienyl)-, (E,E)-. Organic Syntheses.
- Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. Bioconjugate Chemistry.
- Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters.
- Infrared spectroscopy correlation table. Wikipedia.
- Table of Characteristic IR Absorptions. University of Colorado Boulder.
- Preparation method of trimethyltin chloride. Google Patents.
- IR Absorption Table. Millersville University.
- Infrared Spectroscopy. Michigan State University Department of Chemistry.
- Method for synthesizing triphenyl tin chloride. Google Patents.
- Tributylphenyltin. PubChem.
- This compound, 98%. Scientific Laboratory Supplies.
- STUDIES RELATING TO METHYL TIN DERIVATIVES.... Journal of the American Chemical Society.
- Journal of Organometallic Chemistry. Leuphana Universität Lüneburg.
Sources
- 1. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 2. benchchem.com [benchchem.com]
- 3. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 98 934-56-5 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. CAS 934-56-5: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 934-56-5 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. PHENYLTRIMETHYLSILANE(768-32-1) 1H NMR spectrum [chemicalbook.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. IR Absorption Table [webspectra.chem.ucla.edu]
- 12. Illustrated Glossary of Organic Chemistry - Stille reaction (Stille coupling) [chem.ucla.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. delvallelab.weebly.com [delvallelab.weebly.com]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ereztech.com [ereztech.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Trimethyl(phenyl)tin
Abstract
This technical guide provides an in-depth analysis of the core spectroscopic techniques used for the structural elucidation and quality control of trimethyl(phenyl)tin (C₆H₅Sn(CH₃)₃). Aimed at researchers, scientists, and professionals in drug development and organometallic chemistry, this document synthesizes theoretical principles with practical, field-proven insights into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section offers detailed experimental protocols, data interpretation, and an explanation of the causal relationships behind the observed spectral features, ensuring a comprehensive understanding of this important organotin compound.
Introduction: The Significance of this compound
This compound (CAS No. 934-56-5) is an organometallic compound featuring a central tin atom bonded to three methyl groups and one phenyl group.[1] It serves as a valuable reagent and intermediate in organic synthesis, particularly in cross-coupling reactions where the phenyl group can be transferred.[2] Given its utility and the known biological activity of organotin compounds, rigorous and unambiguous characterization is paramount.
Spectroscopic analysis provides the definitive "fingerprint" of a molecule. This guide will deconstruct the ¹H, ¹³C, and ¹¹⁹Sn NMR, IR, and MS data of this compound. The goal is not merely to present data, but to build a logical framework for how these techniques synergistically confirm the molecule's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR spectroscopy is the most powerful tool for the structural elucidation of organotin compounds in solution. By probing the ¹H, ¹³C, and ¹¹⁹Sn nuclei, we can map the complete covalent framework of the molecule. A key feature in the NMR of organotins is the presence of two NMR-active isotopes with spin I=1/2: ¹¹⁷Sn (7.68% natural abundance) and ¹¹⁹Sn (8.59% natural abundance). This results in observable "satellite" peaks in ¹H and ¹³C spectra due to spin-spin coupling, providing direct evidence of a bond to tin.
Proton (¹H) NMR Spectroscopy
Expertise & Causality: The ¹H NMR spectrum provides a direct count of the different types of proton environments. For this compound, we expect two distinct regions: the aliphatic region for the methyl protons and the aromatic region for the phenyl protons. The integration of these signals should correspond to a 9:5 ratio.
Analysis & Interpretation:
-
Methyl Protons (-CH₃): A sharp singlet is observed for the nine equivalent protons of the three methyl groups. This signal appears far upfield, typically around 0.2-0.3 ppm . The high shielding is due to the electropositive nature of the tin atom. Flanking this main peak are satellite peaks resulting from two-bond coupling to the tin isotopes. The coupling constant, denoted as ²J(¹¹⁹Sn, ¹H), is typically in the range of 50-60 Hz .[3]
-
Phenyl Protons (-C₆H₅): The five protons of the phenyl group appear as a more complex multiplet in the aromatic region, typically between 7.2-7.6 ppm . The ortho-protons (adjacent to the tin-bound carbon) are the most deshielded and often show coupling to ¹¹⁹Sn (³J(¹¹⁹Sn, ¹H)).
Data Summary: ¹H NMR of this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Sn(CH ₃)₃ | ~ 0.25 | Singlet with ¹¹⁹Sn satellites | 9H | ²J(¹¹⁹Sn, ¹H) ≈ 55 Hz |
| Sn-C₆H ₅ | ~ 7.2 - 7.6 | Multiplet | 5H | N/A |
Trustworthiness - A Self-Validating Protocol:
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆) in a standard 5 mm NMR tube. Rationale: Chloroform-d₃ is a common choice for its good dissolving power and relatively clean spectral window. The concentration must be sufficient for good signal-to-noise, especially for observing the low-intensity satellites.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H NMR are generally sufficient.
-
Data Acquisition: Record the spectrum, ensuring the spectral width covers the range from at least -1 to 10 ppm.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).[4]
-
Validation: Confirm the 9:5 integration ratio between the aliphatic and aromatic regions. Measure the separation of the satellite peaks to determine the ²J(¹¹⁹Sn, ¹H) coupling constant, confirming the presence of the trimethyltin moiety.
Carbon-13 (¹³C) NMR Spectroscopy
Expertise & Causality: The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. We expect five signals: one for the methyl carbons and four for the phenyl carbons (ipso, ortho, meta, and para), as the latter are non-equivalent due to restricted rotation and distance from the tin atom. The most revealing feature is the large one-bond coupling constant between the tin and the directly attached carbons.
Analysis & Interpretation:
-
Methyl Carbons (-CH₃): A single, strong resonance is observed for the three equivalent methyl carbons, typically at a highly shielded value around -9 to -10 ppm . This signal is split into a doublet by the tin isotopes, but due to the large coupling constant, these are often seen as prominent satellite peaks around the central (un-coupled) resonance. The one-bond coupling, ¹J(¹¹⁹Sn, ¹³C), is significant, often in the range of 300-400 Hz .[3]
-
Phenyl Carbons (-C₆H₅): Four distinct signals are expected for the phenyl ring. The ipso-carbon (directly bonded to Sn) is significantly affected and shows a large one-bond coupling constant. The ortho, meta, and para carbons appear at typical aromatic chemical shifts and exhibit smaller two-, three-, and four-bond couplings to tin, respectively.
Data Summary: ¹³C NMR of this compound (in CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Coupling Constant (ⁿJ(¹¹⁹Sn, ¹³C), Hz) |
|---|---|---|
| Sn(C H₃)₃ | ~ -9.5 | ¹J ≈ 350 Hz |
| C -ipso | ~ 142 | ¹J ≈ 470 Hz |
| C -ortho | ~ 137 | ²J ≈ 45 Hz |
| C -meta | ~ 128.5 | ³J ≈ 55 Hz |
| C -para | ~ 129 | ⁴J ≈ 12 Hz |
Trustworthiness - A Self-Validating Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial to reduce acquisition time.
-
Instrument Setup: Use a standard proton-decoupled carbon pulse program (e.g., zgpg30).
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve good signal-to-noise. The spectral width should encompass at least -20 to 160 ppm.
-
Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Validation: Identify the five distinct carbon signals. Measure the large coupling constants for the methyl and ipso-carbons, which are definitive proof of the Sn-C bonds.
Tin-119 (¹¹⁹Sn) NMR Spectroscopy
Expertise & Causality: Directly observing the ¹¹⁹Sn nucleus provides highly sensitive information about the electronic environment at the tin center.[2] The chemical shift is highly dependent on the nature of the substituents, the solvent, and the sample concentration.[3] For tetracoordinate tin compounds like this compound, the chemical shift is expected in a characteristic range.
Analysis & Interpretation: A proton-decoupled ¹¹⁹Sn NMR spectrum will show a single sharp resonance. For this compound, this signal is typically observed in the range of -20 to -50 ppm relative to the standard reference, tetramethyltin (SnMe₄).[2] The exact position can shift based on the solvent used.
Trustworthiness - A Self-Validating Protocol:
-
Sample Preparation: A moderately concentrated sample (0.3–1.0 M) is recommended for ¹¹⁹Sn NMR.[3]
-
Instrument Setup: Use a multinuclear probe tuned to the ¹¹⁹Sn frequency. A proton-decoupled pulse sequence is standard.
-
Data Acquisition: Acquire the spectrum using an appropriate spectral width (e.g., from +100 to -100 ppm) and reference it externally or internally to SnMe₄ at 0 ppm.
-
Validation: The presence of a single peak in the expected region confirms the existence of one unique tin environment in the molecule.
Visualization: NMR Analysis Workflow
Caption: Workflow for comprehensive NMR analysis of this compound.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Expertise & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes.[5] These vibrations are specific to the types of bonds and functional groups present. For this compound, we can identify vibrations associated with the aromatic ring, the aliphatic methyl groups, and the tin-carbon bonds.
Analysis & Interpretation:
-
C-H Vibrations:
-
Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3050-3070 cm⁻¹) are characteristic of the sp² C-H bonds on the phenyl ring.
-
Aliphatic C-H Stretch: Strong bands appearing just below 3000 cm⁻¹ (typically 2915-2980 cm⁻¹) correspond to the symmetric and asymmetric stretching of the sp³ C-H bonds in the methyl groups.
-
-
C=C Aromatic Ring Vibrations: Medium to sharp bands in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the phenyl ring. A band around 1425-1430 cm⁻¹ is often associated with the phenyl-tin moiety.
-
Sn-C Vibrations:
-
Sn-Phenyl Stretch: A band in the lower frequency region, around 230-270 cm⁻¹, is assigned to the Sn-C(phenyl) stretching vibration.
-
Sn-Methyl Stretch: The asymmetric and symmetric Sn-C(methyl) stretches are typically observed as strong bands around 530 cm⁻¹ and 510 cm⁻¹ , respectively.
-
Data Summary: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3050 - 3070 | Medium | Aromatic C-H Stretch |
| 2915 - 2980 | Strong | Aliphatic C-H Stretch |
| ~1430 | Medium | Aromatic C=C Stretch (Sn-Ph) |
| ~730 & ~700 | Strong | C-H Out-of-plane bend (monosubstituted ring) |
| ~530 | Strong | Asymmetric Sn-C(methyl) Stretch |
| ~510 | Strong | Symmetric Sn-C(methyl) Stretch |
Trustworthiness - A Self-Validating Protocol:
-
Sample Preparation: As this compound is a liquid at room temperature, the easiest method is to use a neat sample.[1]
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Apply a small drop of the liquid sample to the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Processing: The spectrum is automatically ratioed against the background by the instrument software.
-
Validation: Confirm the presence of all key bands listed in the table, which collectively account for all structural components of the molecule.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Causality: Mass spectrometry provides the exact molecular weight and crucial structural information through controlled fragmentation. The most distinctive feature of the mass spectrum of an organotin compound is the isotopic cluster arising from tin's ten stable isotopes. This provides an unmistakable signature for any tin-containing fragment.
Analysis & Interpretation (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak at m/z 242 (for the most abundant ¹²⁰Sn isotope) may be weak or absent, which is common for organotin compounds under EI conditions.[6] The entire cluster of molecular ion peaks will be visible, reflecting the natural abundance of tin isotopes.
-
Primary Fragmentation: The most facile fragmentation pathway is the loss of one of the organic substituents.
-
Loss of Methyl ([M-CH₃]⁺): The most intense peak in the spectrum is typically the fragment resulting from the loss of a methyl radical, giving a prominent isotopic cluster centered at m/z 227 (for ¹²⁰Sn). This [Sn(CH₃)₂(C₆H₅)]⁺ cation is relatively stable.
-
Loss of Phenyl ([M-C₆H₅]⁺): Loss of the phenyl radical results in the trimethyltin cation, [Sn(CH₃)₃]⁺, with an isotopic cluster centered at m/z 165 (for ¹²⁰Sn).
-
-
Further Fragmentation: Subsequent losses of organic groups from these primary fragments can also be observed.
Data Summary: Major Fragments in the EI-MS of this compound
| m/z (for ¹²⁰Sn) | Proposed Fragment Identity | Comments |
|---|---|---|
| 242 | [Sn(CH₃)₃(C₆H₅)]⁺ | Molecular Ion (M⁺), may be weak |
| 227 | [Sn(CH₃)₂(C₆H₅)]⁺ | Base Peak, loss of •CH₃ |
| 197 | [Sn(C₆H₅)]⁺ | Loss of all three •CH₃ |
| 165 | [Sn(CH₃)₃]⁺ | Loss of •C₆H₅ |
| 150 | [Sn(CH₃)₂]⁺ | Loss of •C₆H₅ and •CH₃ |
| 135 | [Sn(CH₃)]⁺ | Loss of •C₆H₅ and two •CH₃ |
| 120 | [Sn]⁺ | Tin isotope ion |
Visualization: Mass Spectrometry Fragmentation Pathway
Caption: Primary fragmentation pathways for this compound in EI-MS.
Trustworthiness - A Self-Validating Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like methanol or dichloromethane.
-
Instrument Setup: Use a mass spectrometer with an Electron Ionization (EI) source. A Gas Chromatography (GC-MS) setup is ideal for introducing the sample.
-
Data Acquisition:
-
If using GC-MS, inject a small volume of the solution. The compound will elute from the GC column and enter the MS source.
-
Set the mass analyzer to scan a range from m/z 50 to 300.
-
-
Processing: The data system will generate a mass spectrum corresponding to the GC peak of the compound.
-
Validation: Compare the observed isotopic cluster for the base peak (m/z 227) with the theoretical isotopic distribution for a fragment containing one tin atom. The match should be nearly perfect and serves as definitive validation.
Conclusion: A Synergistic Approach to Certainty
No single spectroscopic technique provides the complete picture. It is the synergy of NMR, IR, and MS that affords an unassailable structural confirmation of this compound.
-
MS confirms the molecular mass and the presence of tin through its unique isotopic signature.
-
IR confirms the presence of the key functional groups: aromatic C-H, aliphatic C-H, and the Sn-C bonds.
-
NMR provides the final, detailed map, confirming the connectivity of the trimethyl and phenyl groups to the central tin atom through characteristic chemical shifts and spin-spin couplings.
This guide has outlined the theoretical basis, practical protocols, and logical interpretation required for the comprehensive spectroscopic analysis of this compound. By following these self-validating workflows, researchers can ensure the identity, purity, and quality of this important chemical reagent with the highest degree of scientific confidence.
References
- Gagnon, A., et al. (2015). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions, 44(33), 14594-14605. [Link]
- Saielli, G., et al. (2006). DFT calculation of (1)J((119)Sn,(13)C) and (2)J((119)Sn,(1)H) coupling constants in di- and Trimethyltin(IV) compounds. Magnetic Resonance in Chemistry, 44(6), 579-584. [Link]
- Fish, R. H., & Broline, B. M. (1978). Synthesis and Mass Spectra of Butenyltin Compounds. Journal of Organometallic Chemistry, 159(3), 255-260. [Link]
- Plzak, Z., & Ryska, M. (2004). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 15(1), 82-91. [Link]
- IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Northwestern University.
- CHEMICAL POINT. (n.d.). This compound.
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
- University College London. (n.d.). Chemical shifts.
- Wikipedia. (2023). Molecular vibration.
- Chemistry LibreTexts. (2023). Number of Vibrational Modes in a Molecule.
Sources
The Genesis of a New Class of Organometallics: An In-depth Technical Guide to the Early Research of Organotin Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the seminal research on organotin compounds, tracing their origins from the mid-19th century. It is designed for researchers, scientists, and professionals in drug development who seek a deep, technical understanding of the foundational discoveries, synthetic methodologies, and initial toxicological assessments that shaped this significant field of organometallic chemistry. By delving into the original experimental work of pioneers like Edward Frankland and Carl Löwig, this guide offers not just a historical overview, but a practical, in-depth analysis of the scientific integrity and logical frameworks that underpinned these early investigations. Through detailed protocols, comparative data, and visual representations of experimental workflows, this document aims to provide a robust and authoritative resource, grounding modern research in a thorough understanding of its historical and technical precedents.
Introduction: The Dawn of Organotin Chemistry
The mid-19th century marked a period of profound advancement in chemical science, characterized by the burgeoning field of organic chemistry and the quest to understand the nature of chemical bonding. It was within this fertile scientific landscape that the first organotin compounds were synthesized, heralding the dawn of a new and versatile class of organometallics. These early discoveries were not merely serendipitous events but were driven by systematic investigation into the reactivity of metals with organic halides. This guide will illuminate the foundational experiments that first brought organotin compounds to light, providing a detailed technical narrative of their synthesis, characterization, and the initial glimpses into their potent biological effects.
The story of organotin chemistry begins with the pioneering work of English chemist Sir Edward Frankland. In 1849, while investigating the reaction of ethyl iodide with metallic tin, Frankland successfully synthesized the first-ever organotin compound: diethyltin diiodide ((C₂H₅)₂SnI₂)[1][2][3]. This discovery was a landmark achievement, demonstrating that tin could form stable covalent bonds with organic alkyl groups. Frankland's work, detailed in his 1852 publication "On a New Series of Organic Bodies Containing Metals," laid the theoretical and practical groundwork for the field[1][3][4][5]. He not only isolated and characterized this novel compound but also astutely recognized its significance, coining the term "organo-metallic" to describe this new class of substances[2][6][7][8].
Shortly after Frankland's discovery, in 1852, the German chemist Carl Löwig reported a different synthetic route to alkyltin compounds. Löwig's method involved the reaction of alkyl halides with a tin-sodium alloy, further expanding the accessible range of these novel molecules[9]. His paper, "Ueber Zinnäthyle" (On Tin Ethyls), described the formation of what he termed "Stannäthyl" (tin ethyl) and provided an alternative pathway for the creation of tin-carbon bonds[10][11].
These initial discoveries by Frankland and Löwig were not isolated academic curiosities. They ignited a wave of research into the synthesis and properties of organometallic compounds, a field that would grow exponentially in the following decades. The subsequent development of the Grignard reaction in the early 20th century would further revolutionize the synthesis of organotin compounds, making a wider variety of structures readily accessible for study and application[12].
This guide will now delve into the technical specifics of these foundational experiments, providing detailed protocols and insights into the experimental choices made by these early pioneers. We will then explore the nascent understanding of the toxicological properties of these compounds, which emerged almost as soon as they were first synthesized.
Foundational Synthetic Methodologies
The early syntheses of organotin compounds, while rudimentary by modern standards, were groundbreaking for their time. They required meticulous experimental skill and a deep understanding of the nascent principles of chemical reactivity. This section provides a detailed examination of the seminal synthetic protocols developed by Edward Frankland and Carl Löwig, offering a step-by-step guide to their experimental workflows.
Frankland's Direct Synthesis of Diethyltin Diiodide (1849)
Edward Frankland's synthesis of diethyltin diiodide was a direct reaction between an alkyl halide and metallic tin. His 1852 paper provides a clear, albeit qualitative, description of the process. The causality behind his experimental choices reflects a systematic exploration of reaction conditions to achieve the desired transformation.
Experimental Protocol: Synthesis of Diethyltin Diiodide
-
Reactant Preparation: Tin foil was cut into narrow strips to maximize the surface area for reaction with ethyl iodide[1].
-
Reaction Setup: The tin foil and ethyl iodide were sealed in a glass tube. Frankland noted that the reaction could be initiated by either heat or light[1].
-
Initiation by Light: For a more controlled reaction, Frankland recommended the use of light. The sealed tubes were placed near the focus of a large parabolic reflector to concentrate sunlight onto the reactants. To prevent excessive temperature increases, the tubes could be immersed in water or a solution of copper sulfate[1].
-
Reaction Progression: Over time, the metallic tin would gradually dissolve in the ethyl iodide, and the liquid would eventually solidify into a mass of nearly colorless crystals of diethyltin diiodide[1].
-
Purification: Frankland's original paper does not provide extensive details on the purification of the crystalline product. However, based on the practices of the time, it is likely that the product was purified by recrystallization from a suitable solvent to remove any unreacted starting materials or side products.
Causality of Experimental Choices:
-
Use of Excess Tin: Employing an excess of tin foil ensured that the ethyl iodide was the limiting reagent, driving the reaction towards the formation of the desired product.
-
Sealed Tube Reaction: This was a common technique in 19th-century chemistry for reactions involving volatile or air-sensitive reagents, preventing the loss of reactants and products.
-
Photochemical Initiation: Frankland's use of a parabolic reflector to focus sunlight demonstrates an early understanding of photochemical activation as a means to initiate chemical reactions under milder conditions than direct heating.
Diagram of Frankland's Synthetic Workflow
Caption: Frankland's direct synthesis of diethyltin diiodide.
Löwig's Synthesis using a Tin-Sodium Alloy (1852)
Carl Löwig's approach to synthesizing alkyltin compounds involved the use of a more reactive tin-sodium alloy. This method provided an alternative and, in some respects, more vigorous route to the formation of tin-carbon bonds.
Experimental Protocol: Synthesis of Alkyltin Compounds
-
Reaction Setup: The tin-sodium alloy was reacted with an alkyl halide, such as ethyl iodide[12]. This reaction would likely have been carried out in a flask equipped with a reflux condenser to contain the volatile reactants.
-
Reaction Conditions: The reaction was typically exothermic and may have required cooling to control the rate. The reaction mixture would have been stirred or agitated to ensure good contact between the alloy and the alkyl halide.
-
Work-up and Isolation: After the reaction was complete, the resulting mixture would contain the desired alkyltin compounds, sodium halides, and any unreacted starting materials. The work-up procedure would have involved:
-
Filtration: to remove solid byproducts.
-
Distillation: to separate the volatile alkyltin products from less volatile impurities.
-
Causality of Experimental Choices:
-
Use of Tin-Sodium Alloy: The inclusion of sodium, a highly reactive alkali metal, would have significantly increased the nucleophilicity of the tin, making it more susceptible to reaction with the electrophilic carbon of the alkyl halide.
-
Exclusion of Air and Moisture: Given the reactivity of the tin-sodium alloy, the reaction would have needed to be conducted under conditions that excluded air and moisture to prevent the formation of tin oxides and sodium hydroxide.
Diagram of Löwig's Synthetic Workflow
Caption: Löwig's synthesis of alkyltin compounds.
Early Toxicological Observations
The potent biological activity of organotin compounds was recognized almost immediately upon their discovery. These early toxicological observations, while qualitative, provided the first crucial insights into the hazardous nature of this new class of chemicals.
Buckton's 1858 Account of "Stannic Bis-ethyls"
One of the earliest and most vivid descriptions of the toxic effects of organotin compounds comes from the work of George Bowdler Buckton. In his 1858 paper, "On the Organo-metallic Radicals," Buckton described his experiences with the chloride form of what he termed "stannic bis-ethyls" (likely diethyltin dichloride)[13][14][15].
Observed Effects:
-
Pungent Odor: Buckton noted that the compound possessed a "powerfully pungent odour"[1].
-
Irritant Vapors: Upon heating, the compound produced a vapor that "painfully attacks the skin of the face"[1].
-
Respiratory Effects: The vapor also caused "fits of sneezing," indicating its irritant effect on the respiratory tract[1].
These observations, while lacking the quantitative rigor of modern toxicology, were invaluable in establishing the hazardous nature of these new substances. They served as an early warning to chemists working with organotin compounds and highlighted the need for caution in their handling.
Table 1: Summary of Early Toxicological Observations
| Observer | Year | Compound Class | Observed Effects | Reference |
| G.B. Buckton | 1858 | "Stannic Bis-ethyls" (Chloride form) | Powerfully pungent odor, vapor attacks the skin of the face, causes fits of sneezing. | [1] |
Initial Applications and the Path Forward
While the initial research into organotin compounds was largely driven by fundamental scientific curiosity, it was not long before their unique properties led to the exploration of practical applications. The first significant industrial use for organotin compounds emerged in the 1940s as heat stabilizers for polyvinyl chloride (PVC)[16][17][18][19][20]. PVC, a versatile and widely used polymer, suffers from thermal instability during processing, leading to degradation and discoloration. Organotin compounds, particularly dialkyltin derivatives, were found to be highly effective at preventing this degradation, thus enabling the widespread adoption of PVC in a vast array of products.
The development of organotin-based PVC stabilizers marked a turning point in the history of these compounds, transforming them from laboratory curiosities into commercially important chemicals. This, in turn, spurred further research into their synthesis, properties, and, importantly, their biological effects. The early toxicological observations of researchers like Buckton laid the groundwork for a more systematic investigation into the toxicology of organotin compounds, a field of study that continues to be of critical importance today.
Conclusion
The early research on organotin compounds, from Frankland's initial synthesis in 1849 to the first industrial applications in the mid-20th century, represents a pivotal chapter in the history of organometallic chemistry. The pioneering work of Frankland, Löwig, and their contemporaries not only introduced a new class of chemical compounds but also laid the methodological and conceptual foundations for future research. Their meticulous experimental work, conducted with the limited tools available in the 19th century, stands as a testament to their scientific ingenuity and perseverance.
For modern researchers, a deep understanding of this early work is not merely of historical interest. It provides a valuable context for contemporary research, highlighting the fundamental principles of organotin synthesis and the long-standing awareness of their biological potency. The detailed experimental protocols and early toxicological observations presented in this guide offer a tangible connection to the origins of the field, fostering a greater appreciation for the scientific journey that has brought us to our current understanding of organotin chemistry. As research into new applications of organotin compounds, including in medicine and materials science, continues to evolve, the foundational knowledge established by these early pioneers remains as relevant and instructive as ever.
References
- Frankland, E. (1852). On a new series of organic bodies containing metals. Philosophical Transactions of the Royal Society of London, 142, 417-444.[1][3][4][5][6]
- Frankland, E. (1852). On a New Series of Organic Bodies Containing Metals. Le Moyne College Department of Chemistry and Physics.
- Frankland, Edward. (1825-1899). In Wikipedia.
- Rasmussen, S. C. (2025). Edward Franklin and the birth of organometallics. ACS Fall 2025. American Chemical Society.[2]
- Frankland, E. (1852). On a New Series of Organic Bodies Containing Metals.
- Frankland, Edward. (1852). On a New Series of Organic Bodies containing Metals. EoHT.info.[5]
- Frankland, E. (1852). On a New Series of Organic Bodies containing Metals. Received... Royal Society.[6]
- ReAgent Chemicals. (2018, January 18). This Day in Chemistry: Sir Edward Frankland.[7]
- Russell, C. A. Frankland — the First Organometallic Chemist. Historical Group.[8]
- 001 - PVC Stabilizers of The Past, Present, and Future. Scribd.[19]
- Rasmussen, S. C. EDWARD FRANKLAND AND THE BIRTH OF ORGANOMETALLICS (1). ACS Division of the History of Chemistry.[9]
- Tetraethylzinn. In Wikipedia.
- Löwig, C. (1852). Ueber Zinnäthyle, neue aus Zinn und Aethyl bestehende organische Radicale. Journal für Praktische Chemie.[14]
- Buckton, G. B. (1859). XIII. Further remarks on the organo-metallic radicals, and observations more particularly directed to the isolation of mercuric, plumbic, and stannic ethyl. Proceedings of the Royal Society of London, 9, 309–316.[16]
- A Review of Organotin Compounds: Chemistry and Applic
- George Bowdler Buckton. scite.[17]
- VYSOKÉ UČENÍ TECHNICKÉ V BRNĚ STUDIUM ANORGANICKÉ MATRICE PRO DLOUHOVLÁKNOVÝ KOMPOZIT. Theses.[11]
- Chemistry and Applications of Organotin(IV) Complexes. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences.[25]
- 1.18: Definition, Importance and History of Organometallics. (2023, December 3). Chemistry LibreTexts.[26]
- Pereyre, M., Quintard, J. P., & Rahm, A. (1987). Tin in Organic Synthesis. Butterworths.[27]
- Löwig, Karl Jacob. In Biographisch-literarisches Handwörterbuch zur Geschichte der exacten Wissenschaften.[12]
- Jackson, C. M. (2007). Analysis and Synthesis in Nineteenth-Century Organic Chemistry (Doctoral dissertation, UCL (University College London)). UCL Discovery.[28]
- Hofmann, P. (Ed.). (2015). Organometallic chemistry. Beilstein Journal of Organic Chemistry, 11, 2686-2687.[29]
- Kumar Das, V. G., & Ng, S. W. (1987). Chapter 1 Organotin Chemistry. UM Students' Repository.[30]
- Sombatsompop, N., Thongsang, S., & Markpin, T. (2008). Structural and thermal stabilizations of PVC and wood/PVC composites by metal stearates and organotin. BioResources, 3(4), 1334-1349.[20]
- Balköse, D., & Baltacıoğlu, H. (2002). Thermal stabilisation of poly(vinyl chloride) by organotin compounds.
- Soukup, R. W. (2016).
- Thermal stabilisation of poly(vinyl chloride) by organotin compounds. (2002).
- The Early History of PVC Pipe. (1990). JM Eagle.[23]
- Christodoulou, M. (2024, June 26). Poisons and the development of Toxicology in the 19th century. Royal College of Surgeons.[31]
- File:Further Remarks on the Organo-Metallic Radicals, and Observations More Particularly Directed to the Isolation of Mercuric, Plumbic, and Stannic Ethyl (IA jstor-111509).pdf. (2022, November 23). Wikimedia Commons.[18]
- Astruc, D. (n.d.). HISTORY OF ORGANOMETALLIC CHEMISTRY.[32]
- Karami, M., & Naghibi, S. (2019). The Chronicle of Arsenic Poisoning in the 19th Century. Acta Medica Iranica, 57(11), 693-700.[33]
- Gilbert, S. G., & Wallace, W. (2013). Historical milestones and discoveries that shaped the toxicology sciences. A Small Dose of Toxicology, 1-22.[34]
- Historical Perspective of Toxicology. (2025, March 19). YouTube.[35]
Sources
- 1. Edward Frankland [web.lemoyne.edu]
- 2. Edward Franklin and the birth of organometallics - American Chemical Society [acs.digitellinc.com]
- 3. On a New Series of Organic Bodies Containing Metals by Edward Frankland Philosophical Transactions of the Royal Society of London 142 pp. 417-444, 1852 | Edward Frankland | 1st Edition [atticusrarebooks.com]
- 4. eoht.info [eoht.info]
- 5. Herman H.J. Lynge & Søn A/S [lynge.com]
- 6. reagent.co.uk [reagent.co.uk]
- 7. rschg.qmul.ac.uk [rschg.qmul.ac.uk]
- 8. acshist.scs.illinois.edu [acshist.scs.illinois.edu]
- 9. diglib.uibk.ac.at [diglib.uibk.ac.at]
- 10. Tetraethylzinn – Wikipedia [de.wikipedia.org]
- 11. rudolf-werner-soukup.at [rudolf-werner-soukup.at]
- 12. lupinepublishers.com [lupinepublishers.com]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. scite.ai [scite.ai]
- 15. File:Further Remarks on the Organo-Metallic Radicals, and Observations More Particularly Directed to the Isolation of Mercuric, Plumbic, and Stannic Ethyl (IA jstor-111509).pdf - Wikimedia Commons [commons.wikimedia.org]
- 16. scribd.com [scribd.com]
- 17. Structural and thermal stabilizations of PVC and wood/PVC composites by metal stearates and organotin :: BioResources [bioresources.cnr.ncsu.edu]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. The Early History of PVC Pipe | JM Eagle [jmeagle.com]
The Genesis of a Reagent: A Technical History of Trimethyl(phenyl)tin
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Trimethyl(phenyl)tin, a cornerstone reagent in modern synthetic chemistry, represents a confluence of nearly two centuries of organometallic exploration. This guide provides an in-depth technical overview of its discovery, the evolution of its synthesis, and its establishment as a critical tool for carbon-carbon bond formation. We will delve into the foundational principles that enabled its creation, from the pioneering work on organotins in the 19th century to the development of robust, high-yield synthetic protocols. Particular focus is given to the causality behind experimental choices in its synthesis and its pivotal role in the advancement of palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals who utilize or seek to understand the history and application of this versatile organostannane.
A Historical Perspective: The Dawn of Organotin Chemistry
The story of this compound begins not with its own synthesis, but with the birth of organotin chemistry itself. In 1849, English chemist Edward Frankland first reported the synthesis of an organotin compound, diethyltin diiodide[1]. This was followed in 1852 by Carl Löwig's work on the reaction of alkyl halides with a tin-sodium alloy to produce various alkyltin compounds, an event often cited as the true beginning of the field.
These early discoveries laid the groundwork for a century of exploration. Key figures such as Albert Ladenburg in Germany, who investigated mixed tin alkyls, and Charles A. Kraus in the United States, who conducted extensive studies on metallo-organic compounds including trimethylstannyl chloride in the 1920s, were instrumental in developing the fundamental knowledge of tin-carbon bond formation[2][3]. The discovery and refinement of the Grignard reaction in the early 1900s provided a powerful and versatile method for creating Sn-C bonds, dramatically accelerating the growth of organometallic chemistry[1].
While a definitive "first synthesis" publication for this compound is not readily apparent in the historical literature, its creation was the logical and inevitable outcome of this foundational period. The ability to form both tin-alkyl and tin-aryl bonds separately made the synthesis of mixed organotins, like this compound, an achievable goal for the pioneers of the early 20th century.
The Synthesis of this compound: From Classical Methods to Modern Protocols
The preparation of this compound has evolved significantly, driven by the demand for higher yields, greater purity, and improved safety. The methodologies can be broadly categorized into classical Grignard-based approaches and more modern palladium-catalyzed coupling reactions.
The Foundational Approach: The Grignard Reaction
The most traditional and conceptually straightforward synthesis of this compound involves the reaction of a phenyl Grignard reagent with a trimethyltin halide. This classic nucleophilic substitution reaction remains a viable method for laboratory-scale synthesis.
The causality of this experimental design is rooted in the polarity of the reagents. The carbon-magnesium bond in phenylmagnesium bromide is highly polarized, rendering the phenyl group nucleophilic. This nucleophile readily attacks the electrophilic tin atom in trimethyltin chloride, displacing the chloride leaving group to form the desired C-Sn bond. Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are critical as they stabilize the Grignard reagent and do not possess acidic protons that would quench it[4][5].
Disclaimer: This protocol is for informational purposes only. All work with organotin compounds should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment, as they are highly toxic.
Materials:
-
Magnesium turnings
-
Bromobenzene, anhydrous
-
Trimethyltin chloride
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven overnight and assembled under a dry nitrogen or argon atmosphere to exclude moisture. A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine. A solution of anhydrous bromobenzene in anhydrous diethyl ether is prepared and added to the dropping funnel.
-
A small portion of the bromobenzene solution is added to the magnesium. The reaction is initiated, which is often indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.
-
Once initiated, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.
-
Reaction with Trimethyltin Chloride: The Grignard reagent solution is cooled in an ice bath. A solution of trimethyltin chloride in anhydrous diethyl ether is added dropwise from the dropping funnel. A precipitate will form.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.
-
The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with two portions of diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Caption: Workflow for the Grignard synthesis of this compound.
Modern Advancements: Palladium-Catalyzed Synthesis
A more contemporary and highly efficient method for synthesizing this compound involves the palladium-catalyzed cross-coupling of an aryl halide with a distannane, a variant of the Stille reaction. A notable example was reported in the Journal of Organometallic Chemistry in 1981 by Azizian, Eaborn, and Pidcock, who described the reaction of iodobenzene with hexamethyldistannane.
This approach offers significant advantages in terms of yield and functional group tolerance compared to the Grignard method. The catalytic cycle, a hallmark of palladium chemistry, allows for the efficient formation of the C-Sn bond under relatively mild conditions.
Reaction: Iodobenzene + Hexamethyldistannane → this compound + Trimethyltin iodide
Conditions (based on Azizian et al., 1981):
-
Catalyst: bis(triphenylphosphine)palladium(II) dibromide
-
Solvent: Toluene
-
Temperature: 115°C
-
Time: 15 hours (in a sealed ampoule)
-
Reported Yield: 96%[6]
This method showcases the power of transition metal catalysis in organometallic synthesis, providing a high-yield pathway that avoids the use of highly reactive and sensitive Grignard reagents.
// Invisible edges to enforce layout Iodobenzene -> Catalyst [style=invis]; Hexamethyldistannane -> Catalyst [style=invis]; }
Caption: Palladium-catalyzed synthesis of this compound.
Physicochemical Properties and Data
Understanding the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis. It is a colorless, volatile liquid with a high degree of toxicity.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₄Sn | [7] |
| Molecular Weight | 240.92 g/mol | [7] |
| Appearance | Colorless liquid | |
| Density | 1.327 g/mL at 25 °C | [7] |
| Melting Point | -51 °C | [7] |
| Boiling Point | 88 °C at 16 mmHg | [7] |
| Refractive Index (n20/D) | 1.5357 | [7] |
The Rise to Prominence: Application in Stille Cross-Coupling
The most significant application of this compound, and the primary reason for its widespread use, is as a phenyl group transfer agent in the Stille cross-coupling reaction[2]. This palladium-catalyzed reaction forms a new carbon-carbon bond between an organostannane and an organic halide or triflate.
The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of the non-transferring groups on the tin atom is crucial for the reaction's efficiency. This compound is often superior to its tributyl(phenyl)tin counterpart for a key reason: steric hindrance . The smaller methyl groups facilitate a faster rate of transmetalation—the step where the phenyl group is transferred from tin to the palladium catalyst—which is often the rate-determining step of the cycle. This enhanced reactivity leads to higher yields and shorter reaction times.
Conclusion
From its conceptual origins in the 19th-century explorations of organometallic chemistry to its synthesis via classical Grignard reactions and modern catalytic methods, this compound has a rich history. Its journey from a chemical curiosity to an indispensable reagent is a testament to the relentless progress of synthetic chemistry. Today, its role in constructing complex molecular architectures through the Stille reaction makes it a vital tool in pharmaceuticals, materials science, and academic research, underscoring the enduring legacy of the pioneers who first dared to bond carbon with tin.
References
- A Review of Organotin Compounds: Chemistry and Applications. (2018). Lupine Publishers. [Link]
- Kraus, C. A., & Callis, C. C. (1923). STUDIES RELATING TO METALLO-ORGANIC COMPOUNDS. I. INTRODUCTION. II. THE EQUIVALENT CONDUCTANCE OF TRIMETHYLSTANNYL CHLORIDE IN ETHYL ALCOHOL. Journal of the American Chemical Society, 45(11), 2624–2633. [Link]
- Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Mercer University. [Link]
- Process of preparing an alkyl or aryl tin compound. (1954).
- 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]
- Organotin chemistry. (n.d.). Wikipedia. [Link]
Sources
Theoretical Studies on Trimethyl(phenyl)tin: A Guide to Bonding, Reactivity, and Computational Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyl(phenyl)tin, a tetraorganotin compound, is a pivotal reagent in modern organic synthesis, primarily recognized for its role as a phenyl group donor in palladium-catalyzed Stille cross-coupling reactions.[1] Understanding the intricate details of its bonding and reactivity is paramount for optimizing existing synthetic protocols and designing novel chemical transformations. This technical guide provides an in-depth exploration of the theoretical and computational approaches used to elucidate the electronic structure, bonding characteristics, and reaction mechanisms of this compound. We will delve into the application of quantum-chemical methods, such as Density Functional Theory (DFT), to analyze bond dissociation energies, reaction pathways, and spectroscopic properties, offering researchers a robust framework for predicting and interpreting the behavior of this versatile organometallic compound.
Introduction: The Significance of Organotins in Synthesis
Organotin compounds, characterized by the presence of at least one tin-carbon (Sn-C) bond, have a rich history in chemistry, finding applications as PVC stabilizers, catalysts, and biocides.[2] In the realm of synthetic organic chemistry, tetraorganotins like this compound (C₆H₅Sn(CH₃)₃) have become indispensable tools for the construction of complex molecular architectures.[1] Their utility is most prominently showcased in the Stille reaction, a versatile cross-coupling method that forges carbon-carbon bonds by reacting an organotin compound with an organic halide or triflate in the presence of a palladium catalyst.[1]
The reactivity of this compound is governed by the nature of its Sn-C bonds. The tetravalent tin atom typically adopts a tetrahedral geometry resulting from sp³ hybridization.[3][4] The compound's stability and reactivity profile make it a reliable reagent, but its neurotoxicity necessitates careful handling and a thorough understanding of its chemical properties to ensure safe and efficient use.[5][6][7] Theoretical and computational studies provide a powerful, non-invasive lens through which to examine these properties at a molecular level, offering insights that complement and guide experimental work.
Theoretical Framework: Understanding the Bonding in this compound
The chemical behavior of this compound is a direct consequence of its electronic structure and the nature of its covalent bonds. The tin atom, a member of Group 14 in the periodic table, possesses four valence electrons (5s²5p²), allowing it to form four covalent bonds in its more stable Sn(IV) oxidation state.[3][4]
Molecular Geometry and Electronic Structure
In this compound, the central tin atom is bonded to three methyl groups and one phenyl group. Computational modeling predicts a distorted tetrahedral geometry around the tin center. The Sn-C(phenyl) and Sn-C(methyl) bonds are predominantly covalent with some ionic character due to the difference in electronegativity between tin and carbon. The phenyl group, with its π-electron system, influences the electronic environment of the tin atom, which is a key factor in its reactivity.[8]
Theoretical calculations are essential for determining precise geometric parameters. The table below summarizes typical bond lengths and angles for this compound, as would be predicted by DFT calculations.
| Parameter | Description | Typical Calculated Value |
| r(Sn-Cphenyl) | Bond length between Tin and Phenyl Carbon | ~2.15 Å |
| r(Sn-Cmethyl) | Bond length between Tin and Methyl Carbon | ~2.14 Å |
| ∠(Cmethyl-Sn-Cphenyl) | Bond angle | ~108.5° |
| ∠(Cmethyl-Sn-Cmethyl) | Bond angle | ~110.4° |
| Note: These values are illustrative of results obtained from DFT calculations and may vary slightly depending on the computational method and basis set employed. |
Spectroscopic Properties
Quantum-chemical calculations can predict spectroscopic data, which serves as a crucial validation step when compared against experimental results.
-
NMR Spectroscopy: Theoretical methods can accurately calculate NMR chemical shifts and coupling constants. For organotin compounds, the ¹¹⁹Sn NMR chemical shift is particularly informative. Furthermore, coupling constants such as ¹J(¹¹⁹Sn, ¹³C) and ²J(¹¹⁹Sn, ¹H) can help determine the coordination number of the tin atom.[9] For tetracoordinated trimethyltin(IV) compounds, the ²J(¹¹⁹Sn, ¹H) values are typically less than 59 Hz.[9]
-
IR Spectroscopy: Vibrational frequencies calculated from theory can be correlated with experimental FT-IR spectra. For instance, the characteristic asymmetric and symmetric stretching frequencies of the Sn-C bonds can be assigned, confirming the compound's structure.
Computational Methods for Studying Organotin Compounds
The presence of a heavy element like tin presents unique challenges for computational chemistry. Relativistic effects, which become significant for heavier elements, must be taken into account to achieve accurate results.
Expertise in Method Selection: DFT and Effective Core Potentials (ECPs)
Causality Behind Experimental Choices: Standard ab initio methods can be computationally expensive for systems containing heavy atoms. Therefore, a combination of Density Functional Theory (DFT) and Effective Core Potentials (ECPs) has emerged as the most efficient and accurate approach for studying organotin compounds.[10]
-
Density Functional Theory (DFT): DFT methods calculate the electronic structure based on the electron density, offering a favorable balance between computational cost and accuracy. Functionals such as B3LYP or PBE0 are commonly used for organometallic systems.
-
Effective Core Potentials (ECPs): Instead of explicitly treating all electrons in the tin atom, ECPs replace the core electrons with a potential, significantly reducing the computational effort.[10] This approach implicitly includes the major relativistic effects, which primarily influence the core electrons but have a substantial indirect effect on the valence electrons responsible for chemical bonding and reactivity.[10] For lighter atoms like carbon and hydrogen, all-electron basis sets (e.g., 6-31G* or cc-pVTZ) are typically used.
The diagram below illustrates a typical workflow for a theoretical study of this compound.
Caption: A standard workflow for computational analysis of this compound.
Trustworthiness: A Self-Validating Protocol
A robust computational protocol must be a self-validating system. This is achieved by:
-
Geometry Optimization: The first step is to find the lowest energy structure (the optimized geometry).
-
Frequency Calculation: A subsequent frequency calculation must be performed. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.
-
Benchmarking: The calculated results, such as bond lengths or spectroscopic data, are compared with available experimental data to validate the chosen level of theory.[10]
Reactivity of this compound: A Theoretical Perspective
Theoretical studies are instrumental in dissecting the reaction mechanisms that underpin the utility of this compound.
Bond Dissociation Energy (BDE)
The bond dissociation energy (BDE) is the enthalpy change required to break a bond homolytically.[11] It is a direct measure of bond strength. In this compound, the reactivity is dominated by the cleavage of the Sn-C(phenyl) bond. Theoretical calculations consistently show that the Sn-C(phenyl) bond is weaker than the Sn-C(methyl) bonds, explaining why the phenyl group is preferentially transferred in reactions like the Stille coupling.
| Bond | Description | Typical Calculated BDE (kcal/mol) |
| (CH₃)₃Sn-Ph | Tin-Phenyl Bond | ~70-80 kcal/mol |
| Ph(CH₃)₂Sn-CH₃ | Tin-Methyl Bond | ~80-90 kcal/mol |
| Note: These values are illustrative and depend on the specific computational methodology. |
Key Reaction Mechanisms
Stille Cross-Coupling: The key step involving the organotin reagent is transmetalation. Here, the phenyl group is transferred from the tin atom to the palladium catalyst.[1] Theoretical models show this proceeds via an associative mechanism where the palladium complex coordinates to the tin, followed by the cleavage of the Sn-C(phenyl) bond and formation of a new Pd-C(phenyl) bond.
Caption: Simplified transmetalation step in the Stille coupling reaction.
Sulphur Dioxide Insertion: this compound readily undergoes the insertion of SO₂ into its Sn-C bonds. Theoretical studies support an electrophilic mechanism where the electron-deficient sulfur atom of SO₂ attacks the electron-rich Sn-C(phenyl) bond.[8] The reaction is calculated to proceed via an O-sulfinato intermediate, which is thermodynamically more stable than a potential S-sulfinato structure.[8]
Electrochemical Reduction: The reduction of this compound involves an initial electron transfer to form a radical anion.[8] This intermediate is highly unstable, and theoretical calculations show a very low energy barrier for the rapid cleavage of the Sn-C(phenyl) bond to form a phenyl radical and the trimethyltin anion.[8] This mechanism contrasts with related silicon and germanium compounds, where ring reduction is favored over element-carbon bond cleavage.[8]
Conclusion
Theoretical and computational studies provide indispensable insights into the bonding and reactivity of this compound. By employing robust methods like DFT with effective core potentials, researchers can accurately predict molecular structures, spectroscopic properties, and bond energies. This predictive power allows for a detailed mechanistic understanding of key reactions, such as the Stille coupling, SO₂ insertion, and electrochemical reduction. The synergy between computational modeling and experimental work is crucial for advancing the field, enabling the rational design of new reagents and catalysts, and optimizing synthetic strategies in pharmaceutical and materials science research.
References
- ChemInform Abstract: Computational Methods for Organotin Compounds.
- Review of organotin compounds: chemistry and applications.
- A Review of Organotin Compounds: Chemistry and Applic
- A Review of Organotin Compounds: Chemistry and Applications.
- Bond Dissociation Energies. CRC Handbook of Chemistry and Physics. [Link]
- Trimethyltin(IV) Bearing 3-(4-Methyl-2-oxoquinolin-1(2H)-yl)propanoate: Synthesis, Structural Characterization, DFT, Anticancer and Antioxidant Activity. PubMed Central. [Link]
- Anti-Tumor Activity of Organotin (IV) Compounds: A Review. Al-Rafidain Journal of Medical Sciences. [Link]
- Bond Dissociation Energies in Simple Molecules. National Institute of Standards and Technology. [Link]
- Aryltin chlorides and hydrides: Preparation, detailed NMR studies and DFT calculations.
- Bond dissociation energy (kcal mol −1 ) computed for dissociation of...
- Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity. PubMed. [Link]
- Trimethyltin compounds (PIM G019). Inchem.org. [Link]
- Pathogenesis of trimethyltin neuronal toxicity.
- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
- Bond dissoci
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trimethyltin compounds (PIM G019) [inchem.org]
- 7. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 8. Buy this compound | 934-56-5 [smolecule.com]
- 9. Trimethyltin(IV) Bearing 3-(4-Methyl-2-oxoquinolin-1(2H)-yl)propanoate Causes Lipid Peroxidation-Mediated Autophagic Cell Death in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bond dissociation energy - Wikipedia [en.wikipedia.org]
The Phenyl Group's Pivotal Role: An In-depth Technical Guide to the Exploratory Reactions of Trimethyl(phenyl)tin with Novel Substrates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyl(phenyl)tin, a versatile organotin reagent, serves as a cornerstone in modern synthetic chemistry, primarily as an efficient phenyl group transfer agent in palladium-catalyzed Stille cross-coupling reactions.[1] Its unique reactivity profile, characterized by the interplay of electron-donating methyl groups and the transferable phenyl substituent, allows for the construction of complex biaryl systems and other intricate molecular architectures pivotal in pharmaceutical and materials science research.[1][2] This guide delves into the core principles governing the exploratory reactions of this compound, moving beyond established protocols to investigate its utility with novel and challenging substrates. We will dissect the mechanistic nuances of its reactivity, provide field-proven experimental methodologies, and explore the causality behind key experimental choices, offering a comprehensive resource for researchers seeking to harness the full potential of this powerful synthetic tool.
Foundational Principles: Understanding the Reactivity of this compound
The reactivity of this compound is fundamentally dictated by the nature of the tin-carbon bond. The three methyl groups, being electron-donating, increase the nucleophilicity of the phenyl group, making it amenable to transfer to electrophilic partners.[2] However, compared to other organotin compounds, this compound occupies a moderate position on the nucleophilicity scale, a factor that contributes to its relative stability and predictable reactivity.[2]
Two primary reaction pathways dominate the chemistry of this compound:
-
Transmetalation: This is the most significant reaction pathway, particularly in the context of cross-coupling reactions.[2] It involves the transfer of the phenyl group from the tin atom to another metal center, most commonly a palladium catalyst in Stille couplings.[1][2] The rate of transmetalation is a critical factor in the efficiency of these reactions, and trimethyltin derivatives are known to exhibit faster transmetalation rates than their tributyltin counterparts, a phenomenon attributed to the smaller steric bulk of the methyl groups.[3][4]
-
Electrophilic Cleavage: The tin-phenyl bond can also be cleaved by strong electrophiles. For instance, sulfur dioxide insertion into the tin-carbon bond proceeds via an electrophilic mechanism, with the phenyl group showing moderate reactivity.[2] This reactivity highlights the importance of carefully selecting reaction conditions to avoid undesired side reactions.
The Stille Cross-Coupling Reaction: A Mechanistic Overview
The palladium-catalyzed Stille cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[5] The catalytic cycle, as it pertains to this compound, can be summarized in three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organic electrophile (e.g., an aryl halide or triflate) to form a palladium(II) intermediate.[1]
-
Transmetalation: The phenyl group from this compound is transferred to the palladium(II) complex, displacing the halide or triflate and forming a new organopalladium species.[1] This is often the rate-determining step of the reaction.[3]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Exploratory Reactions with Novel Substrates
The true utility of a reagent is often discovered at the frontiers of its application. While the Stille coupling of this compound with standard aryl halides is well-established, its reactions with more challenging and novel substrates are of significant interest to the drug development and materials science communities.
Coupling with Heterocyclic Electrophiles
Heterocyclic moieties are prevalent in pharmaceuticals and functional materials. However, their electronic properties and potential for catalyst inhibition can make them challenging coupling partners.
Experimental Insight: When coupling this compound with electron-deficient N-heterocyclic halides, the choice of palladium catalyst and ligand is paramount. Electron-rich and sterically hindered phosphine ligands can enhance the rate of oxidative addition and prevent catalyst deactivation. Furthermore, the use of a copper(I) co-catalyst has been shown to accelerate the transmetalation step in some cases, leading to improved yields and reaction times.[3]
Reactions with Sterically Hindered Substrates
Steric hindrance around the reaction center of either the organotin reagent or the electrophile can significantly impede the coupling reaction.
Causality Behind Experimental Choices: To overcome steric barriers, increasing the reaction temperature is a common strategy. However, this can also lead to undesired side reactions such as protodestannylation. A more nuanced approach involves the careful selection of a less sterically demanding palladium catalyst and the use of a solvent that can better solvate the transition state. In some cases, employing a fluoride source, such as cesium fluoride, can activate the organotin reagent, facilitating transmetalation even with bulky substrates.[3]
Solid-Phase Synthesis Applications
The adaptation of Stille coupling reactions to solid-phase synthesis is crucial for the high-throughput generation of compound libraries.
Field-Proven Protocol: In solid-phase applications, this compound has demonstrated superiority over its tributyltin analog due to its faster transmetalation kinetics.[3] A typical protocol involves anchoring an aryl iodide to a solid support, followed by treatment with a solution of this compound, a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., AsPh₃) in a suitable solvent like DMF.[3] The progress of the reaction can be monitored by cleaving a small amount of the resin and analyzing the product by mass spectrometry.
Advanced Experimental Protocols
General Procedure for a Palladium-Catalyzed Stille Cross-Coupling Reaction
Materials:
-
Organic electrophile (e.g., aryl or vinyl halide/triflate)
-
This compound (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous and deoxygenated solvent (e.g., toluene, THF, or DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the organic electrophile and the palladium catalyst.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Add this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between 60-110 °C) and monitor its progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General experimental workflow for a Stille coupling reaction.
Quantitative Data Summary
| Electrophile | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Iodide | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 12 | 85-95 | [1][5] |
| Aryl Bromide | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Dioxane | 110 | 24 | 70-85 | [6] |
| Aryl Triflate | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 100 | 18 | 80-90 | [1] |
| Vinyl Iodide | Pd(PPh₃)₄ (2) | - | THF | 65 | 8 | >90 | [7] |
| Heterocyclic Halide | Pd₂(dba)₃ (2) | XPhos (4) | t-BuOH | 100 | 16 | 65-80 | N/A |
Note: The data for the heterocyclic halide is representative and may vary depending on the specific substrate.
Safety and Handling Considerations
This compound is toxic and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[7] Organotin compounds can be absorbed through the skin and are harmful if swallowed or inhaled. Due to their environmental toxicity, particularly to aquatic life, all waste containing organotin compounds should be disposed of according to institutional and regulatory guidelines.[8]
Conclusion and Future Outlook
This compound remains a powerful and versatile reagent in the synthetic chemist's toolbox. Its predictable reactivity and the well-understood mechanism of the Stille coupling reaction provide a solid foundation for its application in the synthesis of complex molecules. The ongoing exploration of its reactions with novel and challenging substrates continues to expand its utility. Future research in this area will likely focus on the development of more active and selective catalytic systems, enabling the use of even more complex and sensitive substrates. Furthermore, the development of methods for tin-catalyzed Stille reactions, where the organotin reagent is used in substoichiometric amounts, will be crucial in addressing the toxicity and waste disposal concerns associated with organotin chemistry.[6]
References
- Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjug
- Chlorotrimethylstannane - MSU Chemistry. [Link]
- (PDF) (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl)
- STUDIES RELATING TO METHYL TIN DERIVATIVES. I. INTRODUCTION. II. ACTION OF ZINC ON TRIMETHYL TIN BROMIDE. III. TRIMETHYL TIN PHENOLATE. IV. DECAMETHYLSTANNOBUTANE | Journal of the American Chemical Society. [Link]
- Illustrated Glossary of Organic Chemistry - Stille reaction (Stille coupling). [Link]
- The transmetalation step in Pd-catalyzed processes: Understanding the role of the classical nucleophile, the ligands and the syn - UVaDOC Principal. [Link]
- Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings† - chemistry.msu.edu. [Link]
- Trimethyltin transfer reactions 174 | Download Table - ResearchG
- From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Public
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 934-56-5 [smolecule.com]
- 3. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Illustrated Glossary of Organic Chemistry - Stille reaction (Stille coupling) [chem.ucla.edu]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. CAS 934-56-5: this compound | CymitQuimica [cymitquimica.com]
Methodological & Application
Application Notes and Protocols for Trimethyl(phenyl)tin in Stille Cross-Coupling Reactions
Introduction: The Strategic Value of Trimethyl(phenyl)tin in Modern Synthesis
The Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] At the heart of this powerful transformation lies the organostannane reagent, which serves as the transferable nucleophilic component. Among the diverse array of available organostannanes, this compound holds a prominent position as a highly effective phenyl group donor.[4] Its utility is particularly pronounced in the synthesis of biaryl and aryl-substituted motifs, which are prevalent in pharmaceuticals, advanced materials, and agrochemicals.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proficient use of this compound in Stille cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer practical guidance on experimental design and execution, and provide detailed, validated protocols.
Mechanistic Insights: The Palladium-Catalyzed Catalytic Cycle
The Stille reaction proceeds through a well-elucidated catalytic cycle involving a palladium catalyst.[1][3][6] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic electrophile (typically an aryl or vinyl halide/triflate) to a coordinatively unsaturated Pd(0) complex.[6][7][8] This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) intermediate.[7][9][10][11][12] The reactivity of the electrophile generally follows the trend I > Br > OTf > Cl.[1][13]
-
Transmetalation: This is often the rate-determining step of the catalytic cycle.[14][15] The organostannane, in this case, this compound, transfers its phenyl group to the Pd(II) complex, displacing the halide or pseudohalide.[1][6][16] The precise mechanism of transmetalation can vary depending on the substrates and reaction conditions, but it is generally accepted to proceed through an associative pathway.[1] Additives such as copper(I) salts can significantly accelerate this step.[13] The nontransferable methyl groups on the tin atom are crucial, as their rate of migration is significantly slower than that of the desired phenyl group.[6][15] Trimethylstannyl compounds often exhibit higher reactivity compared to their tributylstannyl counterparts.[3][17]
-
Reductive Elimination: The final step of the cycle is the reductive elimination from the resulting diorganopalladium(II) complex.[6][18][19] This concerted process forms the new carbon-carbon bond of the desired biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][20] For reductive elimination to occur, the two organic ligands must be in a cis orientation on the palladium center.[1][14]
Visualizing the Catalytic Cycle
Caption: A generalized workflow for a Stille cross-coupling experiment.
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add this compound (1.1 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes, then filter through a pad of celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Safety and Handling of this compound
Organotin compounds, including this compound, are highly toxic and require careful handling. [1][21]
-
Toxicity: this compound is toxic upon ingestion, inhalation, and skin contact. [22]It can cause severe skin and eye irritation. [21]* Handling: Always handle this compound in a well-ventilated fume hood. [23][24]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [22][23][24]Avoid creating aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [24]* Disposal: Dispose of all organotin waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment. [21]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst; presence of oxygen or moisture; low reaction temperature. | Use a fresh bottle of catalyst; ensure all reagents and solvents are anhydrous and degassed; increase the reaction temperature. |
| Formation of homocoupled product | Presence of oxygen; catalyst degradation. | Thoroughly degas the reaction mixture; consider using a different palladium source or ligand. |
| Difficulty removing tin byproducts | Incomplete reaction of the stannane; inefficient workup. | Ensure the stannane is fully consumed; use a KF or triethylamine wash during workup; multiple purifications may be necessary. [25] |
Conclusion
This compound is a versatile and highly effective reagent for the introduction of phenyl groups in Stille cross-coupling reactions. A thorough understanding of the reaction mechanism, careful selection of reaction parameters, and strict adherence to safety protocols are essential for achieving optimal results. The protocols and application notes provided herein serve as a robust foundation for the successful implementation of this powerful synthetic methodology in research and development settings.
References
- Stille reaction. In: Wikipedia; 2023. [Link]
- Stille Coupling. In: OpenOChem Learn; 2023. [Link]
- Casanovas, J.; et. al. Oxidative Addition of Aryl Halides to Palladium(0)
- Pérez-Temprano, M. H.; et. al. The Stille Reaction, 38 Years Later.
- Ariafard, A.; et. al. Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Organometallics. 2008. [Link]
- Casado, A. L.; et. al. Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society. 1998. [Link]
- Stille Coupling. In: Chemistry LibreTexts; 2023. [Link]
- Myers, A. The Stille Reaction. In: Chem 115 Myers; 2011. [Link]
- Williams, R. M. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. 2011;88:197. [Link]
- Vetticatt, M. J.; et. al. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. 2024. [Link]
- Hirschi, J. S.; et. al. Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
- Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products.
- Forman, M. A.; et. al. Solid-Phase Synthesis of Biaryls via the Stille Reaction. The Journal of Organic Chemistry. 1995. [Link]
- Oxidative Addition & Reductive Elimin
- Chen, B.; et. al. Selective Reductive Elimination from Pd(IV)
- Vetticatt, M. J.; et. al. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. In: ChemRxiv. 2023. [Link]
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. In: YouTube; 2025. [Link]
- Stille reaction. In: chemeurope.com. [Link]
- C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment.
- Nagao, K. Reductive Elimination from High-Valent Palladium. In: Macmillan Group. [Link]
- Stille cross-coupling reaction. In: YouTube; 2020. [Link]
- Del Valle, L.; et. al. Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. The Journal of Organic Chemistry. 1990;55:3019-3023. [Link]
- Stille Cross-Coupling. In: J&K Scientific LLC. [Link]
- Liu, D.; et. al. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates.
- Ereztech LLC SN6246 Safety D
- Stille Coupling. In: NROChemistry. [Link]
- Forman, M. A.; et. al. Solid-Phase Synthesis of Biaryls via the Stille Reaction. The Journal of Organic Chemistry. 1995. [Link]
- Stille reaction (Stille coupling). In: Illustrated Glossary of Organic Chemistry. [Link]
- Gallagher, W. P.; et. al. Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society. 2001. [Link]
- Migita-Kosugi-Stille Cross Coupling Reaction.
- Gallagher, W. P.; et. al. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry. 2004. [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Stille_reaction [chemeurope.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. oxidative addition and palladium coupling [employees.csbsju.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. web.uvic.ca [web.uvic.ca]
- 12. chemrxiv.org [chemrxiv.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Migita-Kosugi-Stille Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
- 20. youtube.com [youtube.com]
- 21. CAS 934-56-5: this compound | CymitQuimica [cymitquimica.com]
- 22. ereztech.com [ereztech.com]
- 23. datasheets.scbt.com [datasheets.scbt.com]
- 24. fishersci.com [fishersci.com]
- 25. Stille Coupling | NROChemistry [nrochemistry.com]
Application Notes & Protocols: Palladium-Catalyzed Phenylation via Stille Coupling with Trimethyl(phenyl)tin
Prepared by: Gemini, Senior Application Scientist
Introduction: The Stille Reaction as a Cornerstone of Modern Synthesis
The palladium-catalyzed Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis.[1][2] Since its development, it has become an indispensable tool for chemists in academia and industry, particularly in the fields of medicinal chemistry, drug development, and materials science.[3][4] The reaction facilitates the coupling of an organostannane (organotin) reagent with a variety of organic electrophiles, such as halides or triflates.[5][6]
This guide focuses specifically on the use of Trimethyl(phenyl)tin as a robust and efficient phenyl-group transfer agent.[7] Organotin reagents, including this compound, are valued for their stability to air and moisture and their remarkable tolerance for a wide array of functional groups, which often obviates the need for complex protecting group strategies.[3][6][8]
However, the utility of this reaction is balanced by significant challenges, namely the high toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts from the final product.[3][5][8] This document provides a detailed mechanistic overview, a field-proven experimental protocol, and critical insights into reaction optimization to empower researchers to successfully and safely implement this chemistry.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Stille coupling hinges on a well-established palladium-based catalytic cycle. The active catalyst is a coordinatively unsaturated Pd(0) species, which can be introduced directly, as with Pd(PPh₃)₄, or generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[9][10] The cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5][11]
-
Oxidative Addition : The cycle initiates when the active Pd(0) catalyst inserts into the carbon-electrophile bond (R¹-X) of the organic halide or triflate. This forms a square planar Pd(II) intermediate.[9][12] This step is often rapid, particularly for aryl iodides and bromides.[13]
-
Transmetalation : This is the crucial step where the organostannane, this compound, delivers its phenyl group to the palladium center. The phenyl group displaces the halide or triflate (X) on the palladium, which is transferred to the tin atom. This step is frequently the rate-determining step of the entire cycle.[5][13] The use of trimethyltin derivatives, as opposed to the more common tributyltin analogues, can accelerate this step due to the smaller steric footprint of the methyl groups, enhancing overall reaction efficiency.[14][15]
-
Reductive Elimination : The two organic partners (R¹ and the phenyl group) are now bound to the same palladium center. For reductive elimination to occur, they must be in a cis orientation. The complex then collapses, forming the new C-C bond in the desired biaryl product (R¹-Phenyl) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][9][12]
Caption: Figure 1: Catalytic Cycle of the Stille Reaction.
Experimental Protocol: General Procedure for Phenylation
This protocol provides a reliable starting point for the Stille coupling of an aryl bromide with this compound. Note: All organotin compounds are highly toxic and must be handled with extreme care in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE).[3][8]
Materials and Reagents
-
Aryl Bromide (or Iodide/Triflate): 1.0 mmol, 1.0 equiv.
-
This compound: 1.1 mmol, 1.1 equiv.
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): 0.05 mmol, 5 mol%
-
Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane, DMF): 5-10 mL
-
Reaction Vessel: Flame-dried Schlenk flask or round-bottom flask with a reflux condenser.
-
Inert Gas: Argon or Nitrogen line.
-
Work-up Reagents: Ethyl acetate, Saturated aqueous Potassium Fluoride (KF) solution, Celite®.
Step-by-Step Methodology
-
Inert Atmosphere Setup: Assemble the reaction glassware and flame-dry under vacuum. Backfill the flask with Argon or Nitrogen. Maintain a positive pressure of inert gas throughout the reaction. This is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.[3]
-
Reagent Charging: To the reaction flask, add the aryl bromide (1.0 mmol), followed by the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (5-10 mL) via syringe. Stir the mixture for 5 minutes. Subsequently, add the this compound (1.1 mmol) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring Progress: Follow the consumption of the starting material by taking small aliquots and analyzing via Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reaction Quench and Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL).
-
Tin Byproduct Removal: Transfer the organic mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least 1-2 hours. This procedure precipitates the tin byproducts as insoluble trimethyltin fluoride (Me₃SnF), which appears as a gel or fine white solid.[3][11]
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the precipitated tin fluoride. Wash the Celite pad thoroughly with ethyl acetate.
-
Purification: Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel.
Caption: Figure 2: General Experimental Workflow.
Optimization and Troubleshooting
The success of a Stille coupling is highly dependent on the choice of catalyst, ligands, and conditions. The following table summarizes key parameters that can be adjusted to optimize the reaction for specific substrates.
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is a direct source of Pd(0). Pd(II) sources like Pd(OAc)₂ are often cheaper and more air-stable but require in situ reduction, which can be facilitated by phosphine ligands or the organotin reagent itself.[9][10] |
| Ligand | PPh₃, AsPh₃, P(2-furyl)₃, Buchwald-type ligands | Ligands stabilize the Pd(0) center and modulate its reactivity. Electron-rich, bulky phosphines (e.g., Buchwald ligands) can facilitate oxidative addition of less reactive electrophiles like aryl chlorides.[2] AsPh₃ and P(2-furyl)₃ can dramatically accelerate the rate-determining transmetalation step. |
| Solvent | Toluene, Dioxane, DMF, THF | Non-polar aprotic solvents like toluene and dioxane are common. Polar aprotic solvents like DMF can sometimes accelerate the reaction but may lead to more side products. Solvent choice is often substrate-dependent and requires empirical screening. |
| Additives | CuI, LiCl, CsF | Copper(I) iodide (CuI) is a well-known co-catalyst that can significantly accelerate the transmetalation step, particularly for hindered substrates.[16] LiCl can facilitate the oxidative addition of aryl triflates and prevent ligand scrambling.[11][17] |
Common Issues and Solutions:
-
Low or No Conversion: Ensure solvents are rigorously degassed and an inert atmosphere is maintained. The catalyst may be inactive. Try a different palladium source or ligand. Consider adding CuI as a co-catalyst.
-
Homocoupling of Organotin: This side reaction (Ph-Ph formation) can occur if oxygen is present or if the transmetalation is slow compared to other pathways.[5][8] Improve degassing and consider a more active ligand to accelerate the desired catalytic cycle.
-
Difficulty Removing Tin Byproducts: Incomplete precipitation with KF. Increase the stirring time during the KF wash or use a larger excess of the KF solution. For very nonpolar products, alternative purification methods like recrystallization may be necessary.[3]
Applications in Drug Discovery
The Stille coupling's broad functional group tolerance makes it exceptionally well-suited for the synthesis of complex molecules in late-stage pharmaceutical development.[3] It allows for the direct connection of elaborate molecular fragments without the need for extensive protection-deprotection sequences. This reaction has been instrumental in the total synthesis of numerous natural products with potent biological activity, including antitumor agents and antibiotics.[3][9] For example, it has been employed in the synthesis of Ircinal A, a marine alkaloid with known antitumor properties.[9]
References
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
- Wikipedia. (n.d.). Stille reaction.
- University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.
- Chemistry LibreTexts. (2023). Stille Coupling. [Link]
- Cárdenas, D. J., Echavarren, A. M., & Espinet, P. (1998). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Journal of the American Chemical Society, 120(34), 8978-8985. [Link]
- OpenOChem Learn. (n.d.). Stille Coupling.
- Myers, A. (n.d.). The Stille Reaction. Chem 115 Lecture Notes. [Link]
- J&K Scientific LLC. (2025). Stille Cross-Coupling. [Link]
- Gregson, S. J., et al. (2004). Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][12][13]benzodiazepines (PBDs). Bioorganic & Medicinal Chemistry Letters, 14(20), 5041-5044. [Link]
- Wang, Y., et al. (2014). Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates.
- D'Amato, E., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Organic Syntheses. (2011). Palladium-Catalyzed Stille Cross-Coupling Reactions. Org. Synth. 88, 197. [Link]
- Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 163. [Link]
- Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)₂/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832-2834. [Link]
- NROChemistry. (n.d.). Stille Coupling.
- ResearchGate. (2025).
- Casado, A. L., Espinet, P., & Gallego, A. M. (1998). Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. Journal of the American Chemical Society, 120(34), 8978-8985. [Link]
Sources
- 1. Stille Coupling [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Application of Trimethyl(phenyl)tin in Organic Synthesis: A Comprehensive Guide for Researchers
This guide provides an in-depth exploration of the applications of trimethyl(phenyl)tin in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed overview of the utility of this versatile reagent, with a primary focus on its role in palladium-catalyzed cross-coupling reactions. The content herein is structured to provide not just procedural steps, but also the underlying scientific principles and practical insights to empower users to confidently and safely incorporate this compound into their synthetic workflows.
Introduction to this compound: A Versatile Phenylating Agent
This compound, with the chemical formula C₆H₅Sn(CH₃)₃, is an organotin compound that serves as a highly effective phenyl group donor in a variety of organic transformations.[1] Its utility is most prominently showcased in the Stille cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[2] The trimethylstannyl group offers a unique combination of stability to air and moisture, coupled with sufficient reactivity under palladium catalysis, making it a valuable tool for the construction of complex molecular architectures.[1][2]
Compared to its more commonly used counterpart, tributyl(phenyl)tin, this compound often exhibits enhanced reactivity. This increased reactivity is attributed to the smaller steric bulk of the methyl groups on the tin atom, which facilitates the crucial transmetalation step in the Stille coupling catalytic cycle.[3] This can lead to higher yields and shorter reaction times, a significant advantage in multi-step syntheses.[3]
The Stille Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation
The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane with an organic electrophile, such as an aryl halide or triflate.[2] This reaction has become a cornerstone of modern organic synthesis due to its broad functional group tolerance and generally mild reaction conditions.[4]
The Catalytic Cycle
The mechanism of the Stille reaction is a well-established catalytic cycle involving a palladium(0) species. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate.[1]
-
Transmetalation: The organic group (R²) from the organostannane (in this case, the phenyl group from this compound) is transferred to the palladium center, displacing the halide or triflate (X). This is often the rate-determining step of the reaction.[3]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst.[5]
Application Notes and Protocols
The following sections provide detailed protocols for the use of this compound in Stille coupling reactions with various electrophiles. The reaction conditions provided are starting points and may require optimization for specific substrates.
General Considerations for Stille Coupling Reactions
-
Catalyst: A variety of palladium(0) and palladium(II) precatalysts can be used. Common examples include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. For Pd(II) sources, a phosphine ligand is typically added to reduce Pd(II) to the active Pd(0) species in situ.[6]
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity. Triphenylphosphine (PPh₃) and tri(2-furyl)phosphine (TFP) are commonly used. Bulky, electron-rich phosphines like tri-tert-butylphosphine (P(t-Bu)₃) can be effective for less reactive aryl chlorides.[7]
-
Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation. Common solvents include toluene, dioxane, and N,N-dimethylformamide (DMF).[8]
-
Additives: In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate the reaction. CuI is believed to act as a scavenger for free phosphine ligands, which can inhibit the transmetalation step.[9]
Protocol 1: Stille Coupling of an Aryl Bromide with this compound
This protocol describes a general procedure for the coupling of an aryl bromide with this compound to synthesize a biaryl compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 mmol, 8 mol%)
-
Anhydrous and degassed toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide, Pd₂(dba)₃, and P(o-tol)₃.
-
Add the anhydrous and degassed toluene via syringe.
-
Add the this compound via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Proceed with the work-up and purification as described in Section 5.
Protocol 2: Stille Coupling of an Aryl Triflate with this compound
This protocol outlines a procedure for the coupling of an aryl triflate, which can be a useful alternative to aryl halides.
Materials:
-
Aryl triflate (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Lithium chloride (LiCl) (3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl triflate, Pd(PPh₃)₄, and LiCl.
-
Add the anhydrous and degassed DMF via syringe.
-
Add the this compound via syringe.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Follow the work-up and purification procedures outlined in Section 5.
Substrate Scope and Reaction Performance
The Stille coupling with this compound is compatible with a wide range of functional groups on the aryl halide or triflate partner. The following tables summarize representative examples and demonstrate the versatility of this reagent.
Table 1: Stille Coupling of Various Aryl Halides with this compound
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 110 | 16 | 92 | [10] |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 110 | 16 | 89 | [10] |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | DMF | 80 | 12 | 85 | [9] |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | - | Dioxane | 100 | 24 | 78 | [9] |
| 5 | Methyl 4-bromobenzoate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Dioxane | 100 | 12 | 95 | [7] |
Table 2: Stille Coupling of Aryl Triflates with this compound
| Entry | Aryl Triflate | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenyl triflate | Pd(PPh₃)₄ (5) | - | LiCl | DMF | 80 | 18 | 88 | [9] |
| 2 | 4-Acetylphenyl triflate | Pd(OAc)₂ (5) | PPh₃ (20) | LiCl | NMP | 100 | 12 | 91 | [11] |
| 3 | Naphthyl-2-triflate | Pd₂(dba)₃ (2.5) | P(furyl)₃ (10) | CuI | THF | 65 | 16 | 85 | [11] |
Work-up and Purification: Managing Organotin Byproducts
A critical aspect of working with organotin reagents is the effective removal of tin-containing byproducts from the final product. These byproducts are toxic and can interfere with subsequent reactions or biological assays.[12]
Protocol 3: Aqueous Potassium Fluoride (KF) Work-up
This is a widely used and effective method for removing trimethyltin byproducts.[13]
-
After cooling the reaction mixture, dilute it with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF). Shake vigorously for at least one minute. The fluoride ions react with the tin byproducts to form insoluble trimethyltin fluoride.
-
If a solid precipitate forms at the interface, filter the entire mixture through a pad of Celite®.[13]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
Protocol 4: Flash Chromatography on Triethylamine-Treated Silica Gel
For products that are sensitive to acidic conditions or when the KF wash is insufficient, flash chromatography on silica gel treated with triethylamine is a robust alternative.[13]
-
Prepare a slurry of silica gel in the desired eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Pack the column with the treated silica gel slurry.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elute the column with the triethylamine-containing eluent to isolate the purified product.
Applications in Drug Discovery and Materials Science
The ability to efficiently form biaryl linkages has made the Stille coupling with this compound a valuable tool in both drug discovery and materials science.
-
Drug Discovery: Biaryl structures are common motifs in many pharmaceuticals.[14] For example, the synthesis of intermediates for angiotensin II receptor antagonists like Losartan has utilized Stille coupling methodology.[15] The mild reaction conditions and broad functional group tolerance allow for the late-stage introduction of phenyl groups into complex, biologically active molecules.
-
Materials Science: The construction of conjugated polymer systems for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) often relies on palladium-catalyzed cross-coupling reactions.[16] The Stille reaction with reagents like this compound enables the precise synthesis of well-defined polymeric materials with tailored electronic and photophysical properties.[17]
Safety and Handling of this compound
EXTREME CAUTION IS ADVISED. Organotin compounds, including this compound, are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[18]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[18]
-
Handling: Use a syringe or cannula for transferring the liquid reagent. Avoid inhalation of vapors and contact with skin and eyes.[18]
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[18]
-
Waste Disposal: All waste containing this compound and other organotin compounds must be disposed of as hazardous waste according to institutional and local regulations.[5] Glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste.
Conclusion
This compound is a powerful and often advantageous reagent for the introduction of phenyl groups in organic synthesis, particularly through the Stille cross-coupling reaction. Its enhanced reactivity compared to tributyltin analogues can lead to improved synthetic efficiency. By understanding the reaction mechanism, optimizing reaction conditions, and adhering to strict safety protocols, researchers can effectively leverage the capabilities of this versatile reagent to construct complex molecules for a wide range of applications in medicine and materials science.
References
- Exploring The Synthesis Techniques Of OLED Material Intermediates. (2024, May 27). LinkedIn.
- NROChemistry. (n.d.). Stille Coupling.
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
- Gallagher, W. P., & Maleczka, R. E., Jr. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 70(3), 841–846.
- Scribd. (n.d.). 11-The Stille Reaction.
- Bao, Z., Chan, W. K., & Yu, L. (2015). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.
- Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197.
- Wikipedia. (n.d.). Stille reaction.
- Moodle@Units. (n.d.). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist.
- ResearchGate. (2017, June 20). Workup for removing tin byproducts ?.
- Synthesis of biaryls without using heavy metals- the photosplicing approach. (2018, November 5). Royal Society of Chemistry.
- Google Patents. (n.d.). WO2007119246A2 - An improved process for the manufacture of losartan potassium.
- OpenOChem Learn. (n.d.). Stille Coupling.
- ResearchGate. (n.d.). Comparison reactions of trimethyl‐ versus tri‐n‐butyl‐stannanes.
- Google Patents. (n.d.). A process for the preparation of losartan derivatives by chlorination and reduction of the respective 1H-imidazole-5-carbaldehyd.
- Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of chemical research, 41(11), 1555–1564.
- ResearchGate. (n.d.). An efficient synthesis of losartan. The last step resulted in the formation of the tetrazole ring[19].
- Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. (n.d.). International Journal of PharmTech Research, 2(3), 1895-1901.
- ResearchGate. (n.d.). Common strategies used for the synthesis of biaryls.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). Mastering Stille Coupling for Advanced Polymer Synthesis with Tin-Containing Thiophene Derivatives.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734.
- Hassan, M. A., & Seleem, H. S. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19041–19080.
- Elliott, L. D., & Procter, D. J. (2016). Synthesis of biaryls using aryne intermediates. Chemical Society Reviews, 45(21), 6034–6060.
- UQ eSpace. (n.d.). OLED materials for solid-state lighting.
- ResearchGate. (2021, March). Multicomponent Synthesis and Anti-proliferative Screening of Biaryl Triazole-Containing Cyclophanes.
- ResearchGate. (n.d.). meta- and para-Functionalized Thermally Crosslinkable OLED-Materials through Selective Transition-Metal-Catalyzed Cross-Coupling Reactions.
Sources
- 1. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.msu.edu [chemistry.msu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scientificupdate.com [scientificupdate.com]
- 15. moodle2.units.it [moodle2.units.it]
- 16. topmostchemical.com [topmostchemical.com]
- 17. nbinno.com [nbinno.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
The Phenylating Powerhouse: A Guide to Trimethyl(phenyl)tin in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the precise and efficient formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the myriad of reagents developed for this purpose, organotin compounds, particularly in the context of palladium-catalyzed cross-coupling reactions, have carved out a significant niche. This guide provides an in-depth exploration of trimethyl(phenyl)tin, a versatile and highly effective agent for the introduction of phenyl groups in a variety of catalytic transformations. We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for its application, and discuss the critical nuances that ensure successful and reproducible outcomes.
Introduction: Why this compound?
This compound, a member of the organostannane family, is a powerful reagent for palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1] Its utility lies in its ability to efficiently transfer a phenyl group to a wide range of organic electrophiles.[1] A key advantage of this compound over its more commonly used tributyltin analogue is its enhanced reactivity. The smaller methyl groups on the tin atom lead to a faster transmetalation step, which is often the rate-determining step in the Stille coupling catalytic cycle.[2] This increased reactivity can translate to milder reaction conditions, shorter reaction times, and higher yields, particularly in the synthesis of complex and sterically hindered molecules.[3]
However, the high toxicity of organotin compounds necessitates careful handling and meticulous purification of the reaction products to remove tin byproducts.[4][5] This guide will address these practical considerations, providing protocols for both the reaction and the subsequent purification.
The Heart of the Matter: The Stille Cross-Coupling Reaction
The Stille reaction is a versatile and widely utilized method for the formation of C-C bonds.[4] The general transformation involves the reaction of an organostannane with an organic electrophile, such as an aryl or vinyl halide or triflate, in the presence of a palladium(0) catalyst.[1]
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of the Stille reaction is a well-studied process that comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate.[4]
-
Transmetalation: The phenyl group from this compound is transferred to the palladium center, displacing the halide or triflate (X), which then forms a bond with the tin.[1] This step is often accelerated when using trimethyltin reagents compared to their tributyltin counterparts.[2]
-
Reductive Elimination: The two organic groups (R¹ and phenyl) on the palladium complex are coupled and eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[4]
The "Copper Effect": Enhancing Reactivity
The addition of copper(I) salts, particularly copper(I) iodide (CuI), can significantly enhance the rate and yield of Stille couplings.[6] This "copper effect" is believed to have a dual role. In polar solvents, CuI can facilitate the formation of a more reactive organocopper intermediate, which then undergoes a more rapid transmetalation with the palladium complex.[6] In ethereal solvents, CuI can act as a scavenger for free phosphine ligands, which can inhibit the reaction.[6][7]
Application Notes and Protocols
General Protocol for Stille Cross-Coupling with this compound
This protocol provides a general guideline for performing a Stille cross-coupling reaction. The specific conditions may need to be optimized for different substrates.
Materials:
-
Aryl halide or triflate (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous and degassed solvent (e.g., THF, Toluene, DMF)
-
Optional additive: Copper(I) iodide (CuI, 10-20 mol%)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide, palladium catalyst, ligand (if used), and CuI (if used).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the this compound via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 60-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Example Protocol: Synthesis of 2-Phenylfuran
This example illustrates the coupling of 2-iodofuran with this compound.[8]
| Parameter | Value |
| Aryl Halide | 2-Iodofuran (1.0 mmol) |
| Organostannane | This compound (1.1 mmol) |
| Catalyst | Pd(PPh₃)₄ (0.05 mmol, 5 mol%) |
| Solvent | Anhydrous Toluene (5 mL) |
| Temperature | 100 °C |
| Reaction Time | 12 h |
| Yield | High (specific yield not reported in source) |
Procedure:
-
In a sealed tube under argon, combine 2-iodofuran (194 mg, 1.0 mmol), this compound (265 mg, 1.1 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the mixture at 100 °C for 12 hours.
-
After cooling, the reaction mixture can be worked up as described in the purification section.
Work-up and Purification: Taming the Tin
A critical aspect of working with organotin reagents is the removal of tin byproducts from the final product.[5] Several methods can be employed for this purpose.
Figure 2: General workflow for the purification of products from Stille reactions.
Protocol for Removal of Tin Byproducts using Potassium Fluoride (KF):
-
Dilute the cooled reaction mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Transfer the mixture to a separatory funnel and wash it 2-3 times with a 1 M aqueous solution of potassium fluoride. Shake vigorously for at least one minute during each wash. This will precipitate the tin byproducts as insoluble organotin fluorides.[9]
-
If a solid precipitate forms at the interface, filter the entire mixture through a pad of Celite®.[10]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Further purification can be achieved by column chromatography on silica gel.[9]
Beyond the Stille Reaction: Exploring Other Applications
While the Stille reaction is the primary application of this compound, organotin compounds are also known to participate in radical reactions.[1] Organotin hydrides are well-established radical reducing agents.[11] Although less common, this compound can be a source of phenyl radicals under certain conditions, though specific, detailed protocols for this application are less prevalent in the literature. The development of tin-free radical reactions is an active area of research due to the toxicity of organotin compounds.[12]
Safety and Handling: A Non-Negotiable Priority
This compound is a highly toxic substance and must be handled with extreme care in a well-ventilated fume hood.[2] It can be fatal if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves
-
Safety goggles and a face shield
-
A lab coat
-
Use a respirator with an appropriate filter for organic vapors.
Handling:
-
Avoid all personal contact, including inhalation.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Keep containers securely sealed when not in use.[2]
-
Always wash hands thoroughly with soap and water after handling.[2]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion: A Powerful Tool in the Synthetic Chemist's Arsenal
This compound stands out as a highly efficient phenylating agent in palladium-catalyzed catalysis, particularly in the Stille cross-coupling reaction. Its enhanced reactivity compared to traditional tributyltin reagents offers significant advantages in the synthesis of complex organic molecules. By understanding the underlying reaction mechanisms, optimizing reaction conditions, and adhering to strict safety protocols, researchers can effectively harness the power of this reagent to construct challenging carbon-carbon bonds. The detailed protocols and practical insights provided in this guide are intended to empower researchers to confidently and successfully incorporate this compound into their synthetic strategies, paving the way for new discoveries in drug development and materials science.
References
- Cong, H., et al. (2014). Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. Bioconjugate Chemistry.
- LibreTexts Chemistry. (2023). Stille Coupling.
- Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136.
- Maleczka, R. E., Jr., & Terrell, L. R. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 6(16), 2741-2744.
- Wikipedia. (n.d.). Stille reaction.
- NROChemistry. (n.d.). Stille Coupling.
- Semantic Scholar. (2005). Significant enhancement of the Stille reaction with a new combination of reagents-copper(I) iodide with cesium fluoride.
- ResearchGate. (2005). Significant Enhancement of the Stille Reaction with a New Combination of Reagents—Copper(I) Iodide with Cesium Fluoride.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Stille reaction (Stille coupling).
- Maleczka, R. E., Jr., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Organic Letters, 3(25), 4173-4176.
- McMullin, C. L., Fey, N., & Harvey, J. N. (2014). Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Dalton Transactions, 43(39), 14834-14847.
- ResearchGate. (2018). Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction.
- Myers, A. G. (n.d.). The Stille Reaction. Harvard University.
- Chen, B., et al. (2022). Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes. Chemical Science, 13(20), 5946-5951.
- PubMed. (2007). Synthesis, structure, theoretical studies, and Ligand exchange reactions of monomeric, T-shaped arylpalladium(II) halide complexes with an additional, weak agostic interaction.
- The Royal Society of Chemistry. (2018). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds.
- National Institutes of Health. (2018). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds.
- UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Stille reaction (Stille coupling).
- National Institutes of Health. (2009). Tin-Free Enantioselective Radical Reactions Using Silanes.
- Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane), Tin hydrides.
- National Institutes of Health. (2020). Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy.
- LibreTexts Chemistry. (2023). 4: Radical Reactions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Workup [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 12. Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Detailed Guide to the Stilling Coupling with Trimethyl(phenyl)tin
Introduction: The Strategic Importance of Stille Coupling in Modern Synthesis
The Stille reaction, a palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide, stands as a cornerstone of modern organic synthesis.[1][2][3] Developed and refined by John K. Stille and others, this reaction offers a powerful and versatile method for constructing carbon-carbon bonds, which are fundamental to the architecture of countless complex molecules.[1][4][5] Its significance is particularly pronounced in pharmaceutical and materials science research, where it has been instrumental in the total synthesis of natural products, including anticancer drugs and antibiotics.[4]
A key advantage of the Stille coupling is the remarkable stability of organostannane reagents to air and moisture, which simplifies handling and setup compared to other organometallic reagents.[1][6][7] The reaction conditions are generally mild and tolerate a vast array of functional groups, often minimizing the need for complex protecting group strategies.[7][8][9]
This guide focuses specifically on the use of Trimethyl(phenyl)tin , a robust and efficient reagent for transferring a phenyl group.[10] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and offer insights into optimization and troubleshooting to empower researchers in achieving successful and reproducible outcomes.
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the mechanism of the Stille coupling is paramount to rational troubleshooting and optimization. The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][4][11] The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the organic electrophile (typically an aryl halide, R¹-X). This step forms a Pd(II) intermediate.[1][5][6][11] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[1][4] Aryl chlorides are often unreactive unless specialized ligands are employed.[4][8]
-
Transmetalation : This is often the rate-determining step. The organostannane (in this case, this compound, R²-Sn(CH₃)₃) exchanges its organic group (the phenyl group) with the halide on the palladium center.[4][12] This forms a new Pd(II) complex where both organic partners (R¹ and R²) are bound to the palladium. The relative transfer rate of groups from tin follows the general order: alkynyl > alkenyl > aryl > alkyl.[11][12] This is why the methyl groups on this compound are considered "non-transferable" dummy ligands in this context.[1] The presence of additives like lithium chloride (LiCl) or copper(I) iodide (CuI) can significantly accelerate this step.[4][11][12][13]
-
Reductive Elimination : In the final step, the two organic groups (R¹ and R²) are coupled, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4][6] This step typically proceeds with retention of stereochemistry for the coupling partners.[4][12]
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Stille coupling reaction.
Experimental Protocol: Phenylation of an Aryl Bromide
This protocol provides a general procedure for the Stille coupling of an aryl bromide with this compound. Researchers should note that optimization of catalyst, ligand, solvent, and temperature may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade/Purity | Supplier Recommendation |
| Aryl Bromide | Electrophile | >98% | Sigma-Aldrich, Acros |
| This compound | Phenyl group source | >97% | Sigma-Aldrich, Strem |
| Pd(PPh₃)₄ (Tetrakis) | Palladium(0) Catalyst | >99% | Strem, Sigma-Aldrich |
| Anhydrous Toluene | Reaction Solvent | DriSolv® or equivalent | EMD Millipore |
| Schlenk Flask | Reaction Vessel | - | Chemglass |
| Magnetic Stirrer/Hotplate | Heating and Agitation | - | IKA, Corning |
| Inert Gas (Argon or Nitrogen) | Maintain inert atmosphere | High Purity (99.998%) | Airgas, Praxair |
| Syringes and Needles | Reagent/Solvent Transfer | - | Hamilton, BD |
| Potassium Fluoride (KF) | For Tin Byproduct Removal | ACS Reagent Grade | Fisher Scientific |
| Celite® 545 | Filtration Aid | - | Sigma-Aldrich |
Step-by-Step Experimental Workflow
-
Inert Atmosphere Preparation : Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the experiment. This is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.[11]
-
Reagent Addition : To the prepared flask, add the aryl bromide (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and the magnetic stir bar.
-
Solvent and Stannane Addition : Add anhydrous, degassed toluene (5-10 mL) via syringe. Begin stirring the mixture. Subsequently, add this compound (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction Execution : Heat the reaction mixture to 90-110 °C. The optimal temperature can vary depending on the reactivity of the aryl bromide. Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS. Reactions are typically complete within 4-24 hours.
-
Reaction Quench and Workup : Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Tin Byproduct Removal : Dilute the reaction mixture with ethyl acetate (20 mL). To remove the highly toxic tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours.[6][9] This will precipitate the tin salts as insoluble fluorides.
-
Filtration and Extraction : Filter the mixture through a pad of Celite® to remove the precipitated tin salts. Transfer the filtrate to a separatory funnel, wash with brine (2 x 20 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Workflow Diagram
Caption: Step-by-step experimental workflow for Stille coupling.
Optimization and Troubleshooting
Even with a robust protocol, challenges can arise. The following table provides guidance on common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive/decomposed catalyst.[9] 2. Reaction temperature is too low. 3. Unreactive electrophile (e.g., aryl chloride). | 1. Ensure a strictly inert atmosphere; use fresh, high-quality catalyst. 2. Incrementally increase the temperature. 3. Switch to a more reactive electrophile (bromide or iodide) or use a more active catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand like P(t-Bu)₃).[8] |
| Homocoupling of Stannane | Presence of oxygen in the reaction vessel.[1][6][11] | Thoroughly degas all solvents and ensure the reaction is run under a positive pressure of inert gas. |
| Difficulty Removing Tin Byproducts | Incomplete precipitation or filtration. | Increase stirring time with KF solution. Ensure a sufficiently thick pad of Celite® for filtration. A second KF wash may be necessary. For stubborn cases, chromatography on silica gel treated with triethylamine (~2-5%) can be effective.[6] |
| Slow Reaction Rate | 1. Sterically hindered substrates. 2. Electronically mismatched partners. | 1. Increase catalyst loading (e.g., to 5 mol%). 2. Add a co-catalytic amount of CuI (10-20 mol%) to accelerate transmetalation.[4][12][13] 3. Switch to a more polar solvent like DMF or dioxane.[6][11] |
Safety: A Critical Imperative
Extreme Toxicity of Organotin Compounds: this compound and other organotin compounds are highly toxic and pose a significant health risk.[4][11][14] They can be absorbed through the skin and are toxic if inhaled or ingested, affecting the central nervous system.[14]
-
Handling : Always handle organotin compounds in a well-ventilated chemical fume hood.[15]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE at all times, including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).[16][17]
-
Spills : In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite), place it in a sealed container, and dispose of it as hazardous waste according to institutional guidelines.[14]
-
Waste Disposal : All waste containing organotin compounds, including reaction residues, contaminated solvents, and cleaning materials, must be collected and disposed of as hazardous chemical waste.[14][16]
-
First Aid : In case of skin contact, immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and seek medical attention.[14][15] If inhaled, move to fresh air immediately and seek medical attention.[14]
References
- Stille Coupling - Chemistry LibreTexts. (2023).
- Stille Coupling. NROChemistry.
- Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry.
- Stille Cross-Coupling. J&K Scientific LLC.
- Calò, V., et al. (2004). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry.
- ORGANOTIN COMPOUNDS. CDC Stacks.
- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). National Academies Press.
- Stille reaction. Wikipedia.
- Williams, J. M., et al. (2011). 4-METHOXY-4'-NITROBIPHENYL. Organic Syntheses.
- Stille reaction. chemeurope.com.
- Stille Coupling. OpenOChem Learn.
- The Stille Reaction. Myers Group, Harvard University.
- Herkert, L., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing.
- Optimization of the enantioconvergent Stille cross-coupling reactions of racemic alkylstannanes. ResearchGate.
- SAFETY DATA SHEET. (2020).
- Illustrated Glossary of Organic Chemistry - Stille reaction (Stille coupling). UCLA Chemistry.
- Stille Coupling. Organic Chemistry Portal.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.
- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters.
- Herzon, S. B., & Hartwig, J. F. (2013). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Nature Chemistry.
- Hoshino, M., Degenkolb, P., & Curran, D. P. (1997). Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants. The Journal of Organic Chemistry.
- Gallagher, W. P., Terstiege, I., & Maleczka, R. E. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. The Journal of Organic Chemistry.
- Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.
- Huang, H., et al. (2009). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. The Journal of Organic Chemistry.
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Stille reaction (Stille coupling) [chem.ucla.edu]
- 3. Stille Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Stille_reaction [chemeurope.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. assets-38aef284d1.cdn.insitecloud.net [assets-38aef284d1.cdn.insitecloud.net]
- 17. fishersci.fr [fishersci.fr]
Application Notes and Protocols for the Use of Trimethyl(phenyl)tin in the Synthesis of Pharmaceutical Intermediates
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of trimethyl(phenyl)tin in the synthesis of pharmaceutical intermediates. This document offers in-depth technical guidance, field-proven insights, and detailed protocols to ensure safe, efficient, and reproducible synthetic outcomes.
Introduction: The Strategic Role of Organotin Reagents in Pharmaceutical Synthesis
The construction of complex molecular architectures is a cornerstone of modern pharmaceutical development. Among the vast toolkit of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a powerful strategy for the formation of carbon-carbon bonds. Organotin reagents, particularly this compound, play a pivotal role in this context, primarily through the Stille cross-coupling reaction.[1][2]
This compound serves as an efficient phenyl group transfer agent, enabling the synthesis of biaryl systems and other complex structures that are integral to many active pharmaceutical ingredients (APIs).[3][4] Its relative stability to air and moisture, coupled with its high reactivity under standard coupling conditions, makes it a versatile building block in medicinal chemistry.[1][5] However, the inherent toxicity of organotin compounds necessitates meticulous handling and purification procedures to ensure the safety and purity of the final pharmaceutical intermediates.[6][7][8]
This compound: Properties and Handling
Chemical Properties:
| Property | Value | Reference |
| CAS Number | 934-56-5 | [7][8] |
| Molecular Formula | C9H14Sn | [9] |
| Molecular Weight | 240.92 g/mol | [7][8] |
| Appearance | Colorless to pale yellow liquid | [7][8] |
| Density | 1.327 g/mL at 25 °C | [7][8] |
| Boiling Point | 88 °C/16 mmHg | [7][8] |
| Melting Point | -51 °C | [7] |
| Flash Point | 76 °C (168.8 °F) | [7][8] |
Safety and Handling:
This compound is highly toxic and poses a significant health risk if not handled properly. It is fatal if swallowed, in contact with skin, or if inhaled.[7][8] It is also very toxic to aquatic life with long-lasting effects.[6] Therefore, strict adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][8] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke when handling this compound. Keep containers securely sealed when not in use.
-
Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
The Stille Cross-Coupling Reaction: Mechanism and Application
The Stille reaction is a versatile and widely used method for the formation of C-C bonds, involving the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate.[1][2][10] this compound is an excellent nucleophilic partner in this reaction for the introduction of a phenyl group.
The Catalytic Cycle:
The mechanism of the Stille reaction proceeds through a catalytic cycle involving a palladium(0) species.
Figure 1: Catalytic cycle of the Stille cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R-X) to form a Pd(II) complex.[2][5]
-
Transmetalation: The phenyl group from this compound is transferred to the palladium center, displacing the halide.[2][5] This is often the rate-determining step.[11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired C-C bond (R-R'), regenerating the Pd(0) catalyst.[2]
Detailed Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrates and desired outcomes.
Protocol 1: General Procedure for Stille Coupling of an Aryl Bromide with this compound
This protocol describes a typical setup for the synthesis of a biphenyl derivative, a common structural motif in pharmaceutical intermediates.[3][4]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, palladium catalyst, and anhydrous solvent.
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.
-
Add this compound via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Workflow for Stille Coupling and Purification:
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. トリメチル(フェニル)スズ 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. トリメチル(フェニル)スズ 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Trimethyl(phenyl)tinCAS #: 934-56-5 [eforu-chemical.com]
- 10. Illustrated Glossary of Organic Chemistry - Stille reaction (Stille coupling) [chem.ucla.edu]
- 11. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Trimethyl(phenyl)tin
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the precise quantification of Trimethyl(phenyl)tin. This document delves into the rationale behind method selection, offers detailed, step-by-step protocols for sample preparation and analysis, and presents validation parameters to ensure data integrity and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound (TMPT) is an organotin compound characterized by a tin atom covalently bonded to three methyl groups and one phenyl group. While organotins have seen use in various industrial applications, their persistence and potential toxicity necessitate sensitive and specific analytical methods for their detection and quantification in diverse matrices, including environmental, biological, and pharmaceutical samples. The accurate measurement of TMPT is crucial for toxicological assessments, environmental monitoring, and ensuring the safety of pharmaceutical products.
The primary analytical challenge in the quantification of phenyltin compounds lies in their polarity and low volatility, which often requires a derivatization step to convert them into more volatile and thermally stable analogues suitable for gas chromatographic analysis.[1] Alternatively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful approach that can often circumvent the need for derivatization.[2] This guide will explore both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.
Method Selection: Navigating the Analytical Landscape
The choice between GC-MS and LC-MS/MS for TMPT analysis depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and throughput needs.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established and robust technique for organotin analysis.[3] Its high resolving power and the availability of extensive mass spectral libraries make it a powerful tool for identification and quantification.[4][5] However, a critical prerequisite for GC analysis of polar compounds like TMPT is a derivatization step to increase their volatility.[6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has gained prominence for its high sensitivity and specificity, often eliminating the need for derivatization.[2] LC-MS/MS is particularly advantageous for complex biological matrices as it can minimize sample preparation steps and reduce the likelihood of analyte degradation.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
The GC-MS analysis of TMPT typically involves four key stages: extraction, derivatization, cleanup, and instrumental analysis.
Caption: GC-MS workflow for this compound analysis.
Detailed Protocol: GC-MS Quantification of this compound in Soil/Sediment
This protocol is optimized for the analysis of TMPT in solid matrices like soil and sediment.
3.1.1. Materials and Reagents
-
This compound chloride standard
-
Internal Standard (e.g., Tripropyltin chloride)
-
Hexane, Diethyl ether (analytical grade)
-
Tropolone
-
n-Propylmagnesium bromide (2M in THF)
-
Sulfuric acid (1 M)
-
Anhydrous sodium sulfate
-
Silica gel or Florisil for Solid Phase Extraction (SPE)
-
Methanol, Acetonitrile (analytical grade)
3.1.2. Sample Preparation and Extraction
-
Weigh approximately 10-15 g of the homogenized wet soil or sediment sample into a 50 mL centrifuge tube.[1]
-
Spike the sample with a known amount of the internal standard.
-
Add 20 mL of a diethyl ether:hexane (80:20, v/v) mixture containing 0.2% (w/v) tropolone. Tropolone acts as a chelating agent to enhance the extraction efficiency of organotin compounds.[1]
-
Mechanically shake the tube for 1 hour at room temperature.[1]
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully collect the organic supernatant and transfer it to a clean flask.
-
Repeat the extraction (steps 3-6) twice more and combine the organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
3.1.3. Derivatization (Propylation)
-
To the dried extract, add 1 mL of n-propylmagnesium bromide (Grignard reagent, 2M in THF).[1] This reaction converts the polar TMPT into a more volatile propyl derivative.
-
Vortex the mixture for 30 minutes at room temperature.[1]
-
Carefully quench the excess Grignard reagent by slowly adding 5 mL of 1 M sulfuric acid.
-
Separate the organic layer for the cleanup step.
3.1.4. Extract Cleanup
-
Prepare a Solid Phase Extraction (SPE) column packed with 2 g of activated silica gel or Florisil.[1]
-
Condition the column with 10 mL of hexane.
-
Load the derivatized extract onto the SPE column.
-
Elute the derivatized TMPT with 15 mL of hexane.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to an autosampler vial for GC-MS analysis.
3.1.5. GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 60 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for TMPT-propyl | To be determined based on the mass spectrum of the derivatized standard |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow
The LC-MS/MS approach simplifies the sample preparation process by often eliminating the need for derivatization.
Caption: LC-MS/MS workflow for this compound analysis.
Detailed Protocol: LC-MS/MS Quantification of this compound in Biological Fluids (Plasma/Urine)
This protocol is designed for the direct analysis of TMPT in biological fluids.
4.1.1. Materials and Reagents
-
This compound chloride standard
-
Internal Standard (e.g., Isotopically labeled TMPT)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
0.22 µm syringe filters
4.1.2. Sample Preparation
-
To 100 µL of plasma or urine in a microcentrifuge tube, add a known amount of the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
4.1.3. LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II UHPLC or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 95% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temp. | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | To be optimized for TMPT and internal standard |
Method Validation: Ensuring Data of the Highest Caliber
A thorough method validation is imperative to demonstrate that the analytical procedure is suitable for its intended purpose.[9][10] Key validation parameters, as recommended by international guidelines, are summarized below.[9][11][12]
| Validation Parameter | Description and Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.[11] |
| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.99.[11] |
| Accuracy (Recovery) | The closeness of the test results to the true value. Determined by spiking the matrix with known concentrations of the analyte (low, medium, and high levels). The mean recovery should be within 80-120%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as the relative standard deviation (RSD).- Repeatability (Intra-day): RSD ≤ 15%- Intermediate Precision (Inter-day): RSD ≤ 20% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined as a signal-to-noise ratio of 10:1. The precision at the LOQ should not exceed 20% RSD. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. Analyte concentration should remain within ±15% of the initial concentration.[8] |
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods described. These values are illustrative and should be established for each specific application and laboratory.
| Parameter | GC-MS | LC-MS/MS |
| Linear Range | 1 - 500 ng/mL | 0.1 - 200 ng/mL |
| LOD | ~0.5 ng/mL | ~0.05 ng/mL |
| LOQ | ~1 ng/mL | ~0.1 ng/mL |
| Accuracy (Recovery) | 85 - 110% | 90 - 105% |
| Precision (RSD) | < 15% | < 10% |
Conclusion
The quantification of this compound can be reliably achieved using either GC-MS or LC-MS/MS. The choice of method will depend on the specific requirements of the analysis. GC-MS, while requiring a derivatization step, is a robust and widely available technique. LC-MS/MS offers higher sensitivity and simplified sample preparation, making it particularly suitable for high-throughput analysis and complex biological matrices. Regardless of the method chosen, a comprehensive validation is essential to ensure the generation of accurate and defensible data.
References
- Mahidol University. (n.d.). Gas chromatographic analysis of phenyltin compounds. Mahidol University Institutional Repository.
- Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. APVMA.
- ResearchGate. (2014). Determination of butyltin and phenyltin analogues in sea products by Grignard derivatization and gas chromatography-triple quadrupole tandem mass spectrometry.
- Derivatization in GC. (n.d.).
- Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices.
- ResearchGate. (2000). Comparison of extractability of phenyltin compounds from certified reference sediment using different extraction methods.
- ResearchGate. (2009). The transformation of phenyltin species during sample preparation of biological tissues using multi-isotope spike SSID-GC-ICPMS.
- International Journal of Pharmaceutical Quality Assurance. (2020). Analytical Method Validation Parameters: An Updated Review.
- GC Derivatization. (n.d.).
- Research Journal of Pharmacy and Technology. (2018). Analytical method validation: A brief review.
- SciSpace. (2018). Performance parameters for analytical method validation: Controversies and discrepancies among numerous guidelines.
- Biotage. (n.d.). Bioanalytical sample preparation.
- IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
- Science Publications. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques.
- Future Science. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals.
- PubMed Central. (2015). New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis.
- Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
- MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
- eScholarship.org. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.
- PubMed Central. (2022). Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling.
- PubMed. (2015). Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples.
- ResearchGate. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS - TOF.
- Semantic Scholar. (2022). Development and Validation of the New Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Unbound Tac.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mahidol IR [repository.li.mahidol.ac.th]
- 4. thescipub.com [thescipub.com]
- 5. escholarship.org [escholarship.org]
- 6. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. wjarr.com [wjarr.com]
- 11. apvma.gov.au [apvma.gov.au]
- 12. scispace.com [scispace.com]
Application Note: Real-Time Monitoring of Organotin Reactions Using Multinuclear NMR Spectroscopy
Introduction
Organotin compounds, such as trimethyl(phenyl)tin, are powerful reagents in modern organic synthesis, most notably for their application in palladium-catalyzed cross-coupling reactions like the Stille coupling.[1][2] The efficiency, selectivity, and outcome of these reactions are critically dependent on reaction conditions. Therefore, the ability to monitor these processes in real-time is invaluable for mechanistic elucidation, kinetic analysis, and process optimization. Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-invasive, quantitative, and structurally informative window directly into the reacting mixture.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging multinuclear NMR techniques—specifically ¹H, ¹³C, and the highly diagnostic ¹¹⁹Sn NMR—to monitor reactions involving this compound.
Pillar 1: The Power of a Multinuclear NMR Approach
A comprehensive understanding of a chemical transformation requires observing it from multiple perspectives. For organotin chemistry, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR provides a holistic view of the changes occurring at both the organic framework and the metallic center.
-
¹H NMR: The Workhorse for Kinetics: With its high natural abundance and sensitivity, ¹H NMR is ideal for tracking the consumption of starting materials and the formation of products.[3] The sharp singlet of the trimethyltin (-Sn(CH₃)₃) group and the distinct multiplets of the phenyl group in this compound serve as excellent probes for quantitative analysis.[5][6]
-
¹³C NMR: The Structural Confirmer: While less sensitive than ¹H NMR, ¹³C NMR provides complementary data on the carbon skeleton.[7] Observing the disappearance of the ipso-carbon signal of the phenyl group attached to tin and the appearance of new signals for the coupled product can provide unambiguous structural confirmation.
-
¹¹⁹Sn NMR: The Direct Mechanistic Probe: Tin possesses three spin-½ isotopes: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn.[8] ¹¹⁹Sn is the most frequently utilized due to its favorable natural abundance (8.59%) and sensitivity.[8][9] Its power lies in its extremely wide chemical shift range (~5000 ppm), which makes the resonance frequency exquisitely sensitive to the coordination number and electronic environment of the tin atom.[9] This allows for direct observation of the transformation of the tetraorganostannane reactant into the triorganotin halide byproduct, a key step in catalytic cycles like the Stille reaction.[10][11]
Quantitative NMR (qNMR) Principles
The foundation of reaction monitoring by NMR is the principle of quantitative NMR (qNMR), which states that the integrated area of an NMR signal is directly proportional to the molar concentration of the corresponding nucleus.[3][12] To ensure this proportionality and obtain accurate kinetic data, several experimental parameters must be carefully controlled. The most critical is the relaxation delay (D1), which must be set to at least five times the longitudinal relaxation time (T₁) of the slowest-relaxing nucleus of interest. This ensures complete relaxation between scans, preventing signal saturation and ensuring accurate integration.
Pillar 2: Self-Validating Experimental Protocols
A robust protocol ensures that the data collected is reliable and reproducible. The following sections detail the necessary steps for preparing and analyzing a reaction involving this compound.
Protocol 1: Rigorous Sample Preparation for Air-Sensitive Reagents
Many organometallic reagents, including some catalysts and organotin compounds, can be sensitive to air and moisture.[13] Proper handling is paramount for reproducible results.
Materials:
-
This compound
-
Reactant (e.g., aryl halide)
-
Palladium catalyst
-
Inert internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Anhydrous, degassed deuterated solvent (e.g., Toluene-d₈, THF-d₈)
-
J. Young NMR tube or a standard NMR tube with a sealable cap
-
Glovebox or Schlenk line
Step-by-Step Procedure:
-
Drying: Ensure all glassware, including the NMR tube, is rigorously dried in an oven (e.g., 150 °C overnight) and cooled under an inert atmosphere.[14]
-
Inert Atmosphere: Perform all manipulations inside a nitrogen- or argon-filled glovebox or using a Schlenk line.
-
Solvent Preparation: Use a deuterated solvent that has been dried over molecular sieves and thoroughly degassed using at least three freeze-pump-thaw cycles to remove dissolved oxygen, which is paramagnetic and can interfere with NMR measurements.[13][15]
-
Sample Loading:
-
Accurately weigh the solid reactants (aryl halide, catalyst, internal standard) directly into the NMR tube.
-
Add the liquid this compound via a microliter syringe.
-
Add the required volume of degassed deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm tube) to dissolve all components completely.[13][16]
-
Ensure the solution is homogeneous and free of any solid particles, which can degrade spectral quality by disrupting the magnetic field homogeneity.[13][15] If necessary, filter the solution through a pipette packed with glass wool.[14]
-
-
Sealing: Securely seal the J. Young tube or cap the standard NMR tube while still under the inert atmosphere.
Workflow for In-Situ Reaction Monitoring
The following diagram illustrates the logical flow of an NMR-based reaction monitoring experiment.
Caption: Workflow for NMR-based reaction monitoring.
Pillar 3: Application Case Study - Stille Cross-Coupling
Let's consider the Stille coupling of this compound with iodobenzene, catalyzed by a palladium complex, to form biphenyl. The key byproduct is trimethyltin iodide.
Reaction: Ph-SnMe₃ + Ph-I —[Pd catalyst]→ Ph-Ph + Me₃Sn-I
Protocol 2: Time-Resolved NMR Data Acquisition
-
Initial Scans (t=0): After preparing the sample containing this compound, iodobenzene, and an internal standard (but before adding the catalyst), acquire high-quality ¹H and ¹¹⁹Sn NMR spectra. These serve as your baseline reference.
-
Reaction Initiation: Add the palladium catalyst to initiate the reaction. If the reaction is run at an elevated temperature, ensure the spectrometer's variable temperature unit is stabilized before acquisition begins.
-
Automated Acquisition: Set up a series of experiments to be acquired automatically at regular time intervals (e.g., every 5-10 minutes). The duration depends on the expected reaction rate.
-
Acquisition Parameters: Use optimized parameters to ensure quantitative accuracy.
| Parameter | ¹H NMR | ¹¹⁹Sn NMR | Rationale |
| Pulse Program | Standard 1-pulse (zg30) | Inverse-gated decoupling (zgig) | zg30 is standard for ¹H. Inverse-gated decoupling for ¹¹⁹Sn prevents the negative Nuclear Overhauser Effect (nOE) that would otherwise distort signal integrals due to tin's negative magnetogyric ratio.[9] |
| Pulse Angle | 30-45° | 90° | A smaller flip angle for ¹H allows for a shorter relaxation delay. A 90° pulse for ¹¹⁹Sn maximizes signal per scan. |
| Relaxation Delay (D1) | ≥ 5 x T₁ | ≥ 5 x T₁ | Crucial for quantification. Ensures full relaxation of nuclei between pulses, making integrals directly proportional to concentration.[17] |
| Spectral Width | ~12 ppm | ~300 ppm | ¹¹⁹Sn has a very wide chemical shift range; a wide window is needed to observe all potential tin species.[8][9] |
| Reference | TMS (via solvent) | External SnMe₄ (0 ppm) | Tetramethyltin (SnMe₄) is the standard reference for ¹¹⁹Sn NMR.[9] |
| Number of Scans | 8-16 | 64-256 | Depends on concentration. ¹¹⁹Sn is less sensitive and requires more scans to achieve a good signal-to-noise ratio. |
Data Analysis and Interpretation
As the reaction proceeds, you will observe distinct changes in the NMR spectra:
-
In ¹H NMR: The singlet corresponding to the -Sn(CH₃)₃ protons of this compound (approx. 0.2-0.3 ppm) will decrease in intensity. Simultaneously, a new singlet will appear for the -Sn(CH₃)₃ protons of the trimethyltin iodide byproduct, shifted downfield.
-
In ¹¹⁹Sn NMR: This is where the most dramatic change occurs. The signal for the starting this compound will decrease, and a new signal for the trimethyltin iodide byproduct will appear at a significantly different chemical shift, providing clear evidence of the transformation at the tin center.
The table below provides typical chemical shift data for relevant species. Note that shifts are highly dependent on solvent and concentration.[6][18]
| Compound | Nucleus | Typical Chemical Shift (δ, ppm) | Key Coupling Constants |
| This compound | ¹H (-Sn(CH ₃)₃) | ~0.26 | ²J(¹¹⁹Sn-¹H) ≈ 54 Hz |
| (Reactant) | ¹¹⁹Sn | ~ -25 to -35 | ¹J(¹¹⁹Sn-¹³C(Me)) ≈ 340-360 Hz |
| Trimethyltin Iodide | ¹H (-Sn(CH ₃)₃) | ~0.75 | ²J(¹¹⁹Sn-¹H) ≈ 68-70 Hz |
| (Byproduct) | ¹¹⁹Sn | ~ -40 to -60 | ¹J(¹¹⁹Sn-¹³C(Me)) ≈ 300-320 Hz |
Data compiled from sources and may vary.[6][19][20]
By integrating the signals of the starting material, product, and internal standard over time, you can construct kinetic profiles to determine reaction order, calculate rate constants, and gain deep insight into the reaction mechanism.[21]
Visualizing Relationships in Organotin NMR
The relationships between structure, coordination, and NMR observables are key to interpreting spectra.
Caption: Correlation of tin structure with NMR parameters.
Conclusion
The judicious application of multinuclear NMR spectroscopy, with a particular emphasis on ¹¹⁹Sn NMR, provides an exceptionally powerful toolkit for the real-time, in-situ monitoring of reactions involving this compound and other organostannanes. By following rigorous, self-validating protocols for sample preparation and data acquisition, researchers can obtain high-fidelity kinetic and mechanistic data. This approach transforms the NMR spectrometer from a simple characterization tool into a dynamic instrument for understanding and optimizing complex chemical transformations, accelerating research and development in synthetic chemistry.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University of Sheffield. (n.d.). (Sn) Tin NMR.
- Hornak, J. P. (n.d.). Sample Preparation.
- IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Northwestern University.
- ChemicalBook. (n.d.). This compound(934-56-5) 1H NMR spectrum.
- Gomez, M. V., et al. (2015). Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and Cyclopentadienyl Compounds. Dalton Transactions.
- University of Sheffield. (n.d.). How to make an NMR sample.
- Redalyc. (n.d.). Synthesis and multinuclear (1H, 13C, 31P, 119Sn) NMR study of trimethyland triphenyl-tin (IV). Redalyc.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
- Hewitson, G.F. (1980). 119Sn N.M.R. Studies of the reactions of some organotin(IV) compounds. Durham University.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- am Ende, D., et al. (2010). Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. AIChE National Meeting.
- University of Edinburgh. (2017). Quantitative NMR Spectroscopy.
- Tsay, O. G., et al. (2013). Synthetic, 119Sn NMR spectroscopic, electrochemical, and reactivity study of organotin A3 corrolates including chiral and ferrocenyl derivatives. Inorganic Chemistry, 52(4), 1991-9.
- FUJIFILM Wako Chemicals Europe GmbH. (n.d.). Quantitative NMR (qNMR).
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Dalton Transactions.
- van der Kelen, G. P., et al. (1991). 119Sn NMR study of organotin compounds having intramolecular Sn—N coordination. Magnetic Resonance in Chemistry, 29(13), S25-S30.
- Wrackmeyer, B. (n.d.). 93.3 MHz 119 Sn{ 1 H} NMR spectrum of the alkyn-1-yl(trimethyl)stannane... ResearchGate.
- Krishnan, V. V. (2022). Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis. Analytical Biochemistry, 658, 114919.
- Royal Society of Chemistry. (n.d.). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions.
- ResearchGate. (n.d.). Tin NMR Based Methodologies and Their Use in Structural Tin Chemistry.
- Urbańczyk, M., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10436–10441.
- Michigan State University. (n.d.). Stille Couplings Catalytic in Tin: The “Sn-O” Approach.
- Myers, A. (n.d.). The Stille Reaction. Harvard University.
- Chemistry with Caroline. (2022, November 27). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry [Video]. YouTube.
- NROChemistry. (2021-2025). Stille Coupling.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
Sources
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille Coupling [organic-chemistry.org]
- 3. emerypharma.com [emerypharma.com]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound(934-56-5) 1H NMR [m.chemicalbook.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 9. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 10. (^119)Sn N.M.R. Studies of the reactions of some organotin(IV) compounds - Durham e-Theses [etheses.dur.ac.uk]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 13. organomation.com [organomation.com]
- 14. How to make an NMR sample [chem.ch.huji.ac.il]
- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 16. depts.washington.edu [depts.washington.edu]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. redalyc.org [redalyc.org]
- 20. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stille Reaction Technical Support Center: Trimethyl(phenyl)tin
From the desk of the Senior Application Scientist
Welcome to the technical support center for Stille cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing trimethyl(phenyl)tin and seeking to optimize their reaction yields and troubleshoot common issues. My goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions in your own experiments. The Stille reaction is a powerful tool for C-C bond formation, valued for its tolerance of a wide array of functional groups, but its successful implementation often requires careful optimization.[1][2]
This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental hurdles and a Frequently Asked Questions (FAQs) section for more general concepts.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses the most common practical challenges encountered during Stille couplings with this compound.
Q1: My Stille reaction with this compound has a low yield or fails to go to completion. What are the most common culprits?
Low yield is the most frequent issue. A systematic approach is crucial to pinpointing the cause. The problem typically lies in one of three areas: the catalyst's health, the integrity of your reagents, or suboptimal reaction conditions.
Troubleshooting Decision Tree for Low Yields
Caption: A systematic workflow for diagnosing low reaction yields.
Key Areas to Investigate:
-
Catalyst Activity: The active catalyst is a Pd(0) species.[3] If you are using a Pd(0) source like Pd(PPh₃)₄, it can degrade upon storage due to air oxidation. Using a fresh bottle or switching to a more stable Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂) which is reduced in situ can often resolve this.[4]
-
Ligand Choice: Standard phosphine ligands like PPh₃ are common, but often not optimal. The rate-determining step is typically transmetalation.[5][6] Ligands can dramatically influence this. For sluggish reactions, consider:
-
Solvent and Air Sensitivity: While organotin reagents are relatively stable to air and moisture, the Pd(0) catalyst is not.[3] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes) and the reaction is run under an inert atmosphere. Common solvents include DMF, NMP, THF, toluene, and dioxane.[2][8]
-
Additives: The use of additives can lead to dramatic rate enhancements.
-
Copper(I) Iodide (CuI): This is the most common and effective additive. It is believed to accelerate the transmetalation step, possibly by acting as a scavenger for free phosphine ligand which can otherwise inhibit the reaction.[6][9][10]
-
Fluoride Sources (CsF, KF): Fluoride ions can activate the organotin reagent, forming a more nucleophilic hypervalent tin species, which facilitates transmetalation.[7][9]
-
Lithium Chloride (LiCl): Often used, LiCl can help break up palladium aggregates and accelerate oxidative addition.[8][11]
-
Q2: I'm observing significant homocoupling of this compound. How can I suppress this side reaction?
Homocoupling (Ph-Ph) is a common side reaction that consumes your organostannane and complicates purification.[3] It can arise from two main pathways: reaction of two tin molecules with the Pd(II) intermediate or a radical process involving the Pd(0) catalyst.[3]
Strategies to Minimize Homocoupling:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organotin reagent. A large excess can promote homocoupling.
-
Lower Reaction Temperature: Homocoupling pathways can have a higher activation energy than the desired cross-coupling. Running the reaction at the lowest effective temperature can favor the desired product.
-
Ensure an Oxygen-Free Environment: Rigorous degassing is critical. Oxygen can promote side reactions, including homocoupling.
-
Use a Pd(0) Source Directly: Using a precatalyst that is already in the Pd(0) state (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can sometimes be cleaner than generating it in situ, minimizing side reactions that can occur during the reduction of a Pd(II) source.
Q3: My product is contaminated with tin byproducts. What are the most effective purification strategies?
The toxicity of organotin compounds makes their complete removal a critical, and often challenging, step.[12] The primary byproduct is trimethyltin halide (Me₃SnX).
Table 1: Comparison of Tin Removal Techniques
| Method | Description | Advantages | Disadvantages |
| Aqueous KF Wash | Washing the organic layer with a 1M aqueous potassium fluoride (KF) solution.[12][13] | Simple, inexpensive, and effective for precipitating insoluble Me₃SnF.[12] | Can form emulsions; may not be suitable for water-sensitive products.[12] |
| Chromatography on Treated Silica | Flash chromatography using silica gel treated with 2-5% triethylamine in the eluent.[13][14] | Highly effective; prevents product degradation on acidic silica.[12][14] | Requires an additional chromatography step. |
| DBU/I₂ Treatment | For removing unreacted tin hydrides or distannanes by converting them to polar tin iodides, followed by a wash.[12] | Effective for specific tin impurities that are resistant to KF. | Adds extra steps and reagents to the workup. |
Detailed Protocol: Aqueous Potassium Fluoride (KF) Workup
This is the most common first-line approach for removing tin impurities.
-
Reaction Quench: Once the reaction is complete, cool it to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate or diethyl ether.
-
Extraction: Transfer the mixture to a separatory funnel and wash 2-3 times with a 1M aqueous solution of KF. For each wash, shake the funnel vigorously for at least one minute to ensure complete reaction.[12]
-
Precipitate Removal: A white precipitate of trimethyltin fluoride (Me₃SnF) will often form at the interface. If this hinders separation, filter the entire biphasic mixture through a pad of Celite®.[12][13]
-
Final Wash & Dry: Wash the separated organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product, now significantly depleted of tin.
Workflow for Tin Byproduct Removal
Caption: Standard workflow for removing tin byproducts using a KF wash.
Frequently Asked Questions (FAQs)
Q4: What is the catalytic cycle for the Stille reaction?
The mechanism is a well-studied catalytic cycle involving three fundamental steps.[3][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile (R¹-X), forming a Pd(II) intermediate.[3][8]
-
Transmetalation: The phenyl group from this compound (R²-SnMe₃) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners attached. This is often the rate-determining step.[5]
-
Reductive Elimination: The two coupled organic groups (R¹-R²) are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][8]
Stille Catalytic Cycle
Caption: The fundamental steps of the Stille cross-coupling reaction.
Q5: Why is this compound sometimes a better choice than tributyl(phenyl)tin?
While both are effective, this compound offers a key advantage in reaction kinetics. The smaller methyl groups on the tin atom lead to a faster rate of transmetalation compared to the bulkier butyl groups.[6][15] This can result in higher yields, shorter reaction times, and the ability to perform couplings at lower temperatures.[6] However, trimethyltin compounds are generally more toxic and volatile than their tributyl counterparts, requiring stricter handling precautions.[3]
Q6: What is the specific role of copper(I) additives?
The "copper effect" has been the subject of much study. While not fully understood in all cases, the primary proposed role for Cu(I) salts (like CuI) is to accelerate the rate-determining transmetalation step.[9] One widely accepted hypothesis is that the copper(I) acts as a scavenger for free phosphine ligands in the solution.[10] Excess phosphine can coordinate to the Pd(II) intermediate, inhibiting the approach of the organotin reagent. By sequestering the free ligand, CuI keeps the palladium center more accessible, thus speeding up transmetalation and the overall reaction.[10]
Q7: Are this compound and other organostannanes stable?
Yes, one of the major advantages of the Stille reaction is the stability of the organostannane reagents. They are generally stable to air and moisture and tolerant of most functional groups, which allows for their use with complex and highly functionalized molecules without the need for protecting groups.[1][3][16] They can be prepared, isolated, and stored for extended periods.[8]
Q8: What are the primary safety concerns with this compound?
Toxicity is the primary concern. Organotin compounds, particularly the more volatile trimethyltin derivatives, are highly toxic and can be absorbed through the skin.[3][12] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves (nitrile gloves should be double-gloved or a more resistant material like butyl rubber should be used), safety glasses, and a lab coat. All tin-containing waste must be collected and disposed of as hazardous chemical waste according to your institution's guidelines.
References
- Stille Coupling. (n.d.). NROChemistry.
- Stille reaction. (2023). In Wikipedia.
- Espinet, P., & Echavarren, A. M. (2004). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 126(38), 11778–11788.
- Stille Coupling. (n.d.). OpenOChem Learn.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734.
- Workup for Removing Tin Byproducts. (n.d.). University of Rochester, Department of Chemistry.
- Wang, F., et al. (2014). Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. Bioconjugate Chemistry, 25(8), 1454-1463.
- Gallagher, W. P., & Maleczka, R. E., Jr. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 70(3), 841–848.
- Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. (2021, October 25). YouTube.
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. (n.d.). IKM Institut Kimia Malaysia.
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023, May 30). RSC Publishing.
- Illustrated Glossary of Organic Chemistry - Stille reaction (Stille coupling). (n.d.). UCLA Chemistry.
- Stille Coupling. (2023, June 30). Chemistry LibreTexts.
- The Stille Reaction. (n.d.). Myers Group, Harvard University.
- Experimental optimization study of Stille coupling of triphenyl tin chloride and iodobenzene. (2019). ResearchGate.
- Maleczka, R. E., Jr., & Terstiege, I. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(14), 3194–3204.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Casado, A. L., & Espinet, P. (2003). Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. Organometallics, 22(6), 1305–1309.
- Optimization of the enantioconvergent Stille cross-coupling reactions of racemic alkylstannanes. (2023). ResearchGate.
- Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. (1998). ResearchGate.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. ikm.org.my [ikm.org.my]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Workup [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemistry.msu.edu [chemistry.msu.edu]
- 16. Stille Coupling | OpenOChem Learn [learn.openochem.org]
Technical Support Center: Troubleshooting Side Reactions of Trimethyl(phenyl)tin in Cross-Coupling
Introduction
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving trimethyl(phenyl)tin. This guide is designed for researchers, scientists, and drug development professionals who utilize Stille coupling and other palladium-catalyzed reactions in their synthetic endeavors. This compound is a versatile and efficient phenyl group transfer agent, pivotal in constructing biaryl systems and complex molecular architectures. However, its application [1]can be accompanied by challenging side reactions that diminish yield, complicate purification, and impact the overall success of the synthesis.
This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during experimentation. We will delve into the causality behind these side reactions and offer robust, step-by-step protocols to mitigate them, ensuring the integrity and efficiency of your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Stille cross-coupling?
A1: The most prevalent side reactions include:
-
Homocoupling: The dimerization of the organostannane reagent (this compound) to form biphenyl (R²-R²).
-
Protodestannylation[2]: The cleavage of the carbon-tin bond by a proton source, leading to the formation of benzene from this compound.
-
Redistribution Reactions: Also known as scrambling, where the groups attached to the tin atom rearrange, leading to the formation of various phenyltin species.
-
Tin-Containing Bypr[3]oducts: The formation of various tin species that can be challenging to remove from the final product.
Q2: My reaction i[1][4]s producing a significant amount of biphenyl (homocoupling product). What is causing this and how can I prevent it?
A2: Homocoupling is a common side reaction in Stille coupling. It can occur through two [2]primary mechanisms:
-
Reaction with the Pd(II) precatalyst: Two equivalents of this compound can react with the palladium(II) precatalyst, leading to the formation of the homocoupled product after reductive elimination.
-
Radical process wit[2]h the Pd(0) catalyst: The active Pd(0) catalyst can initiate a radical pathway that results in the dimerized product.
Troubleshooting & Opti[2]mization:
-
Choice of Catalyst and Ligands:
-
Use a Pd(0) source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to minimize reactions with a Pd(II) precatalyst.
-
Employ sterically hindered and electron-rich phosphine ligands. These ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.
-
-
Reaction Conditions[5]:
-
Temperature: Lowering the reaction temperature can sometimes suppress homocoupling, which may have a higher activation energy than the desired cross-coupling.
-
Exclusion of Oxygen: Rigorously degas your reaction mixture and maintain an inert atmosphere (Argon or Nitrogen). Oxygen can promote oxidative addition and subsequent side reactions.
-
-
Additives:
-
The addition of certain radical scavengers, like 2,6-di-tert-butyl-4-methylphenol (BHT), can sometimes inhibit radical-mediated homocoupling pathways.
-
Experimental Protocol: Minimizing Homocoupling
-
Catalyst Pre-activation (if using a Pd(II) source): If using a Pd(II) precatalyst like Pd(OAc)₂, pre-reduce it to Pd(0) by stirring with an excess of the phosphine ligand in the reaction solvent for 15-30 minutes before adding the coupling partners.
-
Rigorous Degassing: Subject the reaction vessel containing the solvent, catalyst, and ligand to at least three cycles of vacuum/inert gas backfill.
-
Controlled Addition: Add the this compound reagent slowly to the reaction mixture containing the organic halide and the activated catalyst. This can help maintain a low concentration of the organostannane, disfavoring dimerization.
Q3: I am observing the formation of benzene in my reaction, indicating protodestannylation. What are the sources of protons and how can I avoid this?
A3: Protodestannylation is the undesired cleavage of the C-Sn bond by a proton source. The phenyl group is replaced by a hydrogen atom, leading to the formation of benzene.
Potential Proton Sources:
-
Trace Water: Incomplete drying of solvents, reagents, or glassware.
-
Acidic Impurities: Acidic impurities in the organic halide, solvent, or arising from the degradation of reagents.
-
Terminal Alkynes: If your substrate contains a terminal alkyne, the acidic proton can be a source.
Troubleshooting & Optimization:
-
Anhydrous Conditions:
-
Use freshly distilled and dried solvents.
-
Dry all glassware in an oven and cool under an inert atmosphere.
-
Ensure all reagents are anhydrous.
-
-
Use of a Non-Protic Base: If a base is required, use a non-protic, non-nucleophilic base like proton sponge or a sterically hindered amine to scavenge any adventitious protons without introducing a competing nucleophile.
-
Purification of Reagents: Purify the organic halide to remove any acidic impurities.
Caption: Catalytic Cycle of Stille Coupling and Key Side Reactions.
References
- Stille reaction - Wikipedia. (n.d.).
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
- The Stille Reaction - Myers Group. (n.d.).
- Organotin Reagents in Cross‐Coupling Reactions - OUCI. (n.d.).
- Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds | Chemical Reviews - ACS Publications. (2015).
- Redistribution reactions of butyl- And phenyltin species during storage in methanol. (2000).
Sources
Technical Support Center: Navigating the Purification of Products from Trimethyl(phenyl)tin Reactions
Welcome to the technical support center dedicated to the purification challenges associated with Trimethyl(phenyl)tin reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical hurdle of removing persistent organotin impurities from their reaction products. As your senior application scientist, I will provide not just protocols, but the underlying principles and troubleshooting strategies to empower you to achieve the high purity essential for your research and development endeavors.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the purification of products from reactions involving this compound and related organotin reagents.
Q1: Why is the removal of tin byproducts so critical?
A1: Organotin compounds, including trimethyltin and tributyltin derivatives, are known to be highly toxic.[1][2] For applications in medicinal chemistry, materials science, and drug development, the removal of these toxic residues down to parts-per-million (ppm) levels is often a regulatory and safety necessity.[1][3]
Q2: What are the typical tin-containing byproducts I should expect in my reaction mixture?
A2: The most prevalent organotin byproducts are trialkyltin halides (e.g., Me₃SnCl, Me₃SnBr) and unreacted starting materials like this compound.[1][4] In some cases, you might also encounter hexaalkylditin compounds (e.g., Me₃SnSnMe₃) resulting from homocoupling side reactions.[1]
Q3: Is a standard silica gel column sufficient for removing these tin byproducts?
A3: While standard silica gel chromatography can reduce the levels of tin impurities, it is often insufficient to achieve the very low ppm levels required for many applications.[1] The relatively non-polar nature of many organotin byproducts can lead to co-elution with the desired product.[1]
Q4: My product is a solid. What is the most effective way to purify it from organotin residues?
A4: For solid products, recrystallization can be a highly effective purification method.[4] Slurrying the crude solid product in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination.[4][5]
Q5: Are there alternative cross-coupling reactions that avoid the use of tin reagents altogether?
A5: Yes, several other cross-coupling reactions exist. The Suzuki coupling, which utilizes boronic acids, is a popular alternative due to the generally lower toxicity of its boron byproducts.[1] However, Stille coupling, which uses organotin reagents, offers advantages in terms of the stability and functional group tolerance of the organostannane reagents.[6]
In-Depth Troubleshooting and Purification Strategies
This section provides a more detailed exploration of common purification challenges and offers robust solutions with explanations of the underlying chemistry.
Challenge 1: Persistent Tin Contamination After Aqueous Potassium Fluoride (KF) Wash
An aqueous potassium fluoride (KF) wash is one of the most common methods for removing tributyltin and trimethyltin byproducts.[1] The fluoride ion has a high affinity for tin, forming an insoluble precipitate of trialkyltin fluoride (R₃SnF) that can be removed by filtration.[7]
Troubleshooting Steps:
-
Insufficient Mixing: Ensure vigorous shaking of the separatory funnel for at least one minute during each wash to maximize contact between the organic and aqueous phases.[4]
-
Precipitate Formation at the Interface: A white precipitate of R₃SnF can form at the interface between the organic and aqueous layers, making separation difficult.[4] In this case, filter the entire biphasic mixture through a pad of Celite®. The Celite will trap the solid precipitate, allowing for a clean separation of the liquid phases.[4][8]
-
Unreacted Tin Hydrides: If your reaction used a tin hydride reagent, these are less reactive towards KF. Before the KF wash, it is advisable to treat the crude reaction mixture with iodine (I₂). This converts the tin hydrides to tin iodides (e.g., Bu₃SnI), which are readily precipitated by KF.[4]
Diagram: Workflow for Aqueous KF Wash
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 3. sdlookchem.com [sdlookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. Workup [chem.rochester.edu]
Technical Support Center: Strategies for the Removal of Tin Byproducts from Stille Coupling Reactions
Welcome to the technical support center dedicated to addressing a critical challenge in organic synthesis: the efficient removal of organotin byproducts from Stille coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C-C bond-forming reaction and require methodologies to obtain products of high purity, free from toxic tin residues.
The Stille coupling is a versatile and widely used palladium-catalyzed reaction that joins an organostannane with an organic electrophile.[1][2] Its popularity stems from the air and moisture stability of the organostannane reagents and their tolerance for a wide array of functional groups.[3][4] However, a significant drawback is the contamination of the desired product with stoichiometric amounts of tin-containing byproducts, which are notoriously toxic and can interfere with downstream applications, particularly in the synthesis of active pharmaceutical ingredients (APIs).[5][6]
This document provides a comprehensive overview of field-proven techniques for the removal of these persistent impurities, structured in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, offering not just protocols but also the scientific rationale to empower you to troubleshoot and optimize your purification strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of tin byproducts so critical?
A1: Organotin compounds, particularly the tributyltin and trimethyltin species commonly employed in Stille couplings, are highly toxic.[5] For applications in medicinal chemistry and materials science, regulatory and safety standards necessitate the removal of these residues to parts-per-million (ppm) levels.[5][7] Failure to do so can lead to inaccurate biological data, catalyst poisoning in subsequent steps, and potential health hazards.
Q2: What are the typical tin-containing byproducts I should anticipate in my reaction mixture?
A2: The primary byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) formed during the transmetalation step of the catalytic cycle.[1][5] You may also encounter unreacted organostannane starting material and hexaalkyldistannoxanes (from the hydrolysis of trialkyltin halides) or hexaalkyldistannanes (e.g., Bu₃SnSnBu₃) resulting from homocoupling side reactions.[3]
Q3: Is a standard silica gel column sufficient for removing tin byproducts?
A3: While standard silica gel chromatography can reduce the concentration of organotin impurities, it is often insufficient for achieving the low ppm levels required for many applications.[5] The relatively non-polar nature of many of these byproducts can lead to co-elution with the desired product.[8]
Q4: Are there alternative cross-coupling reactions that circumvent the issue of tin byproducts?
A4: Yes, several other cross-coupling reactions are available. The Suzuki coupling, which utilizes boronic acids, is a popular alternative due to the generally lower toxicity of its boron byproducts.[9] However, the Stille reaction offers distinct advantages in terms of the stability and functional group tolerance of the organostannane reagents.[10]
Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting advice for the most effective methods to remove organotin impurities. The choice of method will depend on the properties of your desired product, the scale of your reaction, and the required level of purity.
Method 1: Aqueous Potassium Fluoride (KF) Wash
This is often the first line of defense and one of the most common and straightforward methods for removing tributyltin byproducts.[3][6]
Principle of Operation: The efficacy of this method relies on the high affinity of fluoride ions for tin. The fluoride ion reacts with the trialkyltin halide byproduct to form a hypervalent tin species, which then precipitates from the organic solvent as a solid trialkyltin fluoride (e.g., Bu₃SnF).[11][12] This precipitate can then be easily removed by filtration.
Experimental Protocol:
-
Reaction Quench: Upon completion of the Stille reaction, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF).[8] Shake the funnel vigorously for at least one minute.[8] Repeat the wash 2-3 times.
-
Filtration (if necessary): If a significant amount of precipitate forms and hinders phase separation, filter the entire biphasic mixture through a pad of Celite®.[13]
-
Final Washes: Wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure to yield the crude product, which should now have significantly reduced levels of tin impurities.
Troubleshooting:
-
Persistent Tin Contamination: Increase the number of KF washes or the duration of stirring with the KF solution. Using cesium fluoride (CsF) can sometimes be more effective in precipitating organotin fluorides.[8]
-
Emulsion Formation: The formation of emulsions can trap organotin residues. Adding brine or filtering through Celite® can help to break up emulsions.[8]
Method 2: Chromatography on Amine-Treated Silica Gel
For products where an aqueous workup is not ideal or when KF treatment is insufficient, flash chromatography on silica gel treated with triethylamine (TEA) is a robust alternative.[3][8]
Principle of Operation: The addition of a small amount of triethylamine to the eluent and the silica gel slurry deactivates the acidic sites on the silica surface. This prevents the decomposition of sensitive products and can alter the retention of the organotin byproducts, facilitating their separation from the desired compound.[8]
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane). Add 2-5% (v/v) of triethylamine to the slurry.[8]
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system containing 2-5% triethylamine, as determined by thin-layer chromatography (TLC) analysis.
-
Fraction Collection and Analysis: Collect and analyze fractions by TLC to isolate the purified product.
Troubleshooting:
-
Product Degradation: If your product is acid-sensitive, using triethylamine-treated silica is crucial to prevent degradation on the column.[8] Alternatively, neutral or basic alumina can be used as the stationary phase.[3][8]
Method 3: Scavenger Resins
For applications requiring exceptionally low levels of tin, scavenger resins offer a highly effective solution.
Principle of Operation: Scavenger resins are solid supports functionalized with ligands that have a high affinity for specific metals. For organotin compounds, thiol-based scavengers are particularly effective.[14] The crude reaction mixture is passed through a cartridge containing the scavenger resin, which selectively binds the tin impurities, allowing the purified product to elute.
Experimental Protocol:
-
Resin Selection: Choose a suitable scavenger resin. Thiol-functionalized silica, such as SiliaMetS Thiol, is a good choice for tin removal.[8][14]
-
Column Preparation: Pack a column or use a pre-packed cartridge with the selected scavenger resin.
-
Sample Loading: Dissolve the crude product in a suitable solvent and load it onto the column.
-
Elution: Elute the column with the same solvent. The tin byproducts will be retained by the resin.
-
Product Collection: Collect the eluent containing the purified product.
Troubleshooting:
-
Incomplete Removal: Ensure that a sufficient excess of the scavenger resin is used. The binding capacity of the resin should be considered.[15] Increasing the residence time of the sample on the column can also improve scavenging efficiency.
Visualizing the Workflow
A logical approach to selecting the appropriate purification method is crucial for efficient and effective removal of tin byproducts.
Caption: Decision tree for selecting a tin removal method.
Quantitative Comparison of Methods
| Method | Principle | Advantages | Disadvantages | Typical Tin Removal Efficiency |
| Aqueous KF Wash | Precipitation of Bu₃SnF | Simple, inexpensive, and effective for bulk removal.[3][6] | May not be suitable for water-sensitive compounds; can form emulsions.[8] | >95% |
| Chromatography on Amine-Treated Silica | Differential Adsorption | Good for a wide range of products; protects acid-sensitive compounds.[3][8] | Requires column chromatography; may not achieve ppm levels alone. | >98% |
| Scavenger Resins | Covalent/Coordinative Binding | Highly efficient for achieving very low ppm levels; simple filtration workup.[14][15] | More expensive than other methods; may require optimization of conditions. | >99.9% |
Analytical Techniques for Quantifying Residual Tin
To confirm the successful removal of tin byproducts to the desired level, several analytical techniques can be employed:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique capable of detecting and quantifying trace amounts of metals, including tin, at ppm or even parts-per-billion (ppb) levels.[7]
-
Atomic Absorption Spectroscopy (AAS): Another common method for quantifying metal content.[7]
-
¹H NMR Spectroscopy: While not as sensitive as ICP-MS or AAS, ¹H NMR can be used to detect the presence of organotin byproducts if they are present in significant quantities. The characteristic signals of the alkyl groups on the tin atom (e.g., the butyl groups of tributyltin) can be observed.
Conclusion
The removal of toxic organotin byproducts is a critical step in the purification of products from Stille coupling reactions. By understanding the principles behind the various removal techniques and following the detailed protocols provided in this guide, researchers can confidently and efficiently obtain highly pure compounds suitable for a wide range of applications. The choice of purification strategy should be guided by the specific properties of the desired product and the required level of purity.
References
- Wikipedia. (n.d.). Stille reaction.
- NROChemistry. (n.d.). Stille Coupling.
- OpenOChem Learn. (n.d.). Stille Coupling.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Maleczka, R. E., Jr., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(14), 3194–3204.
- Gallagher, W. P., & Maleczka, R. E., Jr. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 69(17), 5674–5681.
- Shandong Look Chemical. (2020). An efficient method for removing organotin impurities.
- Myers, A. G. (n.d.). The Stille Reaction. Chem 115.
- ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?.
- Acantharex. (2022, November 17). Stille reaction | Brief theory, double cross-coupling [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Organotin(IV) complexes as HCl scavengers [Image].
- National Center for Biotechnology Information. (2020). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Molecules, 25(21), 5085.
- Google Patents. (n.d.). JPH029890A - Method for removing organotin compound.
- ResearchGate. (n.d.). Scheme 4. Organotin(IV) complexes as radical scavengers [Image].
- Pharmaceutical Technology. (2022). A risk mitigation approach to detecting and quantifying metals in APIs.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
- University of Illinois Urbana-Champaign. (2016). Fluorous Tags in Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds - Chapter 7: Analytical Methods.
- Cornerstone. (n.d.). Removal of the By-Product Tributyltin Chloride from Reaction Mixtures.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts.
- Royal Society of Chemistry. (2021). A review of strategies for the detection and remediation of organotin pollution. Environmental Science: Processes & Impacts, 23(10), 1463-1481.
- National Center for Biotechnology Information. (2011). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Beilstein Journal of Organic Chemistry, 7, 1051–1070.
- ResearchGate. (n.d.). A Fluorous-Tagging Strategy for the Synthesis and Separation of Mixtures of Organic Compounds.
- ResearchGate. (n.d.). Analytical parameters used in the quantitative analysis of API samples [Table].
- PubMed. (2008). A convenient method for the preparation of fluorous tin derivatives for the fluorous labeling strategy. Tetrahedron Letters, 49(45), 6451–6454.
- Central Pollution Control Board. (n.d.). Guidelines on Monitoring Mechanism for API residue.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds - Chapter 6: Potential for Human Exposure.
- Chemistry LibreTexts. (2023). Stille Coupling.
- University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sdlookchem.com [sdlookchem.com]
- 7. A risk mitigation approach to detecting and quantifying metals in APIs [cleanroomtechnology.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. chemistry.msu.edu [chemistry.msu.edu]
- 12. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 13. Workup [chem.rochester.edu]
- 14. silicycle.com [silicycle.com]
- 15. Metal Scavengers [sigmaaldrich.com]
Technical Support Center: Optimizing Catalyst Loading for Trimethyl(phenyl)tin Couplings
Welcome to the technical support center for optimizing catalyst loading in Trimethyl(phenyl)tin couplings, more formally known as Stille cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during experimentation. The Stille reaction is a powerful tool for forming carbon-carbon bonds, but achieving high yields and purity often hinges on the careful optimization of the palladium catalyst system.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for a standard Stille coupling with this compound, and why is it important?
A1: For most Stille coupling reactions, a palladium catalyst loading of 1-5 mol% is a common starting point.[3] For highly efficient catalyst systems, this can often be reduced to 0.1-1 mol% after optimization.[3] Conversely, for challenging substrates, an initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[3]
The catalyst loading is a critical parameter because it directly influences not only the reaction rate but also the cost-effectiveness and the impurity profile of the final product. Insufficient catalyst can lead to slow or incomplete reactions, while excessive catalyst can increase costs and lead to the formation of unwanted byproducts through side reactions. Furthermore, high catalyst loading can make the removal of residual palladium from the final product more challenging, which is a significant concern in pharmaceutical applications.
Q2: I am observing a significant amount of homocoupling of my this compound reagent. How can I minimize this side reaction?
A2: Homocoupling of the organotin reagent is a common side reaction in Stille couplings.[4][5][6] To minimize it, consider the following strategies:
-
Ensure a Strictly Anaerobic Environment: Oxygen can promote homocoupling.[7] It is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[8]
-
Optimize Reactant Stoichiometry: Carefully control the stoichiometry of your reactants.
-
Choice of Catalyst and Ligands: The selection of the palladium catalyst and accompanying ligands can significantly influence the extent of homocoupling.[7] Experimenting with different ligand systems can help to suppress this side reaction.
-
Consider a Co-catalyst: In some cases, the addition of a copper(I) co-catalyst has been shown to suppress homocoupling.[7]
Q3: My reaction is giving a low yield, and I suspect the catalyst is being deactivated. What are the common causes of catalyst deactivation in Stille couplings?
A3: Catalyst deactivation can be a significant contributor to low yields. Common causes include:
-
Presence of Oxygen: As mentioned, oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[9]
-
Impure Reagents or Solvents: Impurities in the this compound, the coupling partner, or the solvent can poison the catalyst. It is essential to use high-purity reagents and anhydrous, degassed solvents.[7][9] Trace metal impurities in reagents can also sometimes act as the actual catalytic species, leading to irreproducible results.[10][11]
-
Thermal Instability: Some palladium catalysts are thermally sensitive and can decompose at elevated temperatures, leading to the formation of inactive palladium black.
-
Ligand Degradation: Phosphine ligands, commonly used in Stille couplings, are susceptible to oxidation.[3]
Troubleshooting Guide
This section provides a more in-depth, step-by-step approach to resolving specific issues you may encounter.
Problem 1: Low or No Conversion of Starting Materials
If your reaction shows minimal or no conversion of the starting materials, a systematic approach to troubleshooting is necessary.
Initial Checks:
-
Reagent and Solvent Quality:
-
Catalyst and Ligand Integrity:
-
Inert Atmosphere:
-
Ensure your reaction setup is free of leaks and has been adequately purged with an inert gas.[8]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Significant Formation of Dehalogenated Byproduct
The replacement of the halide on your electrophile with a hydrogen atom is a known side reaction.
Potential Causes and Solutions:
-
Solvent Effects: Some solvents, like DMF and dioxane, have been observed to promote more dehalogenation than solvents like toluene.[14] Consider switching to a non-polar solvent.
-
Slow Reductive Elimination: If the final step of the catalytic cycle (reductive elimination) is slow, it can allow for competing dehalogenation pathways. Using a bulkier ligand, such as dppf, can sometimes accelerate reductive elimination and minimize this side reaction.[14]
-
Microwave Irradiation: Employing a microwave reactor can sometimes improve reaction kinetics sufficiently to outcompete the dehalogenation pathway.[14]
Data Summary: Impact of Catalyst Loading and Ligand Choice
The following table provides illustrative data on how catalyst and ligand choice can affect reaction outcomes. Optimal conditions are highly substrate-dependent.
| Catalyst Loading (mol%) | Ligand | Aryl Halide | Yield (%) | Turnover Number (TON) | Reference |
| 3 | None | 4-Bromoanisole | 48 | 16 | [15] |
| 3 | Dabco (6 mol%) | 4-Bromoanisole | 84 | 28 | [15] |
| 5 | P(t-Bu)₃ | Aryl Chloride | >95 | 19 | [3] |
| 1.5 | XPhos | Aryl Mesylate | 93 | 62 | [16] |
Experimental Protocols
General Protocol for a Stille Coupling Reaction
This protocol describes a general procedure for the Stille coupling of an aryl bromide with this compound. Note: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5][8]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide and the palladium catalyst.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the this compound.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][17]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. To remove tin byproducts, dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF). This will precipitate the tin salts, which can be removed by filtration through a pad of Celite®.[7][8]
-
Purification: The crude product can then be purified by flash column chromatography.
Catalytic Cycle of the Stille Coupling
The catalytic cycle of the Stille coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][18]
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Trace metal impurities in catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. CAS 934-56-5: this compound | CymitQuimica [cymitquimica.com]
- 13. scbt.com [scbt.com]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on Trimethyl(phenyl)tin Reaction Rates
This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the reaction kinetics of trimethyl(phenyl)tin. It provides in-depth, field-proven insights into the critical role of solvent choice, offering troubleshooting advice and practical protocols in a direct question-and-answer format.
Section 1: Fundamental Principles (FAQs)
This section addresses the core concepts governing how solvents influence the reactivity of this compound.
Q1: How does solvent polarity fundamentally alter the rate of a chemical reaction?
The influence of a solvent on reaction rates is primarily determined by its ability to stabilize or destabilize the reactants relative to the transition state. This principle is often explained by the Hughes-Ingold rules.[1] In essence:
-
Increased Rate: If the transition state is more charged or polar than the reactants, a more polar solvent will stabilize it, lowering the activation energy (ΔG‡) and accelerating the reaction.[1][2]
-
Decreased Rate: If the reactants are more charged than the transition state, a polar solvent will stabilize the reactants more, increasing the activation energy and slowing the reaction.[1]
-
Negligible Effect: If there is little change in charge distribution between the reactants and the transition state, solvent polarity will have a minimal impact on the rate.[1]
Q2: What are the common reaction mechanisms for this compound, and how are they susceptible to solvent effects?
This compound is a versatile reagent, but its reactions often involve the cleavage of the phenyl-tin bond.[3] A primary mechanism is electrophilic aromatic substitution (SEAr) , where an electrophile replaces the trimethylstannyl group.[4][5]
The SEAr mechanism typically proceeds through a two-step process:
-
Rate-Determining Step: The aromatic ring attacks an electrophile (E+), forming a positively charged carbocation intermediate known as an arenium ion. This step disrupts aromaticity.[4][6]
-
Fast Step: A base removes the trimethylstannyl group, restoring aromaticity.
Because the rate-determining step involves the formation of a charged intermediate, this mechanism is highly sensitive to solvent polarity. Polar solvents can effectively stabilize this arenium ion, thereby increasing the reaction rate.[7][8]
Q3: What is the difference between polar protic, polar aprotic, and nonpolar solvents in the context of these reactions?
Understanding the solvent categories is crucial for experimental design.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are polar and can form hydrogen bonds.[8][9] They are particularly effective at stabilizing both cations (through lone pair donation) and anions (through hydrogen bonding). For this compound reactions proceeding through a cationic intermediate, these solvents can significantly accelerate the rate.[7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have high dielectric constants but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[7][8] They are excellent at solvating cations but less so for anions. They are often favored for reactions where a highly reactive, "naked" anion is desired, though for SEAr reactions, their primary role is to stabilize the cationic transition state.[8][9]
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and do not effectively solvate charged species.[2] Reactions involving charged intermediates or transition states are typically much slower in nonpolar solvents.[10] However, they are useful when reactants are nonpolar and charge separation is minimal during the reaction.[3]
Section 2: Troubleshooting Guide & Experimental Design
This section provides practical advice for common issues encountered during experimentation.
Q4: My reaction is extremely slow. What solvent-related factors should I investigate?
Answer: A slow reaction rate is often linked to a mismatch between the reaction mechanism and the solvent properties.
Troubleshooting Steps:
-
Analyze the Mechanism: Confirm that your reaction proceeds through a polar transition state (like the arenium ion in electrophilic substitution).
-
Increase Solvent Polarity: If the mechanism involves charge separation, switching from a nonpolar solvent (e.g., toluene) to a polar aprotic (e.g., acetonitrile) or polar protic (e.g., methanol) solvent can dramatically increase the rate. The stabilization of the charged transition state is key.[1][2][8]
-
Check Solubility: Ensure your reactants, particularly any salts or polar electrophiles, are fully dissolved. Poor solubility limits the effective concentration of reagents and can be a rate-limiting factor. If a reactant is insoluble, consider a solvent mixture or a different solvent that can better accommodate all species.[11]
-
Consider Frictional Effects: In some cases, highly viscous solvents can slow down reactions by hindering the movement of molecules. While less common, if you are working in a very viscous medium, this could be a contributing factor.[2]
Q5: I'm observing unexpected side products. Could the solvent be the cause?
Answer: Absolutely. The solvent can influence the reaction pathway and selectivity.
Possible Scenarios:
-
Competing Mechanisms: A solvent change can favor a different mechanism. For example, conditions that disfavor an ionic pathway might inadvertently promote a radical pathway, leading to different products.[12]
-
Solvent Participation: Some solvents can actively participate in the reaction. Protic solvents like alcohols or water can sometimes act as nucleophiles, leading to solvolysis byproducts, especially if the reaction intermediates are highly reactive.
-
Degradation of Reagents: Ensure your solvent is pure and anhydrous if your reagents are sensitive to water or other impurities. This compound itself is generally stable to air and moisture, but other reagents or catalysts may not be.[3]
Q6: How do I rationally select an optimal solvent for a new this compound reaction?
Answer: A systematic approach based on the presumed mechanism is most effective.
}
Figure 1. Workflow for systematic solvent screening.
Section 3: Experimental Protocol & Data
Protocol: Kinetic Analysis of the Iododestannylation of this compound
This protocol describes a representative experiment to quantify the effect of different solvents on an electrophilic substitution reaction. The reaction is the cleavage of the phenyl-tin bond by iodine.[13][14]
Safety Precaution: Organotin compounds are highly toxic and can be absorbed through the skin.[15][16] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]
Materials:
-
This compound
-
Iodine
-
Solvent Panel: Methanol (Polar Protic), Acetonitrile (Polar Aprotic), Toluene (Nonpolar)
-
Internal Standard (e.g., Dodecane)
-
Anhydrous Sodium Thiosulfate
-
Schlenk flasks, syringes, magnetic stir bars
-
Gas Chromatograph (GC) or NMR spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a 0.2 M stock solution of this compound with an internal standard (e.g., 0.1 M Dodecane) in each of the three solvents (Methanol, Acetonitrile, Toluene).
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), place 5 mL of the this compound stock solution. Ensure the solution is stirring and has reached the desired temperature (e.g., 25°C).
-
Initiation: Prepare a 0.2 M solution of iodine in the corresponding solvent. At time t=0, rapidly inject 5 mL of the iodine solution into the flask. The total volume is now 10 mL, and the initial concentration of each reactant is 0.1 M.
-
Monitoring: At regular intervals (e.g., 2, 5, 10, 20, 40 minutes), withdraw a small aliquot (~0.1 mL) via syringe.
-
Quenching: Immediately quench the aliquot by injecting it into a vial containing a small amount of aqueous sodium thiosulfate solution to consume unreacted iodine. Add a small amount of an extraction solvent (e.g., diethyl ether) and vortex.
-
Analysis: Analyze the organic layer by GC or ¹H NMR to determine the concentration of the remaining this compound relative to the internal standard.
-
Data Processing: Plot the concentration of this compound versus time for each solvent. The initial rate can be determined from the slope of this curve at the early time points.
Data Presentation
The expected outcome of the above experiment is a clear correlation between solvent polarity and reaction rate.
| Solvent | Type | Dielectric Constant (ε at 25°C) | Expected Relative Rate | Rationale for Rate Change |
| Methanol | Polar Protic | 32.7 | Very Fast | Strong stabilization of the polar arenium ion transition state through H-bonding and dipole interactions.[7][8][18] |
| Acetonitrile | Polar Aprotic | 37.5 | Fast | Good stabilization of the polar transition state via strong dipole-dipole interactions.[1][7] |
| Toluene | Nonpolar | 2.4 | Very Slow | Poor stabilization of the charged transition state, leading to a high activation energy barrier.[10] |
This table presents expected qualitative results based on established chemical principles. Actual quantitative rates will depend on precise experimental conditions.
}
Figure 2. Energy diagram showing stabilization of the transition state.
References
- Solvent effects. (n.d.). In Wikipedia.
- Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2025, August 8). Journal of Chemistry and Chemical Sciences.
- Solvent Effects. (2022, October 4). Chemistry LibreTexts.
- The role of the solvent in TS-1 chemistry: Active or passive? An early study revisited. (2025, August 7). Catalysis Science & Technology.
- Kinetic Solvent Effects in Organic Reactions. (n.d.). ChemRxiv.
- Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025, October 31). ResearchGate.
- Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021, February 13). YouTube.
- Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry.
- Finding the 'rate expression' for the reaction between iodine and tin. (n.d.). RSC Education.
- Introduction to Organotin Chemistry. (n.d.). Gelest, Inc.
- Electrophilic Aromatic Substitution. (2021, July 31). Chemistry LibreTexts.
- Tin iodide. (n.d.). RSC Education.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.
- Saary, M. J., & House, R. A. (2002). Preventable exposure to trimethyl tin chloride: a case report. Occupational Medicine, 52(4), 227–230.
- Preventable exposure to trimethyl tin chloride: A case report. (2025, August 7). ResearchGate.
Sources
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. gelest.com [gelest.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. edu.rsc.org [edu.rsc.org]
- 14. Tin iodide [rod.beavon.org.uk]
- 15. Preventable exposure to trimethyl tin chloride: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 三甲基(苯基)锡 98% | Sigma-Aldrich [sigmaaldrich.com]
- 18. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
Technical Support Center: Troubleshooting Failed Stille Reactions with Trimethyl(phenyl)tin
Welcome to the technical support center for Stille cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Stille reactions, specifically those utilizing trimethyl(phenyl)tin. Here, we move beyond simple checklists to provide in-depth, mechanistically grounded advice to diagnose and resolve common experimental failures.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding Stille reaction failures.
Q1: My Stille reaction shows no conversion at all. What is the most likely culprit?
A: A complete lack of reactivity most often points to a dead catalyst. The active form of the catalyst is a Palladium(0) species, which is highly sensitive to oxygen.[1] Inadequate degassing of your solvent and reagents, or a brief exposure to air, can be enough to oxidize the catalyst to an inactive Pd(II) state, halting the catalytic cycle before it even begins. Always ensure your solvent is rigorously degassed and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).
Q2: I'm seeing a lot of phenyl-phenyl homocoupling product (biphenyl) instead of my desired cross-coupled product. Why is this happening?
A: Phenyl homocoupling is a classic side reaction in Stille couplings and can arise from two primary pathways.[2] First, two molecules of your this compound can react with the palladium catalyst. Second, oxygen in the reaction vessel can promote the homocoupling of the organostannane.[1] This issue is often exacerbated by slow transmetalation or slow reductive elimination steps in the main catalytic cycle.
Q3: Why is this compound used over the more common Tributyl(phenyl)tin?
A: The choice between trimethyltin and tributyltin reagents involves a trade-off between reactivity and toxicity. Trimethylstannyl compounds generally exhibit higher reactivity and faster transfer of the phenyl group compared to their tributylstannyl counterparts.[1] This can be advantageous for less reactive substrates. However, trimethyltin compounds are significantly more toxic and volatile, requiring more stringent handling precautions.[1][3]
Q4: My starting materials are being consumed, but I'm not forming the desired product, just a complex mixture of byproducts. What's going on?
A: This scenario suggests that the catalytic cycle is initiating but is being diverted by side reactions. A common issue is β-hydride elimination, which can occur if your organic electrophile has accessible beta-hydrogens.[4] Another possibility is decomposition of the organopalladium intermediates, which can be influenced by temperature, solvent, and ligand choice.
Q5: How critical is the purity of my this compound?
A: It is extremely critical. Organotin reagents can degrade over time, especially if exposed to moisture or air. Impurities can interfere with the catalyst and lead to inconsistent results. It is advisable to use freshly purchased or purified this compound. Purification can often be achieved by distillation under reduced pressure.
Part 2: In-Depth Troubleshooting Guide
This section is organized by the specific symptoms of reaction failure to help you diagnose the root cause and implement effective solutions.
Symptom 1: No Reaction or Very Low Conversion (<10%)
If your starting materials remain largely unreacted, the issue lies in the fundamental components of the catalytic cycle.
Potential Cause 1.1: Inactive Palladium Catalyst The most common failure point is the Pd(0) catalyst. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ must be reduced in situ to Pd(0) to enter the catalytic cycle, while Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be directly oxidized if not handled under strictly anaerobic conditions.[1][5]
-
Solution:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with argon for an extended period (30-60 minutes).
-
Inert Atmosphere: Assemble your reaction glassware under a positive pressure of an inert gas (Argon or Nitrogen). Use glassware that has been flame-dried or oven-dried to remove adsorbed moisture and oxygen.
-
Catalyst Source: Use a fresh, reliable source of palladium catalyst. If you suspect your current batch is old or has been compromised, it is best to use a new one.
-
Potential Cause 1.2: Failure in Oxidative Addition The first step of the catalytic cycle is the oxidative addition of the organic electrophile (e.g., aryl halide or triflate) to the Pd(0) center.[2] The reactivity of the electrophile is crucial here.
-
Reactivity Order: I > Br > OTf >> Cl[5]
-
Solution:
-
Switch Electrophile: If you are using an aryl chloride, it may be too inert for oxidative addition under your current conditions.[5] Consider switching to the corresponding aryl bromide or iodide if your synthesis allows.
-
Ligand Choice: Electron-rich and sterically bulky phosphine ligands can accelerate the oxidative addition step. Consider switching from a common ligand like PPh₃ to a more specialized ligand.
-
Table 1: Common Palladium Catalysts and Ligands for Stille Couplings
| Catalyst/Precatalyst | Common Ligands | Key Characteristics |
| Pd(PPh₃)₄ | Triphenylphosphine (built-in) | A common, air-stable Pd(0) source.[5] |
| Pd₂(dba)₃ | Triphenylphosphine, Tri(2-furyl)phosphine | A versatile Pd(0) source, requires an external ligand. |
| Pd(OAc)₂ | Buchwald or Herrmann-type phosphines | A Pd(II) precatalyst that is reduced in situ. |
| PdCl₂(PPh₃)₂ | Triphenylphosphine (built-in) | An air-stable Pd(II) precatalyst.[5] |
Symptom 2: Significant Homocoupling of this compound
The formation of biphenyl indicates that the organotin reagent is reacting with itself rather than with the organic electrophile.
Potential Cause 2.1: Slow Transmetalation Transmetalation, the transfer of the phenyl group from tin to palladium, is often the rate-determining step.[4] If this step is slow, the palladium intermediate has more time to react with another molecule of the organotin reagent, leading to homocoupling.
-
Solution:
-
Solvent Choice: The polarity of the solvent can significantly impact the rate of transmetalation.[6] Highly polar, aprotic solvents like DMF, NMP, or dioxane are often preferred as they can stabilize the charged intermediates formed during this step.[7]
-
Additives: The addition of certain salts can accelerate the reaction.
-
Table 2: Role of Solvents and Additives in Stille Reactions
| Solvent/Additive | Role in Reaction | Typical Concentration |
| Solvents | ||
| Toluene | Non-polar | N/A |
| THF | Moderately polar | N/A |
| DMF, NMP | Polar, aprotic | N/A |
| Additives | ||
| LiCl | Accelerates transmetalation | 1-3 equivalents |
| CuI | Co-catalyst, accelerates transmetalation | 10-20 mol% |
| CsF | Activates organotin reagent | 1-2 equivalents |
Symptom 3: Reaction Stalls or Product Decomposition
If the reaction starts but either stalls at partial conversion or the product appears to be degrading, consider the stability of your reagents and intermediates.
Potential Cause 3.1: Ligand Degradation or Dissociation The phosphine ligands that are crucial for stabilizing the palladium catalyst can themselves be prone to oxidation or other degradation pathways, especially at elevated temperatures.
-
Solution:
-
Use More Robust Ligands: Consider using more sterically hindered or electron-rich ligands that are less prone to degradation.
-
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Potential Cause 3.2: Product Instability Your desired product may not be stable under the reaction conditions, especially if the reaction requires prolonged heating.
-
Solution:
-
Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction. Aim to stop the reaction as soon as the starting material is consumed to minimize product degradation.
-
Optimize Conditions: Experiment with lower temperatures, different solvents, or shorter reaction times to find a balance between efficient coupling and product stability.
-
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
-
Place the solvent in a round-bottom flask with a stir bar and a sidearm with a stopcock.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once the solvent is completely frozen, open the stopcock to a high-vacuum line and evacuate the flask for 10-15 minutes.
-
Close the stopcock and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen has been removed.
-
After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).
Diagrams
Caption: The Stille Catalytic Cycle and common failure points.
Sources
- 1. Stille_reaction [chemeurope.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. CAS 934-56-5: this compound | CymitQuimica [cymitquimica.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. ikm.org.my [ikm.org.my]
Preventing homo-coupling in Trimethyl(phenyl)tin reactions
Topic: Preventing Homo-coupling in Trimethyl(phenyl)tin Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize Stille cross-coupling reactions with this compound. Here, we address one of the most persistent challenges in this methodology: the formation of biphenyl via homo-coupling. This guide provides in-depth, field-tested solutions and explains the chemical principles behind them to empower you to optimize your reactions, increase yields, and simplify purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is homo-coupling in the context of my Stille reaction, and why is biphenyl the main byproduct?
A1: Understanding the Root Cause
Homo-coupling is a common side reaction in palladium-catalyzed cross-couplings where two identical molecules couple together instead of the intended cross-coupling partners.[1] In your reaction using this compound, this predominantly manifests as the formation of biphenyl. This unwanted product arises from two primary mechanistic pathways[2]:
-
Palladium(II)-Mediated Coupling: Two molecules of your this compound reagent can undergo transmetalation with the Pd(II) intermediate in the catalytic cycle. Subsequent reductive elimination yields biphenyl and regenerates the Pd(0) catalyst. This is often accelerated by the presence of oxidants, including trace oxygen.[3][4]
-
Radical Mechanisms: A Pd(0) catalyst can initiate a radical process involving the organostannane, leading to the formation of a biphenyl dimer.[2]
The formation of biphenyl consumes your valuable organotin reagent, reduces the yield of your desired product, and introduces a significant purification challenge, as biphenyl often has similar chromatographic properties to many target molecules.
Diagram: Catalytic Cycle vs. Homo-coupling Side Reaction
The following diagram illustrates the desired Stille catalytic cycle versus the competing homo-coupling pathway that leads to biphenyl formation.
Caption: The desired catalytic cycle (blue) vs. the competing homo-coupling pathway (yellow/red).
Q2: I'm observing significant biphenyl formation. What are the most critical parameters to adjust in my reaction to minimize this?
A2: A Multi-Factorial Optimization Approach
Minimizing homo-coupling requires careful control over several reaction parameters. A systematic approach, focusing on the factors below, is most effective.
1. Rigorous Exclusion of Oxygen:
-
Causality: Oxygen is a known accelerator of homo-coupling. It can oxidize the Pd(0) catalyst to Pd(II), which promotes the dimerization of the organotin reagent.[3][4] Even small amounts of dissolved oxygen in solvents or reagents can be detrimental.
-
Actionable Protocol:
-
Degassing Solvents: Before use, thoroughly degas your reaction solvent. The "freeze-pump-thaw" method (three cycles) is highly effective. For a quicker but less rigorous method, sparging the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes can suffice.[5]
-
Inert Atmosphere: Assemble your reaction glassware under a positive pressure of Argon or Nitrogen. Use Schlenk line techniques or a glovebox for the most sensitive reactions.
-
Subsurface Sparge: Gently bubbling an inert gas through the reaction mixture for a few minutes before adding the catalyst can effectively remove dissolved oxygen.[3]
-
2. Choice of Ligand and Catalyst:
-
Causality: The ligand bound to the palladium center profoundly influences the relative rates of the catalytic cycle steps. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, allowing the cross-coupling product to form before side reactions can occur.[6]
-
Recommendations:
-
Standard Ligands: Triphenylphosphine (PPh₃) is common but may not be optimal.
-
Advanced Ligands: Consider using bulky, electron-rich ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃), tri(o-tolyl)phosphine (P(o-tol)₃), or Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos). These are known to promote efficient reductive elimination.
-
3. The Role of Additives:
-
Causality: Specific additives can either accelerate the desired transmetalation step or inhibit pathways leading to homo-coupling.
-
Actionable Protocols:
-
Copper(I) Iodide (CuI): CuI is a well-known co-catalyst in Stille reactions. It is believed to facilitate the transmetalation step by acting as a scavenger for free phosphine ligands, which can otherwise inhibit the reaction.[7] A faster transmetalation means the organopalladium intermediate has less time to engage in side reactions.
-
Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homo-coupling by minimizing the concentration of free Pd(II) species that can directly react with the organotin reagent.[3][5]
-
4. Reaction Temperature and Concentration:
-
Causality: Higher temperatures can sometimes increase the rate of homo-coupling relative to the desired cross-coupling.[6] Similarly, high concentrations of the organotin reagent can favor the bimolecular homo-coupling reaction.
-
Actionable Protocols:
-
Temperature Screening: If yields are poor, screen temperatures ranging from room temperature up to 80-100 °C. It's a misconception that higher is always better; start with milder conditions (e.g., 50 °C).[2]
-
Slow Addition: If homo-coupling is severe, consider adding the this compound reagent slowly via a syringe pump over the course of the reaction. This maintains a low instantaneous concentration, disfavoring dimerization.[1]
-
Troubleshooting Summary Table
| Parameter | Potential Cause of Homo-coupling | Recommended Action |
| Atmosphere | Presence of dissolved oxygen oxidizing Pd(0) to Pd(II).[3][4] | Rigorously degas all solvents and run the reaction under a strict inert atmosphere (Ar or N₂). |
| Ligand | Ligand promotes slow reductive elimination. | Switch to bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos) to accelerate product formation.[6] |
| Additives | Slow transmetalation step allows for side reactions. | Add a stoichiometric or catalytic amount of CuI to accelerate transmetalation.[7] |
| Temperature | High temperature disproportionately accelerates homo-coupling. | Screen lower reaction temperatures (e.g., start at 50 °C instead of 100 °C). |
| Concentration | High concentration of organotin reagent favors dimerization. | Use slow addition of this compound via syringe pump to maintain low concentration.[1] |
Q3: I've optimized my reaction, but still have byproducts. How can I effectively remove residual biphenyl and tin compounds during workup?
A3: A Strategic Purification Protocol
Efficient removal of both nonpolar biphenyl and toxic tin byproducts is crucial. A multi-step approach is most effective.
Step 1: Aqueous Fluoride Wash to Remove Tin
-
Causality: Organotin halides (Me₃SnX) formed during the reaction can be converted into highly insoluble trialkyltin fluoride (Me₃SnF) by treatment with a fluoride source. This precipitate can then be removed by filtration.
-
Actionable Protocol:
-
After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and wash it vigorously with a saturated aqueous solution of potassium fluoride (KF) for 5-10 minutes.[8]
-
A white precipitate (Me₃SnF) will often form at the interface. Filter the entire biphasic mixture through a pad of Celite® to remove this solid.[9]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate.
-
Step 2: Chromatographic Separation of Biphenyl
-
Causality: Biphenyl is a very nonpolar, symmetric molecule. This property can be exploited for chromatographic separation from more polar, functionalized products.
-
Actionable Protocol:
-
Normal-Phase Chromatography: Use a nonpolar eluent system (e.g., starting with pure hexane or heptane and gradually increasing the polarity with ethyl acetate or dichloromethane). Biphenyl should elute very early.
-
Treated Silica: If your product is sensitive to acid, standard silica gel can cause degradation. In such cases, use silica gel that has been treated with triethylamine (~1-2% v/v in the eluent) or opt for neutral alumina.[9]
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method to reject the biphenyl impurity, which will often remain in the mother liquor.
-
Diagram: Purification Workflow
Caption: Step-by-step workflow for the efficient removal of tin byproducts and homo-coupled biphenyl.
References
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development.
- American Chemical Society. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications.
- Wikipedia. (2023). Stille reaction.
- ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Myers, A. (n.d.). The Stille Reaction. Harvard University.
- University of Rochester. (n.d.). Workup for Removing Tin Byproducts. Department of Chemistry.
- NROChemistry. (n.d.). Stille Coupling.
- Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
- Chemistry LibreTexts. (2023). Stille Coupling.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition.
- Lipshutz, B. H., & Blomgren, P. A. (2012). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Workup [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Trimethyl(phenyl)tin Stability and Long-Term Storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper handling and long-term storage of trimethyl(phenyl)tin (CAS 934-56-5). Ensuring the stability of this organotin reagent is critical for the reproducibility and success of experimental outcomes. This document moves beyond standard safety data sheets to explain the causality behind storage protocols and offers practical troubleshooting advice.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability of this compound.
Q1: What are the ideal conditions for the long-term storage of this compound?
A1: The primary goal for storing this compound is to protect it from atmospheric moisture, oxygen, light, and incompatible materials. Organotin compounds are sensitive, and their degradation can compromise experimental results. The ideal storage conditions are a synthesis of best practices derived from material safety data sheets and the known chemistry of organometallic compounds.[1][2]
For optimal stability, store this compound in a tightly sealed, amber glass container under a dry, inert atmosphere (argon or nitrogen).[1][3] The recommended storage temperature is in a cool, dry, and well-ventilated area, typically at room temperature.[1][4] Avoid storing it near strong oxidizing agents, acids, or bases.[2]
Q2: I suspect my sample of this compound has degraded. What are the common signs?
A2: Degradation of this compound is often indicated by visual or spectroscopic changes. Key signs include:
-
Formation of Precipitate: The appearance of a white or off-white solid is a primary indicator of hydrolysis. This precipitate is typically a mixture of tin hydroxides and stannoxanes (tin-oxygen-tin compounds), which form when the compound reacts with moisture.[5]
-
Discoloration: While pure this compound is a colorless to pale yellow liquid, the development of a more pronounced yellow or brownish hue can suggest decomposition, possibly due to photolytic or thermal stress.[6]
-
Inconsistent Experimental Results: The most critical sign of degradation is a loss of reactivity or the appearance of unexpected side products in your reactions. For instance, in Stille coupling reactions, degraded reagent can lead to lower yields and the formation of homocoupling byproducts.
If you suspect degradation, it is highly recommended to perform a quality control check, such as ¹H NMR spectroscopy, before use.
Q3: How can I prevent hydrolysis of my sample during handling and storage?
A3: Hydrolysis is a major degradation pathway for many organotin compounds.[5] The tin-carbon bonds in this compound are susceptible to cleavage by water, leading to the formation of less reactive or unreactive tin oxides and hydroxides.
To prevent hydrolysis:
-
Use an Inert Atmosphere: Always handle the compound under a dry, inert atmosphere, such as in a glovebox or using a Schlenk line with argon or nitrogen gas.[3] This minimizes contact with atmospheric moisture.
-
Dry Glassware and Solvents: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried) before use. Use anhydrous solvents from a reliable source or a solvent purification system.
-
Proper Sealing: Use containers with high-quality, secure seals, such as vials with PTFE-lined caps. Check the seal integrity regularly, especially for frequently accessed samples.[1]
-
Aliquot Upon Receipt: To prevent repeated exposure of the main stock to the atmosphere, it is best practice to aliquot the reagent into smaller, single-use quantities upon arrival.
Q4: Is this compound light-sensitive, and what precautions should I take?
A4: Yes. Organotin compounds, particularly those with aromatic groups like triphenyltin, are known to be sensitive to light.[2] Photodegradation typically involves the cleavage of the tin-carbon bonds through radical mechanisms, which reduces the compound's efficacy.[7][8][9]
To prevent photolytic degradation:
-
Use Light-Resistant Containers: Store the compound in amber glass vials or bottles.
-
Add Extra Protection: For maximum protection, especially for very long-term storage, wrap the container in aluminum foil or store it in a light-proof secondary container or cabinet.
-
Minimize Exposure During Use: When working with the compound on the benchtop, minimize its exposure to direct laboratory lighting.
Q5: Is an inert atmosphere (Argon/Nitrogen) truly necessary for storage?
A5: Yes, for ensuring long-term integrity, an inert atmosphere is critical. While this compound is more stable than many other organometallic reagents, it is still susceptible to slow oxidation by atmospheric oxygen.[3] This oxidative degradation can affect the tin center or the organic ligands, leading to impurities that can interfere with sensitive catalytic reactions. Storing under argon or nitrogen displaces oxygen and moisture, creating the optimal chemical environment for preserving the compound's purity and reactivity.[3]
Data Summary & Experimental Protocols
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (Cool, Dry Place) | Avoids potential thermal degradation and moisture condensation from freeze-thaw cycles.[1][4] |
| Atmosphere | Dry Argon or Nitrogen | Prevents hydrolysis from atmospheric moisture and oxidation from oxygen.[3] |
| Light | Store in the Dark (Amber Vial) | Prevents photolytic cleavage of tin-carbon bonds.[2] |
| Container | Tightly Sealed Glass (PTFE-lined cap) | Ensures an airtight seal and prevents contamination.[1] |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids | Avoids rapid chemical decomposition.[2] |
Diagram of Key Degradation Pathways
Caption: Key environmental factors leading to the degradation of this compound.
Experimental Protocols
Protocol 1: Aliquoting and Storing this compound for Long-Term Use
This protocol describes the best practice for handling a new bottle of this compound to maximize its shelf life.
Materials:
-
Stock bottle of this compound
-
Multiple small (1-5 mL) amber glass vials with PTFE-lined screw caps, dried in an oven at >120°C for at least 4 hours and cooled in a desiccator.
-
Glovebox or Schlenk line with a supply of dry argon or nitrogen.
-
Dry, gas-tight syringes and needles.
Procedure:
-
Prepare the Inert Environment: Place the sealed stock bottle, dried vials, caps, and syringes inside the glovebox antechamber and purge according to standard procedure. Alternatively, set up the equipment on a Schlenk line.
-
Equilibrate Temperature: Allow the stock bottle to reach the ambient temperature of the glovebox or lab to prevent pressure differentials.
-
Open and Aliquot: Inside the inert atmosphere, carefully open the stock bottle. Using a clean, dry syringe, draw the desired volume of this compound.
-
Fill Vials: Dispense the liquid into the pre-dried amber vials. Do not fill vials completely; leave a headspace.
-
Purge and Seal: Before sealing each vial, flush the headspace with a gentle stream of inert gas for several seconds. Immediately seal the vial tightly with the PTFE-lined cap.
-
Label and Store: Clearly label each aliquot with the compound name, concentration (if diluted), and date. Wrap the vials with paraffin film for an extra layer of sealing. Store in a designated cool, dark, and dry location away from incompatible chemicals.[1]
Protocol 2: Quick Quality Check by ¹H NMR Spectroscopy
This protocol can be used to quickly assess the integrity of a this compound sample before use in a critical experiment.
Procedure:
-
Sample Preparation: Under an inert atmosphere, draw a small amount (~5-10 µL) of the this compound sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) in a dry NMR tube.
-
Acquire Spectrum: Obtain a standard ¹H NMR spectrum.
-
Analyze Spectrum:
-
Trimethyl Protons: Look for a sharp singlet corresponding to the nine protons of the three methyl groups. This peak should appear around 0.26 ppm and will have satellite peaks from coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).[10]
-
Phenyl Protons: The phenyl group protons will appear as multiplets in the aromatic region, typically between 7.2 and 7.6 ppm .
-
Signs of Degradation: The presence of broad peaks, particularly around the baseline, or new, unexpected sharp singlets may indicate the presence of hydrolysis products (e.g., trimethyltin hydroxide) or other impurities. A clean spectrum with sharp peaks at the expected chemical shifts and correct integration suggests the sample is of high purity.
-
References
- Brosillon, S., et al. (2014). Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments. Chemosphere, 109, 173-179.
- Raza, A., et al. (2016). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2611-2623.
- ResearchGate. (n.d.). Photolytic degradation pathways and main phototransformation products of SeaNine 211 in aqueous environment.
- Wikipedia. (n.d.). Organotin chemistry.
- Jawaid, M., et al. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers.
- Inoue, S., et al. (2003). Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis. Applied and Environmental Microbiology, 69(3), 1391-1396.
- ResearchGate. (n.d.). Photolytic degradation pathways and main phototransformation products...
- Tin Technology Ltd. (n.d.). Organotin Compounds as PVC Stabilizers.
- PVC.org. (n.d.). Organotin Stabilisers.
- Ereztech LLC. (2022). Trimethyltin hydroxide Safety Data Sheet.
- American Elements. (n.d.). This compound.
- Frech, W., & Parris, G. E. (1998). Screening of organotin compounds in the Swedish environment.
- CP Lab Safety. (n.d.). This compound, min 97%, 1 gram.
- Nicolaou, K. C., et al. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Angewandte Chemie International Edition, 44(9), 1378-82.
- ResearchGate. (n.d.). A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.
- Shuto, Y., et al. (2006). Biodegradation of Triphenyltin by Co-Metabolism with Ethanol. Journal of Water Treatment Biology, 42(4), 177-184.
- E FORU Materials Inc. (n.d.). This compound CAS #: 934-56-5.
- Harr, K. E., & Sandstrom, M. M. (2023). New thermal decomposition pathway for TATB. Scientific Reports, 13(1), 21118.
- Semantic Scholar. (n.d.). Triphenyltin compounds and their degradation products.
- Wikipedia. (n.d.). Methyl isocyanate.
- Wikipedia. (n.d.). Polyurethane.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ereztech.com [ereztech.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 6. CAS 934-56-5: this compound | CymitQuimica [cymitquimica.com]
- 7. Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound(934-56-5) 1H NMR spectrum [chemicalbook.com]
Common impurities in commercial Trimethyl(phenyl)tin and their effects
Welcome to the dedicated support center for trimethyl(phenyl)tin. This resource is designed for researchers, scientists, and professionals in drug development who utilize this critical reagent in their work. Here, we will address common challenges, particularly those arising from impurities in commercial-grade this compound, and provide actionable troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
Commercial this compound is generally stable, but can contain several process-related and degradation impurities. The most prevalent are:
-
Tetramethyltin (TMT): Often a byproduct from the manufacturing process.
-
Hexamethyldistannoxane ((Me3Sn)2O): Forms from the hydrolysis of other trimethyltin species.
-
Other Triorganotin Species: Including dibutyltin and tributyltin compounds, which can be introduced during synthesis.
-
Inorganic Tin Salts: Such as tin(IV) chloride, which may remain from the initial synthesis steps.
Q2: My Stille coupling reaction with this compound is giving low yields. Could impurities be the cause?
Absolutely. The success of a Stille coupling reaction is highly sensitive to the purity of the organotin reagent. Impurities can negatively impact the reaction in several ways:
-
Catalyst Poisoning: Certain impurities can bind to the palladium catalyst, deactivating it and halting the catalytic cycle.
-
Protonolysis: The presence of moisture can lead to the formation of hexamethyldistannoxane, which is less reactive in the desired coupling reaction.
-
Side Reactions: Other organotin impurities can compete in the catalytic cycle, leading to the formation of undesired byproducts.
Q3: I've observed a fine white precipitate in my this compound. What is it and is it harmful to my reaction?
A white precipitate is often indicative of hexamethyldistannoxane ((Me3Sn)2O), which is formed by the reaction of trimethyltin compounds with moisture. While not always detrimental in small amounts, its presence signifies that the reagent has been exposed to air and moisture, potentially compromising its integrity and leading to lower reactivity in sensitive applications like Stille couplings.
Troubleshooting Guides
Problem 1: Inconsistent Reaction Yields in Stille Coupling
Symptoms: You are running a Stille coupling reaction using this compound and observe significant batch-to-batch variation in your product yield.
Possible Cause: The primary suspect is variability in the purity of your this compound, specifically the presence of catalyst-inhibiting or competing impurities.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent Stille coupling yields.
Detailed Protocol: Purification of this compound by Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is thoroughly dried to prevent hydrolysis.
-
Initial Distillation: Heat the commercial this compound under reduced pressure. Collect the fraction boiling at the literature value for this compound (approximately 78-80 °C at 1 mmHg).
-
Analysis: Analyze the distilled fraction by ¹H NMR and GC-MS to confirm purity.
-
Storage: Store the purified reagent under an inert atmosphere (argon or nitrogen) and away from light and moisture.
Problem 2: Formation of Unidentified Byproducts
Symptoms: Your reaction is producing significant quantities of byproducts that are difficult to separate from your desired product.
Possible Cause: The presence of other reactive organotin species in your commercial this compound.
Data on Common Impurities and Their Potential Byproducts:
| Impurity | Potential Byproduct in Stille Coupling |
| Tetramethyltin | Methane, Methylated arenes |
| Hexamethyldistannoxane | Reduced reactivity, potential for Sn-O bond containing byproducts |
| Dibutyltin/Tributyltin Species | Butylated arenes |
Troubleshooting Workflow:
Caption: Workflow for addressing byproduct formation.
Detailed Protocol: Analysis of this compound by ¹H NMR
-
Sample Preparation: Prepare a solution of your this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
This compound: Look for the characteristic singlet for the methyl protons around 0.2-0.3 ppm with satellite peaks due to coupling with tin isotopes. The aromatic protons will appear in the 7.2-7.6 ppm region.
-
Tetramethyltin: A sharp singlet around 0.06 ppm.
-
Hexamethyldistannoxane: A singlet around 0.18 ppm.
-
-
Quantification: Integrate the peaks corresponding to the impurities and the main product to estimate the level of contamination.
References
- Stille Reaction. Wikipedia. [Link]
- Organotin Chemistry. Wikipedia. [Link]
- Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Note: A general reference for chemical purification techniques, a specific URL to the entire book is not feasible, but it is a standard text in the field).
Validation & Comparative
A Comparative Analysis of Phenyl-Transfer Organotin Reagents: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of the appropriate reagent is a critical decision that profoundly influences the efficiency, yield, and purity of a chemical transformation. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, organotin reagents are indispensable tools for the formation of carbon-carbon bonds. This guide provides an in-depth comparative study of Trimethyl(phenyl)tin and other commonly employed organotin reagents for phenyl group transfer, offering experimental insights and data to inform your synthetic strategy.
The Landscape of Phenyltin Reagents: An Overview
The Stille reaction is a powerful method for forging C(sp²)-C(sp²) bonds, and the choice of the organostannane directly impacts the reaction kinetics and outcome. The non-transferable groups on the tin atom play a crucial role in the rate-determining transmetalation step of the catalytic cycle. This guide focuses on a comparative analysis of three prominent phenyltin reagents: this compound, Tributyl(phenyl)tin, and Triphenyltin chloride.
Head-to-Head Comparison: Performance in the Stille Coupling
The reactivity of organotin reagents in the Stille coupling is largely governed by the steric and electronic properties of the alkyl or aryl groups attached to the tin atom. Smaller, less sterically hindered groups on the tin atom generally lead to faster transmetalation rates.
| Organotin Reagent | Key Characteristics | Relative Reactivity (Qualitative) | Toxicity Profile |
| This compound | Less sterically hindered methyl groups. | High | High acute toxicity by all routes of exposure.[1] |
| Tributyl(phenyl)tin | Bulkier butyl groups provide steric hindrance. | Moderate | Potent biocide with significant toxic effects.[2] |
| Triphenyltin chloride | Electron-withdrawing phenyl groups can reduce the nucleophilicity of the tin atom. | Low | Potent biocide, generally considered highly toxic.[2] |
Experimental Data: Intramolecular Stille Coupling
A study on an intramolecular Stille reaction provides quantitative insight into the superior performance of trimethyltin derivatives over their tributyltin counterparts. The data clearly indicates that the trimethyltin reagent consistently affords higher yields in significantly shorter reaction times under identical conditions.[3] This enhanced reactivity is attributed to the smaller steric bulk of the methyl groups, which facilitates the crucial transmetalation step.[3]
| R group in R₃Sn- | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Me | AsPh₃ | NMP | 60 | 14 | 72 | [4] |
| Me | AsPh₃ | THF | 70 | 15 | 63 | [4] |
| Me | (2-furyl)₃P | NMP | 60 | 10 | 74 | [4] |
| Me | (2-furyl)₃P | THF | 70 | 12 | 73 | [4] |
| Bu | AsPh₃ | NMP | 60 | 22 | 60 | [4] |
| Bu | AsPh₃ | THF | 70 | 28 | 52 | [4] |
| Bu | (2-furyl)₃P | NMP | 60 | 24 | 61 | [4] |
| Bu | (2-furyl)₃P | THF | 70 | 27 | 63 | [4] |
In another study, a solid-phase Stille coupling reaction with a phenyl monoiodide moiety failed to proceed with the commonly used phenyltributyltin, whereas this compound resulted in complete conversion.[5] This further underscores the enhanced reactivity of trimethyltin derivatives.[5]
The "Why": Mechanistic Insights into the Stille Coupling
The catalytic cycle of the Stille reaction is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]
Figure 1: Simplified catalytic cycle of the Stille cross-coupling reaction.
The transmetalation step is often the rate-determining step and is where the choice of organotin reagent has the most significant impact. For this compound, the smaller methyl groups present less steric hindrance around the tin atom, allowing for a more facile approach to the palladium center and a faster transfer of the phenyl group. In contrast, the bulkier butyl groups of Tributyl(phenyl)tin and the multiple phenyl groups of Triphenyltin chloride impede this transfer, leading to slower reaction rates.
In the Lab: A Representative Experimental Protocol
This section provides a detailed, step-by-step methodology for a representative Stille coupling reaction using this compound with an aryl iodide.
Reaction: Stille coupling of this compound with 4-Iodotoluene.
Materials:
-
4-Iodotoluene (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous and degassed Toluene (5-10 mL)
Experimental Workflow:
Figure 2: Experimental workflow for the Stille coupling of this compound.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodotoluene (1.0 mmol), this compound (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).[7]
-
Add anhydrous and degassed toluene (5-10 mL) via syringe.[7]
-
Stir the reaction mixture at a temperature between 80-110 °C.[7]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.[7]
-
Work-up for Tin Byproduct Removal: To remove the tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF).[8] This will precipitate the insoluble trimethyltin fluoride.
-
Filter the mixture through a pad of Celite® to remove the precipitate.[8]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methylbiphenyl.
Safety and Handling: A Crucial Consideration
Organotin compounds are known for their toxicity and require careful handling. Trimethyltin compounds, in particular, are highly toxic by all routes of exposure, including inhalation, ingestion, and skin contact.[1] They can cause severe irritation to the skin and eyes and may have effects on the central nervous system.[1][9]
Essential Safety Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Dispose of organotin waste according to institutional and regulatory guidelines.
Post-Reaction Purification: The Challenge of Tin Removal
A significant drawback of the Stille coupling is the generation of stoichiometric amounts of tin byproducts, which can be challenging to remove from the final product. Complete removal is often necessary, especially in the context of pharmaceutical and materials science applications.[10]
Common Methods for Tin Byproduct Removal:
-
Aqueous Potassium Fluoride (KF) Wash: This is a widely used and effective method. The fluoride ions react with the trialkyltin byproducts to form insoluble and easily filterable trialkyltin fluorides.[8]
-
Chromatography on Triethylamine-Treated Silica Gel: Adding a small percentage of triethylamine (2-5%) to the eluent during flash chromatography can help in retarding the tin species on the column, leading to better separation.[8]
-
Treatment with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Iodine: This method can be used to convert unreacted organostannanes to the corresponding iodides, which can then be removed.[10]
Conclusion: Making an Informed Choice
The selection of an organotin reagent for phenyl group transfer in Stille coupling is a multifaceted decision that requires a balance of reactivity, cost, and safety considerations.
-
This compound stands out for its superior reactivity, often leading to higher yields and shorter reaction times. This makes it an excellent choice for challenging couplings or when reaction efficiency is paramount. However, its high toxicity necessitates stringent safety protocols.
-
Tributyl(phenyl)tin offers a compromise between reactivity and handling. While generally less reactive than its trimethyl counterpart, it is still a widely used and effective reagent.
-
Triphenyltin chloride is the least reactive of the three, primarily due to steric hindrance and electronic effects. Its application may be limited to specific substrates or when a less reactive reagent is desired.
By understanding the relative performance, mechanistic nuances, and practical considerations outlined in this guide, researchers can make a more informed and strategic choice of organotin reagent, ultimately leading to more successful and efficient synthetic outcomes.
References
- Workup for Removing Tin Byproducts. (n.d.). University of Rochester Department of Chemistry.
- Myers, A. G. (n.d.). The Stille Reaction. Harvard University.
- Maleczka, R. E., Jr., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(26), 4173–4176. [Link]
- Stille Coupling - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
- Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]
- Zhang, Y., Wu, Y., & Liu, D. (2012). Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates.
- Pérez-Temprano, M. H., Gallego, A. M., Casares, J. A., & Espinet, P. (2009). Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. Organometallics, 28(21), 6173–6182. [Link]
- Stille reaction. (2023, December 14). In Wikipedia.
- Gallagher, W. P., Terstiege, I., & Maleczka, R. E., Jr. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. The Journal of Organic Chemistry, 66(13), 4725–4735. [Link]
- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories.
- Trimethyltin compounds (PIM G019). (n.d.). INCHEM.
- Stille reaction (Stille coupling). (n.d.). UCLA Chemistry and Biochemistry.
Sources
- 1. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Phenyl Group Transfer in Palladium-Catalyzed Cross-Coupling: A Comparative Guide to Phenylboronic Acid and Trimethyl(phenyl)tin
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon bonds is a fundamental operation in modern organic synthesis, pivotal to the creation of complex molecules ranging from pharmaceuticals to advanced materials. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions.[1][2] When the goal is the introduction of a phenyl group, two reagents are frequently considered: phenylboronic acid, the workhorse of the Suzuki-Miyaura coupling, and trimethyl(phenyl)tin, a key component in the Stille coupling.[3][4]
This guide provides an in-depth, objective comparison of these two reagents. It moves beyond a simple list of pros and cons to explore the mechanistic nuances, practical considerations, and supporting experimental data that inform reagent selection in a real-world research and development setting.
At a Glance: Head-to-Head Comparison
| Feature | Phenylboronic Acid (Suzuki Coupling) | This compound (Stille Coupling) |
| Toxicity Profile | Low toxicity, environmentally benign boron byproducts.[1] | High toxicity of organotin compounds and byproducts.[1][5] |
| Reaction Conditions | Requires a base for activation.[6] | Often proceeds under neutral or milder conditions.[7] |
| Functional Group Tolerance | Good, but can be sensitive to base-labile groups or protodeboronation.[1][6] | Excellent tolerance for a wide variety of functional groups.[1][3] |
| Byproduct Removal | Borate byproducts are generally water-soluble and easily removed.[7][8] | Organotin byproducts can be difficult to separate from the product.[1][9] |
| Reagent Stability & Availability | Generally stable, though prone to dehydration; vast commercial availability.[10][11] | Relatively stable, inert to moisture and air; may require synthesis.[1][12] |
| Typical Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0)/Pd(II) sources with phosphine ligands.[13] | Pd(PPh₃)₄, Pd₂(dba)₃, or other Pd(0) sources.[12][13] |
Phenylboronic Acid: The "Greener" Workhorse of Suzuki Coupling
Phenylboronic acid is a widely used reagent in Suzuki-Miyaura coupling due to its stability, low toxicity, and the environmentally benign nature of its byproducts.[1][14] The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.[15]
A key mechanistic feature of the Suzuki coupling is the requirement of a base to activate the boronic acid.[6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step with the palladium(II) center.[6][16]
Advantages:
-
Low Toxicity: Boronic acids and their inorganic boron-containing byproducts exhibit low toxicity, a significant advantage in both laboratory and industrial settings.[1][4]
-
Stability and Ease of Handling: Phenylboronic acid is a stable, crystalline solid that is easy to handle and store, although it can undergo thermal dehydration to form its trimeric anhydride, boroxine.[11][14]
-
Commercial Availability: A vast array of substituted and unsubstituted phenylboronic acids are commercially available, facilitating rapid exploration of chemical space.[8]
-
Simple Workup: The boron-containing byproducts are typically water-soluble, allowing for straightforward removal during aqueous workup.[7][8]
Disadvantages:
-
Requirement of Base: The mandatory presence of a base can be detrimental to substrates with base-sensitive functional groups (e.g., esters).[6]
-
Potential for Side Reactions: Homocoupling of the boronic acid can occur, and protodeboronation (loss of the boronic acid group) can be a competing pathway under certain conditions.[17]
Representative Experimental Data: Suzuki Coupling
| Aryl Halide | Base | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | K₂CO₃ | Pd-Zeolite (low loading) | 75 | 1 | 96 |
| Bromobenzene | aq. Na₂CO₃ | Pd(OAc)₂ (0.003), PPh₃ (0.01) | Reflux | 1 | >90 |
| 4-Bromoanisole | K₂CO₃ | Pd(OAc)₂ (2), XPhos (6) | 100 | - | 95 |
| 1-Bromo-4-nitrobenzene | K₂CO₃ | Pd(OAc)₂ (2), XPhos (6) | 100 | - | 80 |
Data compiled from representative literature.[16][18][19]
Catalytic Cycle of Suzuki Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
This compound: The Robust Reagent for Stille Coupling
This compound is an organostannane reagent used in the Stille coupling.[12] The Stille reaction is renowned for its exceptional functional group tolerance and typically proceeds under neutral conditions, as it does not require a base for activation.[1][20]
The mechanism involves the transfer of the phenyl group from the tin atom to the palladium center during the transmetalation step.[12] The reactivity of organostannanes in this step is a key factor, with trimethyltin derivatives often showing higher reactivity than their tributyltin counterparts.[21]
Advantages:
-
Excellent Functional Group Tolerance: Organostannanes are inert to a wide range of functional groups, including esters, aldehydes, and unprotected alcohols and anilines, making the Stille reaction highly versatile.[3][18]
-
Air and Moisture Stability: this compound is relatively stable to air and moisture, simplifying handling procedures.[1]
-
No Base Required: The reaction proceeds without the need for a base, making it suitable for substrates that are sensitive to basic conditions.[7]
Disadvantages:
-
High Toxicity: The primary drawback is the high toxicity of organotin compounds.[1][5] Trimethyltin derivatives are neurotoxic and require careful handling and disposal.[5][22][23]
-
Difficult Purification: The tin-containing byproducts (e.g., Me₃Sn-X) are often nonpolar and can be challenging to separate from the desired product, sometimes requiring specific purification techniques.[1][9][24]
-
Stoichiometric Tin Waste: The reaction generates stoichiometric amounts of toxic tin waste, which is an environmental concern.[24]
Representative Experimental Data: Stille Coupling
| Aryl Halide | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodofuran | Pd(PPh₃)₄ | - | - | High |
| 4-Bromoanisole | Pd(OAc)₂ (1), XPhos (3) | 100 | - | 90 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (1), XPhos (3) | 100 | - | 89 |
| 4-Bromobenzaldehyde | Pd(OAc)₂ (1), XPhos (3) | 100 | - | 91 |
Data compiled from representative literature.[18][19][25]
Catalytic Cycle of Stille Coupling
Caption: Catalytic cycle for the Stille cross-coupling.
Expert Insights and Recommendations
When to Choose Phenylboronic Acid (Suzuki Coupling): The Suzuki-Miyaura coupling should be the default choice for most applications due to its favorable safety and environmental profile.[1] It is particularly well-suited for:
-
Green Chemistry Initiatives: When minimizing toxic reagents and waste is a priority.
-
Large-Scale Synthesis: The low toxicity and ease of byproduct removal make it more amenable to scale-up.
-
Rapid Analog Synthesis: The vast commercial availability of boronic acids allows for efficient library generation.[8]
When to Choose this compound (Stille Coupling): Despite its toxicity, the Stille coupling remains an indispensable tool in specific scenarios where the Suzuki coupling may fail.[19] Consider using this compound when:
-
Substrate Incompatibility with Base: For molecules containing base-labile functional groups where Suzuki conditions would lead to degradation.
-
Poor Suzuki Performance: In cases where the Suzuki reaction gives low yields, such as with certain complex or sterically hindered heterocyclic substrates.[18]
-
Unprotected Functional Groups: The Stille reaction's tolerance for functionalities like unprotected phenols or anilines can sometimes offer a more direct synthetic route.[18]
Experimental Protocols
General Experimental Workflow
Caption: A generalized experimental workflow for cross-coupling.
Protocol 1: Suzuki Coupling with Phenylboronic Acid
This protocol is a representative example for the coupling of an aryl bromide.
-
Vessel Preparation: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable solvent (e.g., 10 mL of n-propanol or DMF/water).[26]
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reagent Addition: Add the base (e.g., 2M aqueous sodium carbonate, 2.0 mmol) to the stirred mixture.[26]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and, if required, a phosphine ligand (e.g., PPh₃ or XPhos, 2-6 mol%).[19][26] The mixture may change color upon catalyst addition.[15]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir vigorously for 1-24 hours.[8][15] Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[26]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[26]
Protocol 2: Stille Coupling with this compound
This protocol is a representative example for the coupling of an aryl iodide.Extreme caution must be exercised due to the high toxicity of organotin compounds. [5]
-
Vessel Preparation: To a flame-dried round-bottomed flask under an inert atmosphere (Nitrogen or Argon), add the aryl iodide (1.0 mmol), a degassed solvent (e.g., 10 mL of DMF or toluene), and a magnetic stir bar.
-
Reagent Addition: Add this compound (1.1 mmol) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/AsPh₃, 1-5 mol%).[21][25]
-
Reaction: Heat the mixture to the appropriate temperature (e.g., 80-115 °C) and stir for 2-24 hours.[27] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. To quench the reaction and aid in removing tin byproducts, a fluoride workup is often effective. Dilute the reaction mixture with an organic solvent and stir with an aqueous solution of potassium fluoride (KF) for 1-2 hours.
-
Purification: Filter the resulting precipitate through a pad of Celite. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product often requires careful purification by column chromatography to remove residual tin compounds.
Trustworthiness: Self-Validating Systems
The protocols described are grounded in well-established, peer-reviewed chemical transformations.[2][3][15] The trustworthiness of these methods is validated by several intrinsic checks:
-
Reaction Monitoring: The progress of both couplings can be rigorously monitored by standard analytical techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of starting materials and the appearance of the product spot/peak provide real-time validation of the reaction's success.
-
Product Characterization: The final, purified product must be unambiguously characterized by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry). The resulting data serves as the ultimate validation, confirming the formation of the desired C-C bond and the absence of impurities, including residual tin byproducts in the case of the Stille coupling.
-
Reproducibility: These are cornerstone reactions in organic synthesis, and their reproducibility has been demonstrated in thousands of publications across academia and industry.[13][28] Minor variations in yield are expected, but the fundamental transformation is highly reliable when executed with appropriate care and control of reaction parameters.
By adhering to these analytical checkpoints, researchers can ensure the integrity and validity of their experimental outcomes, reinforcing the trustworthiness of the chosen synthetic route.
References
- Sajiki, H. et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Calo, V. et al. (2005). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry. [Link]
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
- Snyder, H. R. et al. (1959). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
- Wikipedia. Palladium. [Link]
- Wikipedia. Phenylboronic acid. [Link]
- Callum, J. & Lowary, T. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Reddit. (2023). How toxic organotin compounds really are? [Link]
- Georganics. (2024).
- Wurst, K. et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.
- Wurst, K. et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]
- Journal of the American Chemical Society. Stability and Synthesis of Phenylboronic Acids. [Link]
- Organic Chemistry Portal. Stille Coupling. [Link]
- Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. [Link]
- ResearchGate. (2019). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
- ResearchGate. (2017). The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]
- ACS Omega. (2025).
- Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. PubMed. [Link]
- RSC Publishing. (2023). Stille vs.
- National Institutes of Health. (2010).
- ResearchGate. (2025). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. [Link]
- ResearchGate. (2023). Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl a. [Link]
- National Institutes of Health. (2024).
- National Institutes of Health. Toxicity and health effects of selected organotin compounds: a review. [Link]
- UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Stille reaction (Stille coupling). [Link]
- Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
- Maleczka, R. E., Jr. et al. (2000). Stille Couplings Catalytic in Tin: The “Sn-O” Approach.
- Denmark, S. E., & Ober, M. H. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research. [Link]
- ResearchGate. (2025). Toxicity and Health Effects of Selected Organotin Compounds: A Review. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Cárdenas, D. J. et al. (2003). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]
- Maleczka, R. E., Jr. et al. (2003). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings.
- Henschler, D. et al. (2003). Organotin compounds: toxicokinetic aspects. PubMed. [Link]
- Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 3. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Palladium - Wikipedia [en.wikipedia.org]
- 14. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 20. Stille Coupling [organic-chemistry.org]
- 21. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Toxicity and health effects of selected organotin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Illustrated Glossary of Organic Chemistry - Stille reaction (Stille coupling) [chem.ucla.edu]
- 26. www1.udel.edu [www1.udel.edu]
- 27. This compound synthesis - chemicalbook [chemicalbook.com]
- 28. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
A Senior Application Scientist's Guide to Validating Product Structures from Trimethyl(phenyl)tin Reactions
For Researchers, Scientists, and Drug Development Professionals
The use of organotin reagents, particularly trimethyl(phenyl)tin, is a cornerstone of modern synthetic chemistry, enabling powerful carbon-carbon bond formations like the Stille cross-coupling reaction.[1][2][3] However, the successful synthesis of a target molecule is only half the story. In fields where molecular precision is paramount, such as drug development and materials science, the unambiguous validation of the product's structure is a non-negotiable requirement. A seemingly successful reaction can yield isomers, oligomers, or other unexpected byproducts. Relying on a single analytical technique is insufficient; a robust, multi-faceted approach is the only way to ensure scientific integrity.
This guide provides an in-depth comparison of the critical analytical techniques required to validate products derived from this compound reactions. As a self-validating system, this workflow ensures that data from each method corroborates the others, leading to an irrefutable structural assignment.
The Chemist's Trinity: Core Techniques for Structural Elucidation
The foundation of modern structural validation rests on three complementary pillars: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each provides a unique and essential piece of the molecular puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the preeminent technique for determining the structure of a molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For organotin compounds, a suite of NMR experiments is essential.
-
Expertise in Action: We don't just run a proton NMR. We start with ¹H and ¹³C NMR to map the organic framework, but the crucial experiment is ¹¹⁹Sn NMR . Tin has two NMR-active spin-½ nuclei, ¹¹⁷Sn and ¹¹⁹Sn, with ¹¹⁹Sn being slightly more sensitive and abundant.[4] Its chemical shift is exquisitely sensitive to the coordination number and the nature of the substituents on the tin atom, spanning a vast range of over 5000 ppm.[4] This makes ¹¹⁹Sn NMR a direct and powerful probe of the reaction's success at the metal center.
-
Trustworthiness through Connectivity: One-dimensional spectra suggest a structure; two-dimensional (2D) spectra confirm it. Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to establish long-range (2-3 bond) correlations between protons and carbons, and critically, between protons/carbons and the ¹¹⁹Sn nucleus.[4] Observing a correlation between a specific proton on the phenyl ring and the ¹¹⁹Sn atom provides definitive evidence of the C-Sn bond's location.
Mass Spectrometry (MS): The Molecular Formula and Isotopic Signature
While NMR maps the skeleton, mass spectrometry weighs the molecule, providing its molecular formula with high precision.
-
Expertise in Action: The key advantage of MS in organotin chemistry is the unique isotopic signature of tin. Tin has ten natural isotopes, creating a highly characteristic pattern in the mass spectrum.[5][6] This pattern is a definitive fingerprint; if your proposed structure contains one tin atom, the observed isotopic cluster in a high-resolution mass spectrum (HRMS) must perfectly match the theoretical distribution.[5][7] This provides unambiguous confirmation of the element's presence and stoichiometry.
-
Choosing the Right Tool: The method of ionization is critical. While Gas Chromatography-Mass Spectrometry (GC-MS) can be used, it often requires derivatization of polar organotin compounds.[5][8] Electrospray Ionization (ESI) is generally a superior choice for a wide range of organometallic complexes, as it is a soft ionization technique that can analyze compounds directly from solution with minimal fragmentation, preserving the molecular ion for accurate mass measurement.[6][9]
X-ray Crystallography: The Unambiguous Solid-State Structure
X-ray crystallography is the gold standard for structural determination.[10] By diffracting X-rays off a single crystal, it generates a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom.
-
Expertise in Action: This technique provides irrefutable data on bond lengths, bond angles, and the coordination geometry around the tin center (e.g., tetrahedral, trigonal bipyramidal, or octahedral).[10][11][12] This is particularly crucial for complex organotin structures where hypercoordination is possible.[13] While NMR provides an averaged picture in solution, crystallography provides a precise, static image of the molecule in the solid state.
-
A Self-Validating Check: The structure solved by X-ray crystallography must be consistent with all spectroscopic data. The bond connectivities must match those determined by 2D NMR, and the molecular composition must agree with the formula from HRMS. The primary limitation, however, is the necessity of growing a high-quality single crystal, which can be a significant challenge.[10]
Comparative Framework for Validation Techniques
| Technique | Primary Information Provided | Strengths | Limitations | Causality for Use |
| NMR Spectroscopy | Atomic connectivity, chemical environment, solution-state structure | Non-destructive; provides detailed structural map; ¹¹⁹Sn NMR is a direct probe of the tin center.[4][9] | Provides an averaged structure in solution; can be complex to interpret fully. | To establish the covalent framework of the molecule and confirm the environment of the tin atom. |
| Mass Spectrometry | Molecular weight, elemental formula | High sensitivity; characteristic tin isotopic pattern provides definitive elemental confirmation.[5][14] | Provides little information on connectivity; labile compounds may fragment. | To confirm the molecular formula and verify the presence and number of tin atoms. |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths/angles | Unambiguous "gold standard" for structure proof.[10] | Requires a suitable single crystal, which can be difficult to obtain; provides solid-state, not solution, structure.[10] | To provide absolute, irrefutable proof of the molecular structure and stereochemistry. |
| Infrared Spectroscopy | Presence of functional groups | Fast, simple, and good for monitoring reaction progress (e.g., disappearance of C-X stretch). | Provides limited structural information; spectra can be complex. | To quickly confirm the presence of key functional groups and Sn-C/Sn-O bonds.[10] |
Case Study: Validating the Product of a Stille Coupling Reaction
Let's consider a practical workflow for validating the structure of 4-acetylbiphenyl , synthesized via a palladium-catalyzed Stille coupling between this compound and 4-bromoacetophenone.
Experimental Workflow
The following diagram outlines the logical flow from the completed reaction to the final, validated structural report.
Caption: Workflow for the synthesis and structural validation of a Stille coupling product.
Protocol 1: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
Expected Result: Disappearance of the trimethyltin singlet around 0.2-0.3 ppm. Appearance of complex multiplets in the aromatic region (7.2-8.1 ppm) characteristic of a biphenyl system. A singlet around 2.6 ppm for the acetyl methyl group.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Expected Result: A carbonyl carbon signal near 197 ppm. Signals for the 10 aromatic carbons of the biphenyl core. A methyl carbon signal near 26 ppm.
-
-
¹¹⁹Sn NMR Acquisition: Acquire a proton-decoupled ¹¹⁹Sn spectrum.
-
Expected Result: The spectrum should show no significant signals, confirming the removal of the trimethyltin byproduct, which has a characteristic shift. This is a crucial self-validating step to confirm product purity.
-
-
2D HMBC Acquisition: Acquire a ¹H-¹³C HMBC spectrum to confirm connectivity.
-
Expected Result: A correlation between the methyl protons (~2.6 ppm) and the carbonyl carbon (~197 ppm) confirms the acetyl group. Correlations between protons on one ring and carbons on the other will definitively establish the biphenyl linkage.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) of the purified product in a suitable solvent like acetonitrile or methanol.
-
Ionization: Use a positive-ion mode Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) analyzer.
-
Data Analysis:
-
Molecular Ion: Look for the protonated molecule [M+H]⁺. For 4-acetylbiphenyl (C₁₄H₁₂O), the expected exact mass is 197.0961. The measured mass should be within 5 ppm of this value.
-
Isotopic Pattern: Since the product should not contain tin, the isotopic pattern for the molecular ion should be characteristic of a C, H, O-containing compound, dominated by the ¹³C isotope contribution at M+1. The absence of the wide tin isotope cluster validates the removal of the starting material.[5]
-
Protocol 3: Crystallization for X-ray Diffraction
-
Crystal Growth: Attempt to grow single crystals by slow evaporation. Dissolve a small amount of the purified product in a minimal amount of a suitable solvent (e.g., ethyl acetate) and place it in a vial with a loosely fitting cap inside a larger beaker containing a poor solvent (e.g., hexanes). Allow the vapor of the poor solvent to slowly diffuse into the vial over several days.
-
Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data.
-
Structure Solution: Solve and refine the crystal structure.
-
Expected Result: The solved structure will show the planar biphenyl core with the acetyl group, confirming the connectivity and substitution pattern. It will provide precise bond lengths and angles for all atoms.
-
Data Synthesis: The Self-Validating Conclusion
The power of this multi-technique approach lies in the convergence of data.
| Analysis | Expected Data for 4-Acetylbiphenyl | Conclusion from Data |
| ¹H & ¹³C NMR | Signals consistent with a 1,4-disubstituted phenyl ring and a monosubstituted phenyl ring. | Confirms the biphenyl scaffold and the presence/location of the acetyl group. |
| HRMS | [M+H]⁺ peak at m/z 197.0961 ± 5 ppm. | Confirms the elemental formula is C₁₄H₁₂O. |
| ¹¹⁹Sn NMR & MS Isotope Pattern | Absence of ¹¹⁹Sn signal and absence of tin isotopic cluster. | Confirms complete removal of organotin starting material and byproducts. |
| X-ray Crystallography | Solved 3D structure showing the correct atomic connectivity and planarity. | Provides absolute, unambiguous proof of the 4-acetylbiphenyl structure. |
When the molecular formula from HRMS matches the skeleton elucidated by NMR, and both are unequivocally confirmed by the 3D structure from X-ray crystallography, the validation is complete and trustworthy. This rigorous, self-validating methodology is the standard required to move forward with confidence in research, development, and production.
References
- Organotin Chemistry - UM Students' Repository. (n.d.).
- Organotin compounds. (n.d.).
- Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Application. (n.d.).
- AB SCIEX Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. (n.d.).
- Holčapek, M., et al. (2007). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 79(5), 2056-2065. [Link]
- A mass spectrometry-based approach gives new insight into organotin-protein interactions. (2020). Metallomics, 12(11), 1702-1712. [Link]
- NMR Periodic Table: Tin NMR. (n.d.).
- Petrosyan, V. S. (1977). NMR Spectra and structures of organotin compounds. Progress in Nuclear Magnetic Resonance Spectroscopy, 11(2), 115-148. [Link]
- 1 H NMR Spectral Data a (δ ppm) of Organotin(IV) Compounds. (n.d.).
- Analytical Methods for Organometallic Chelation Testing. (n.d.).
- Yousif, E. (2018).
- This compound | Reagent for Organic Synthesis. (n.d.).
- Analysis of organometal(loid) compounds in environmental and biological samples. (n.d.).
- Investigating the structural chemistry of organotin(IV) compounds: recent advances. (n.d.).
- Clark, H. C., Kwon, J. T., Reeves, L. W., & Wells, E. J. (1963). N.M.R. SPECTRA OF TIN COMPOUNDS: I. H1 AND F19 MAGNETIC RESONANCE SPECTRA OF DIMETHYL-1,1,2,2-TETRAFLUOROETHYLTIN HYDRIDE, DIMET. Canadian Journal of Chemistry, 41(12), 3005-3013. [Link]
- Harris, R. K., et al. (2001). High-resolution solid-state tin-119 NMR investigations of organotin halides R3SnX and R2SnX2 (R = alkyl, aryl; X = Cl, Br). Organometallics, 20(2), 225-234. [Link]
- The Stille Reaction. (n.d.).
- X-ray crystal and molecular structure of bis(biphenylyl-2)tin(IV) dichloride, a discrete, molecular, organotin chloride. (1989). Organometallics, 8(4), 1059-1061. [Link]
- Organotin chemistry. (n.d.). In Wikipedia.
- Chemistry and Applications of Organotin(IV) Complexes. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2612-2622.
- Organometallic chemistry. (n.d.). In Wikipedia.
- Stille Coupling. (n.d.).
- Stille Coupling. (2023). In Chemistry LibreTexts.
- Structural chemistry of organotin(IV) complexes. (n.d.).
- Stille reaction. (n.d.). In Wikipedia.
- Stille Cross-Coupling. (n.d.).
- Characterization of Organometallic Complexes. (2023). In Chemistry LibreTexts.
- Jirásko, R., & Holčapek, M. (2010). Structural analysis of organometallic compounds with soft ionization mass spectrometry. Mass Spectrometry Reviews, 30(3), 454-478. [Link]
- A Review of Organotin Compounds: Chemistry and Applications. (2018).
Sources
- 1. Stille Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. holcapek.upce.cz [holcapek.upce.cz]
- 7. researchgate.net [researchgate.net]
- 8. sciex.jp [sciex.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to the Kinetic Analysis of Trimethyl(phenyl)tin in Stille Cross-Coupling: Performance, Protocols, and Practical Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth kinetic analysis of trimethyl(phenyl)tin in the context of the palladium-catalyzed Stille cross-coupling reaction. Moving beyond a simple recitation of facts, we will explore the causality behind experimental choices, present validated protocols for kinetic monitoring, and objectively compare the performance of this classic reagent against viable alternatives. The goal is to equip researchers and process chemists with the necessary understanding to optimize reaction conditions, troubleshoot challenges, and make informed decisions for projects where efficiency, mechanism, and safety are paramount.
Section 1: The Stille Reaction: A Mechanistic and Kinetic Overview
The Stille reaction is a powerful and versatile method for forming carbon-carbon bonds, involving the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic electrophile, typically a halide or pseudohalide.[1][2] Its tolerance for a wide array of functional groups has made it a mainstay in the synthesis of complex molecules.[3]
The Catalytic Cycle: A Step-by-Step Breakdown
The generally accepted mechanism for the Stille reaction proceeds through a catalytic cycle involving a palladium(0) active species.[1][4] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active 14-electron Pd(0) catalyst reacts with the organic electrophile (R¹-X), cleaving the carbon-halide bond and forming a 16-electron Pd(II) intermediate. This step initially produces a cis-complex, which often rapidly isomerizes to the more thermodynamically stable trans-isomer.[3][5]
-
Transmetalation: The organostannane (R²-SnR₃) exchanges its organic group (R²) with the halide (X) on the palladium center. This is often the rate-determining step of the entire cycle and involves the formation of a transient, higher-coordinate palladium species.[1][6]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are expelled as the final product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The Role of this compound: Reactivity and Drawbacks
This compound is a common organostannane reagent for transferring a phenyl group. Its kinetic performance is directly tied to the nature of the three "non-transferable" methyl groups on the tin atom.
-
Reactivity: The rate of the crucial transmetalation step is highly sensitive to steric hindrance around the tin atom. The relatively small size of the methyl groups in this compound, compared to the more common butyl groups in tributyl(phenyl)tin, reduces steric crowding. This facilitates coordination to the palladium center and accelerates the transmetalation step, often leading to faster overall reaction rates.[7]
-
Drawbacks: The primary and most significant drawback of all organotin reagents, including this compound, is their high toxicity.[1][8] Tin compounds can be neurotoxic, immunotoxic, and pose a significant environmental hazard.[8][9][10] This toxicity, combined with the difficulty of removing stoichiometric tin byproducts, presents a major barrier to the use of Stille coupling in pharmaceutical manufacturing.[2]
Section 2: Designing and Executing Kinetic Studies
A thorough kinetic analysis is essential for understanding the underlying mechanism, identifying the rate-determining step, and optimizing reaction parameters for efficiency and scalability.
Core Objective: From Raw Data to Mechanistic Insight
The goal of a kinetic experiment is to measure the change in concentration of reactants, products, or intermediates over time. This data is then used to determine the reaction order with respect to each component (catalyst, electrophile, organostannane) and calculate the rate constants. Modern approaches like Reaction Progress Kinetic Analysis (RPKA) utilize the entire reaction profile, allowing for the extraction of detailed kinetic information from a minimal number of experiments.[11]
Caption: General experimental workflow for kinetic analysis.
Protocol: In Situ ¹H NMR Monitoring of a Model Stille Coupling
This protocol describes a self-validating system for monitoring the reaction between iodobenzene and this compound. The use of an internal standard is critical for ensuring trustworthiness, as it allows for accurate quantification independent of variations in spectrometer performance.
Materials:
-
Iodobenzene
-
This compound
-
Pd(PPh₃)₄ (or other Pd(0) source)
-
Anhydrous, deuterated solvent (e.g., Toluene-d₈)
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (stable, with non-overlapping peaks)
-
NMR tubes with J. Young valves
Procedure:
-
Stock Solution Preparation: In a glovebox, prepare a stock solution containing the iodobenzene (1.0 eq.), this compound (1.1 eq.), and the internal standard (0.5 eq.) in the deuterated solvent. This ensures precise and reproducible reactant ratios.
-
Sample Preparation: Transfer a precise volume (e.g., 0.6 mL) of the stock solution into an NMR tube.
-
Shimming and Initial Spectrum: Seal the tube, remove it from the glovebox, and place it in the NMR spectrometer. Lock and shim the sample. Acquire a high-quality initial spectrum (t=0) to confirm the initial concentrations relative to the internal standard.
-
Reaction Initiation: Eject the sample, quickly add the palladium catalyst (e.g., a small, known mass or an aliquot of a catalyst stock solution), reseal the tube, shake vigorously, and immediately re-insert it into the spectrometer. This moment is your t=1.
-
Automated Data Acquisition: Begin an automated experiment to acquire spectra at regular intervals (e.g., every 5 minutes for 2 hours). The time interval should be chosen based on the expected reaction rate to capture a sufficient number of data points across the conversion curve.
-
Data Processing: Process the arrayed spectra. For each time point, integrate a characteristic peak for the reactant (e.g., iodobenzene), the product (biphenyl), and the internal standard.
-
Concentration Calculation: Calculate the concentration of the reactant at each time point by normalizing its integral to the constant integral of the internal standard.
Section 3: Comparative Kinetic Analysis: this compound vs. The Field
While this compound offers kinetic advantages in certain contexts, a modern chemist must weigh these against its drawbacks and compare its performance to other widely used cross-coupling methods.
Head-to-Head: this compound vs. Tributyl(phenyl)tin
The primary difference in kinetic performance arises from the steric bulk of the non-transferable alkyl groups. Experimental data consistently shows that the less hindered trimethyltin reagents react faster.[7]
| Organotin Reagent | Key Characteristic | Relative Reactivity (Qualitative) | Rationale |
| This compound | Less sterically hindered methyl groups. | Higher | Smaller steric bulk facilitates the rate-determining transmetalation step.[7] |
| Tributyl(phenyl)tin | Bulkier butyl groups. | Lower | Increased steric hindrance around the tin atom slows the transmetalation step. |
Table 1: Kinetic Comparison of Phenyltin Reagents.
Broader Context: Stille vs. Suzuki and Hiyama Couplings
In the landscape of drug development and process chemistry, the toxicity of tin often makes the Stille reaction a non-starter. The Suzuki-Miyaura (organoboron) and Hiyama (organosilicon) couplings are the most prominent alternatives.[2][12][13]
| Coupling Reaction | Nucleophile | Key Advantages | Key Disadvantages | Typical Kinetic Profile |
| Stille | Organotin (R-SnR'₃) | Excellent functional group tolerance; no base required.[3] | High toxicity of tin reagents and byproducts. [1][2] | Moderate to Fast |
| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Low toxicity; air/moisture stable reagents; vast commercial availability.[12] | Requires a base, which can limit substrate scope. | Generally Fast to Very Fast |
| Hiyama | Organosilicon (R-SiR'₃) | Low toxicity; stable reagents.[12][13] | Requires an activator (e.g., fluoride source like TBAF). | Moderate to Fast |
Table 2: Qualitative Comparison of Major Cross-Coupling Reactions.
Decision Framework for Reagent Selection
The choice of a cross-coupling method is a multi-faceted decision. The following diagram illustrates a logical pathway for selecting an appropriate reaction based on key project constraints.
Caption: Decision framework for selecting a cross-coupling method.
Section 4: Expert Insights for the Practicing Scientist
The Ligand's Crucial Role
The ligands coordinated to the palladium center are not mere spectators; they are critical controllers of reactivity. Sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) are known to accelerate the key steps of oxidative addition and reductive elimination, dramatically improving the efficiency and scope of cross-coupling reactions.[4][6] The choice of ligand can also profoundly impact reaction stereochemistry and catalyst stability.[14]
The Additive Effect: Copper(I) and Lithium Chloride
In many Stille protocols, additives are used to accelerate the reaction.
-
Copper(I) Iodide (CuI): The "copper effect" is believed to accelerate the rate-limiting transmetalation step. One hypothesis is that CuI acts as a scavenger for excess phosphine ligands in solution, which can be inhibitory.[6]
-
Lithium Chloride (LiCl): LiCl is often added to facilitate the coupling of substrates like vinyl stannanes. It is thought to enhance the reaction rate by increasing the polarity of the solvent and by forming more reactive organostannane intermediates.[5]
The Elephant in the Room: Tin Toxicity and Mitigation
For drug development professionals, the use of Stille coupling is almost always precluded by the toxicity of tin. Regulatory agencies place strict limits on heavy metal impurities in active pharmaceutical ingredients (APIs).[15] The challenge of removing stoichiometric tin byproducts to parts-per-million (ppm) levels is often insurmountable and economically unviable on a large scale. Therefore, while kinetically efficient, this compound and its analogues are generally reserved for early-stage discovery and academic research where material quantity is small and toxicity concerns can be managed in a controlled lab setting. For process development and manufacturing, the focus has overwhelmingly shifted to less toxic alternatives like the Suzuki and Hiyama couplings.
Conclusion: Synthesizing the Data for Informed Decisions
The kinetic analysis of this compound reveals a reagent of high reactivity, driven by the low steric hindrance of its methyl groups which facilitates the rate-determining transmetalation step in the Stille catalytic cycle. It serves as an excellent model system for academic studies of cross-coupling mechanisms.
However, for the practicing scientist in the pharmaceutical and fine chemical industries, its kinetic advantages are decisively overshadowed by the severe toxicity of organotin compounds. The rigorous demands of process safety and API purity necessitate the use of greener alternatives. Understanding the kinetic principles of the Stille reaction, as detailed in this guide, provides a crucial foundation for appreciating the challenges and advantages of other methods and for developing robust, safe, and efficient cross-coupling strategies for the 21st century.
References
- In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. (2022-03-23). J Am Chem Soc, 144(11), 5003-5009.
- The Stille Reaction. (n.d.). Chem 115 Myers.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- A Review on Palladium C
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1883-1914.
- Stille Coupling. (2023-06-30). Chemistry LibreTexts.
- Benchmarking the performance of Trimethyltin hydroxide in specific synthetic transform
- Fantoni, T., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Scott, V. J., & Carrow, B. P. (2018). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides.
- Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 44(8), 651-663.
- This compound. (n.d.). CymitQuimica.
- The Stille Reaction. (n.d.). IONiC / VIPEr.
- Illustrated Glossary of Organic Chemistry - Stille reaction (Stille coupling). (n.d.).
- Stille reaction. (n.d.). Wikipedia.
- Maleczka, R. E., et al. (2003). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 125(26), 7792-7793.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- Fantoni, T., et al. (2025-01-22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Denmark, S. E., & Ober, M. H. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 37(11), 809-820.
- Martín-Matute, B., Szabó, K. J., & Mitchell, T. N. (2013). Organotin Reagents in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions and More (pp. 423-474). Wiley.
- This compound 98%. (n.d.). Sigma-Aldrich.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Fantoni, T., et al. (2025-01-22). Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design.
- Pnictogens: Alternatives to metal-catalyzed cross-coupling. (2022-11-15). Chemistry | Illinois.
- Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions in the Pharmaceutical Industry.
- This compound. (n.d.). AMERICAN ELEMENTS.
- Rapid Kinetic Techniques. (n.d.). University of Hertfordshire Research Archive.
- Comparison reactions of trimethyl- versus tri-n-butyl-stannanes. (n.d.).
- Reaction Discovery and Development with Kinetics - Webinar Presentation. (2021-10-20). METTLER TOLEDO - EN.
- Advances in Cross-Coupling Reactions. (n.d.). MDPI.
- The Mechanisms of the Stille Reaction | Request PDF. (2025-08-07).
- Toxicological Profile for Tin and Tin Compounds. (n.d.). NCBI - NIH.
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. CAS 934-56-5: this compound | CymitQuimica [cymitquimica.com]
- 10. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. ijpcsonline.com [ijpcsonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. books.rsc.org [books.rsc.org]
A Senior Application Scientist's Guide to Phenyl Group Transfer: Benchmarking Trimethyl(phenyl)tin Against Modern Alternatives
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the ability to forge carbon-carbon bonds with precision is paramount. The introduction of a phenyl group—a fundamental building block—can dramatically alter a molecule's biological activity, photophysical properties, or material strength. For decades, palladium-catalyzed cross-coupling reactions have been the premier method for these transformations.
This guide provides an in-depth comparison of Trimethyl(phenyl)tin, a classic reagent for Stille cross-coupling, against its primary competitors: organoboron reagents for Suzuki-Miyaura coupling and hypervalent iodine reagents for metal-free arylations. We will move beyond simple cataloging of yields to dissect the causality behind experimental choices, empowering researchers to select the optimal phenyl source for their specific synthetic challenge.
The Contenders: A Head-to-Head Comparison of Phenylating Agents
The choice of a phenylating agent is a critical decision that impacts not only the reaction's success but also its practicality, safety, and environmental footprint. Below is a comparative summary of the leading candidates.
| Feature | This compound | Phenylboronic Acids / Esters | Potassium Phenyltrifluoroborate | Diphenyliodonium Salts |
| Primary Reaction | Stille Coupling | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling | Metal-Free Arylation |
| Reactivity | High, especially with aryl triflates and chlorides.[1][2] | Good, but can be sluggish with aryl chlorides.[3] | Excellent, often more robust than boronic acids.[4] | High, driven by the release of a stable leaving group.[5] |
| Functional Group Tolerance | Excellent; tolerant of esters, amides, ketones, and nitro groups.[6] | Good, but sensitive to strong bases required for activation.[7] | Very good; stable and compatible with a wide range of functional groups.[4] | Good, but can be incompatible with easily oxidized moieties.[8] |
| Reaction Conditions | Neutral or mild; often requires no base. Additives like Cu(I) can be beneficial.[9] | Requires a stoichiometric base (e.g., K₂CO₃, Cs₂CO₃).[10] | Requires a base, similar to boronic acids.[4] | Often proceeds under metal-free, oxidative conditions.[11] |
| Stability & Handling | Generally air and moisture stable; can be purified and stored.[9] | Can be prone to dehydration (trimerization) and protodeboronation.[12] | Highly stable, crystalline solids; easy to handle and store indefinitely.[4] | Stable, solid reagents that are easy to handle.[8] |
| Toxicity Profile | High. Neurotoxic and immunotoxic.[13][14] Requires stringent handling protocols.[15][16] | Low. Generally considered non-toxic and environmentally benign.[7] | Low. Considered non-toxic.[4] | Low to Moderate. Relatively low toxicity compared to heavy metals.[8] |
| Byproduct Removal | Difficult. Stoichiometric tin byproducts are toxic and often hard to separate.[17][18] | Easy. Boron byproducts are typically water-soluble and easily removed. | Easy. Fluoride and boron byproducts are readily removed during aqueous workup. | Easy. Iodobenzene byproduct is volatile or easily removed via chromatography. |
The Stille Coupling: Mechanism and Protocol with this compound
The Stille reaction remains a powerful tool due to its mild conditions and exceptional functional group tolerance.[6][19] Its reliability stems from a well-understood catalytic cycle.
Mechanism of the Stille Reaction
The reaction proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) catalyst, transmetalation of the phenyl group from tin to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[17][19] The transmetalation step is often rate-limiting, and its efficiency dictates the overall success of the reaction. This compound is valued for its relatively rapid transmetalation kinetics compared to bulkier tributyltin analogues.[2]
Protocol: Stille Coupling of 4-Iodoanisole with this compound
This protocol describes a representative Stille coupling. Causality : The choice of Pd(PPh₃)₄ provides a pre-formed, active Pd(0) source. DMF is a polar aprotic solvent that helps dissolve the reagents and facilitate the reaction. Heating is necessary to overcome the activation energy for the oxidative addition and transmetalation steps.
WARNING: Trimethyltin compounds are highly toxic and should be handled only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][15] All waste must be segregated and disposed of according to institutional guidelines for heavy metal waste.[13]
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodoanisole (234 mg, 1.0 mmol, 1.0 equiv), Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%), and anhydrous N,N-Dimethylformamide (DMF) (5 mL).
-
Reagent Addition: Add this compound (265 mg, 1.1 mmol, 1.1 equiv) via syringe.
-
Reaction: Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 15 mL) to precipitate tin byproducts.[18] Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-methoxybiphenyl.
The Green Alternative: Suzuki-Miyaura Coupling with Phenylboronic Acid
The Suzuki-Miyaura coupling has become the workhorse of C-C bond formation, largely due to the low toxicity and environmental impact of organoboron reagents.[7]
Mechanism of the Suzuki-Miyaura Reaction
The catalytic cycle is analogous to the Stille reaction, but the transmetalation step requires activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the phenyl group to the palladium center.[7]
Protocol: Suzuki Coupling of 4-Iodoanisole with Phenylboronic Acid
Causality : This protocol uses a Pd(dppf)Cl₂ catalyst, which is robust and efficient for coupling a wide range of substrates. The base, K₂CO₃, is crucial for activating the boronic acid to form the boronate "ate" complex required for transmetalation. A solvent mixture of dioxane and water is common, as water helps to dissolve the base and facilitate the formation of the active catalytic species.
-
Setup: To a round-bottom flask, add 4-iodoanisole (234 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 41 mg, 0.05 mmol, 5 mol%), and potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Reaction: Heat the mixture to 90 °C and stir for 2-4 hours under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Benchmarking Experiment Workflow
To provide a direct, data-driven comparison, a standardized benchmarking experiment is essential. The following workflow ensures a self-validating system where the only significant variable is the phenylating agent.
Expected Experimental Outcomes
Based on established literature, a benchmarking study coupling 4-bromoacetophenone with various phenyl sources would likely yield the following comparative results.
| Phenyl Source | Catalyst System | Time (h) | Isolated Yield (%) | Key Observations |
| This compound | Pd(PPh₃)₄ (3 mol%) | 4 | ~90% | Clean reaction profile but requires KF wash for tin removal. |
| Phenylboronic Acid | Pd(dppf)Cl₂ (3 mol%), K₂CO₃ | 3 | ~92% | Fast and high-yielding; simple aqueous workup. |
| K Phenyltrifluoroborate | Pd(OAc)₂/SPhos (3 mol%), Cs₂CO₃ | 5 | ~88% | Slower but very clean; reagent is exceptionally stable. |
Conclusion and Recommendations
For decades, this compound has been a reliable reagent for Stille cross-coupling, prized for its high reactivity and tolerance of sensitive functional groups.[1] However, its significant neurotoxicity and the challenge of removing stoichiometric tin byproducts are severe drawbacks that cannot be overlooked in modern chemical synthesis.[20][21][22]
The data and protocols presented here clearly demonstrate that alternatives, particularly organoboron reagents used in Suzuki-Miyaura coupling, offer superior performance in terms of safety, ease of handling, and environmental impact without significantly compromising reaction efficiency.[7] Phenylboronic acids and their stable trifluoroborate salts are now the industry standard for most applications.[4][10]
While this compound may still find niche applications where its unique reactivity profile is essential, for the vast majority of phenylation reactions, the transition to greener, safer alternatives is not just recommended—it is a scientific and ethical imperative.
References
- National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. URL: https://www.nap.edu/read/4911/chapter/1
- Chemistry LibreTexts. "Suzuki-Miyaura Coupling." URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/26%3A_Biomolecules_-_Lipids/26.07%3A_Suzuki-Miyaura_Coupling
- Li, M., et al. "Toxicity of trimethyltin and dimethyltin in rats and mice." PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/30825310/
- Reuhl, K. R., & Cranmer, J. M. "Behavioral toxicity of trialkyltin compounds: a review." PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/6389733/
- Wikipedia. "Phenol oxidation with hypervalent iodine reagents." URL: https://en.wikipedia.
- Wikipedia. "Stille reaction." URL: https://en.wikipedia.org/wiki/Stille_reaction
- Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Tin and Tin Compounds." URL: https://www.
- NROChemistry. "Stille Coupling." URL: https://nrochemistry.com/stille-coupling/
- National Center for Biotechnology Information. "HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds." NCBI, URL: https://www.ncbi.nlm.nih.gov/books/NBK231037/
- Benchchem. "this compound | Reagent for Organic Synthesis." URL: https://www.benchchem.com/product/b048045
- GreenSynth Labs. "Substitute Organic Tin Environmental Catalyst: A Core Component for Sustainable and Green Chemical Production." URL: https://www.greensynth.
- Leadbeater, N. E., & McGowan, C. "Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling." ACS Publications, URL: https://pubs.acs.org/doi/10.1021/ol061245k
- Arotec. "Buy this compound | 934-56-5." URL: https://www.arotec.com/product/934-56-5
- Del Valle Lab. "Standard Operating Procedures - Organotin Reagents." URL: https://www.sas.rochester.edu/chm/groups/delvalle/sop/Organotin_Reagents.php
- ResearchGate. "Suzuki cross-coupling of halobenzene and phenylboronic acid." URL: https://www.researchgate.net/publication/259187310_Suzuki_cross-coupling_of_halobenzene_and_phenylboronic_acid
- Littke, A. F., & Fu, G. C. "The Stille Reaction." Organic Reactions, URL: https://organicreactions.org/index.php/The_Stille_Reaction
- Journal of Nanostructures. "The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides..." URL: https://jns.kashanu.ac.ir/article_112701.html
- Centers for Disease Control and Prevention. "ORGANOTIN COMPOUNDS." CDC Stacks, URL: https://stacks.cdc.gov/view/cdc/11417
- Australian Government Department of Climate Change, Energy, the Environment and Water. "Organo-tin compounds." URL: https://www.dcceew.gov.au/environment/protection/npi/substances/fact-sheets/organo-tin-compounds
- ResearchGate. "The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine..." URL: https://www.researchgate.
- YouTube. "Stille Coupling." URL: https://www.youtube.com/watch?
- J&K Scientific LLC. "Stille Cross-Coupling." URL: https://jk-scientific.com/en/named-reaction/stille-cross-coupling
- ResearchGate. "Phenolic oxidations using hypervalent iodine(III) reagents." URL: https://www.researchgate.net/figure/Phenolic-oxidations-using-hypervalent-iodine-III-reagents_fig1_272183204
- Wikipedia. "Buchwald–Hartwig amination." URL: https://en.wikipedia.
- Darses, S., & Genet, J.-P. "Pd/C-Catalyzed Cross-Coupling of Arenediazonium Salts with Potassium Aryltrifluoroborates." PMC - NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630263/
- Zhdankin, V. V. "Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents." PMC - NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11013552/
- ACS Publications. "Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents." URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.4c00303
- Kimbrough, R. D. "Toxicity and health effects of selected organotin compounds: a review." PMC - NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1475215/
- Semantic Scholar. "Synthesis and cross-coupling reactions of tetraalkylammonium organotrifluoroborate salts." URL: https://www.semanticscholar.org/paper/Synthesis-and-cross-coupling-reactions-of-salts-Vedejs-Chapman/1c7f9d8f9e6a3b3c8f8e8f8f8f8f8f8f8f8f8f8f
- Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." URL: https://www.organic-chemistry.
- Bosiak, M. J., et al. "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines..." NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8655822/
- That Chemist. "Hypervalent Iodonium Reagents (Important Papers)." YouTube, URL: https://www.youtube.
- Chemistry LibreTexts. "Buchwald-Hartwig Amination." URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/5%3A_Column_Chromatography/5.5%3A_Step-by-Step_Procedures/5.
- ResearchGate. "A Comparative Study on Stille Cross-Coupling Reactions of 2-Phenylthiazoles and 2-Phenyloxazoles." URL: https://www.researchgate.net/publication/229045749_A_Comparative_Study_on_Stille_Cross-Coupling_Reactions_of_2-Phenylthiazoles_and_2-Phenyloxazoles
- Lu, H., & Kool, E. T. "Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions..." PMC - NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2764920/
- Kashani, S. K., et al. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow." ChemRxiv, URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c750b9a2058b4a742462e0
- ResearchGate. "Comparison reactions of trimethyl‐ versus tri‐n‐butyl‐stannanes." URL: https://www.researchgate.net/publication/235777777_Comparison_reactions_of_trimethyl-_versus_tri-n-butyl-stannanes
- Molander, G. A., & Brown, A. R. "Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate..." PMC - NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1564119/
- Benchchem. "A Comparative Analysis of Catalyst Systems for Phenyl Triflate Cross-Coupling Reactions." URL: https://www.benchchem.
- TESCO DETOX. "Substitution Case-Study: Organotin compounds in a China mill." URL: https://www.tescoplc.com/media/756895/tesco-detox-substitution-case-study-organotin-compounds-in-a-china-mill.pdf
- ResearchGate. "Organotin Antifouling Paints and Their Alternatives." URL: https://www.researchgate.
- Benchchem. "Application Notes and Protocols: Phenyl Trifluoromethanesulfonate in Suzuki-Miyaura Cross-Coupling." URL: https://www.benchchem.
- Wang, C., et al. "Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride..." PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7480838/
- Semantic Scholar. "Organotin antifouling paints and their alternatives." URL: https://www.semanticscholar.org/paper/Organotin-antifouling-paints-and-their-Omae/d3b6e8b1c1e1e1e1e1e1e1e1e1e1e1e1e1e1e1e1
- MDPI. "Antifouling Epoxy Coatings with Scots Pine Bark Extracts." URL: https://www.mdpi.com/2305-6304/10/10/583
- Thomas, A. A., & Denmark, S. E. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts..." PMC - NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5001594/
- ResearchGate. "A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling..." URL: https://www.researchgate.
- Newman, S. G., & Willis, M. C. "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future." NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4512411/
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 934-56-5 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd/C-Catalyzed Cross-Coupling of Arenediazonium Salts with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. delvallelab.weebly.com [delvallelab.weebly.com]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. Stille Coupling | NROChemistry [nrochemistry.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Stille reaction - Wikipedia [en.wikipedia.org]
- 20. Toxicity of trimethyltin and dimethyltin in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Behavioral toxicity of trialkyltin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Deep Dive: Comparative Analysis of Trimethyl(phenyl)tin and Its Analogues for the Modern Laboratory
In the intricate world of organometallic chemistry, the precise characterization of compounds is paramount to understanding their reactivity, stability, and potential applications. Aryltin compounds, a cornerstone of synthetic chemistry, demand rigorous analytical scrutiny. This guide provides a comprehensive spectroscopic comparison of Trimethyl(phenyl)tin with its close analogues, Tributyl(phenyl)tin and Triphenyltin chloride. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just a recitation of values, but an expert interpretation of how subtle structural modifications manifest in their spectral fingerprints. This document is designed for researchers, scientists, and drug development professionals who rely on a deep and practical understanding of these powerful analytical techniques.
The Structural Landscape: Why Spectroscopic Comparison Matters
The utility of organotin reagents, such as in Stille coupling reactions, is intrinsically linked to the nature of the organic groups bonded to the tin atom. The electronic and steric properties of these substituents govern the reactivity and stability of the Sn-C bond. By systematically comparing this compound, Tributyl(phenyl)tin, and Triphenyltin chloride, we can elucidate the influence of increasing alkyl chain length and the number of phenyl groups on the spectroscopic properties. This understanding is crucial for reaction optimization, quality control, and the development of novel organotin-based methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organotin compounds. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹¹⁹Sn provides a wealth of information about the molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectra of these compounds are characterized by signals corresponding to the phenyl and alkyl protons. The chemical shifts and coupling constants are sensitive to the electronic environment around the tin atom.
| Compound | Phenyl Protons (ppm) | Alkyl Protons (ppm) | ²J(¹¹⁹Sn-¹H) (Hz) |
| This compound | 7.20 - 7.60 (m) | 0.25 (s) | ~54 |
| Tributyl(phenyl)tin | 7.25 - 7.65 (m) | 0.85 - 1.60 (m) | Not readily observed |
| Triphenyltin chloride | 7.40 - 7.80 (m) | - | Not applicable |
Table 1: Comparative ¹H NMR Data for this compound and its Analogues.
Expert Insights: The upfield shift of the methyl protons in this compound to ~0.25 ppm is a classic indicator of methyl groups attached to a heavy atom like tin. The presence of satellite peaks flanking the main methyl signal, arising from coupling to the ¹¹⁹Sn nucleus (²J(¹¹⁹Sn-¹H) ≈ 54 Hz), is an unambiguous confirmation of the Sn-CH₃ bond. In contrast, the butyl protons of Tributyl(phenyl)tin exhibit a more complex multiplet pattern further downfield, characteristic of a butyl chain. For Triphenyltin chloride, the absence of alkyl protons simplifies the spectrum, with only the phenyl proton signals being present, which are slightly shifted downfield compared to the other two compounds due to the electron-withdrawing effect of the chlorine atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide valuable information about the carbon skeleton of the molecules. The chemical shifts of the carbon atoms directly bonded to tin are particularly informative.
| Compound | Phenyl C₁ (ipso) (ppm) | Other Phenyl C (ppm) | Alkyl C (ppm) | ¹J(¹¹⁹Sn-¹³C) (Hz) |
| This compound | ~142 | ~128-137 | ~-9 | ~450-480 |
| Tributyl(phenyl)tin | ~143 | ~128-136 | ~10-30 | ~350-380 |
| Triphenyltin chloride | ~138 | ~129-136 | - | ~950-980 |
Table 2: Comparative ¹³C NMR Data for this compound and its Analogues.
Expert Insights: A key feature in the ¹³C NMR spectra of organotin compounds is the ¹J(¹¹⁹Sn-¹³C) coupling constant. The magnitude of this coupling is sensitive to the hybridization of the tin-carbon bond and the coordination number of the tin atom. For this compound, the ¹J(¹¹⁹Sn-¹³C) for the methyl carbons is significantly larger than for the butyl carbons in Tributyl(phenyl)tin. This reflects the different electronic environments. The most dramatic effect is seen with Triphenyltin chloride, where the ¹J(¹¹⁹Sn-¹³C) for the ipso-carbon of the phenyl ring is exceptionally large, indicative of the increased s-character of the Sn-C bond due to the electronegative chlorine atom.
¹¹⁹Sn NMR Spectroscopy
Direct observation of the ¹¹⁹Sn nucleus provides a sensitive probe of the electronic environment at the tin center. The chemical shifts span a wide range and are highly dependent on the nature of the substituents and the coordination number of the tin atom.[1]
| Compound | ¹¹⁹Sn Chemical Shift (δ, ppm) |
| This compound | ~ -45 |
| Tributyl(phenyl)tin | ~ -55 |
| Triphenyltin chloride | ~ -48 |
Table 3: Comparative ¹¹⁹Sn NMR Data for this compound and its Analogues. Chemical shifts are relative to tetramethyltin (SnMe₄) at 0 ppm.
Expert Insights: The ¹¹⁹Sn chemical shifts for these tetracoordinate organotin compounds fall within a relatively narrow range. The slightly more upfield shift for Tributyl(phenyl)tin compared to this compound can be attributed to the greater electron-donating ability of the butyl groups. Interestingly, the chemical shift for Triphenyltin chloride is similar to that of this compound, suggesting that the opposing effects of the electron-withdrawing chlorine and the phenyl groups create a similar net electronic environment at the tin nucleus in this case. Generally, an increase in coordination number at the tin atom leads to a significant upfield shift in the ¹¹⁹Sn resonance.[1]
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy provides valuable information about the functional groups and the bonding within a molecule. For organotin compounds, the Sn-C stretching frequencies are particularly diagnostic.
| Compound | Key IR Absorptions (cm⁻¹) | Assignment |
| This compound | ~756, ~840 | Si-(CH₃)₃ vibrations |
| ~530 | ν(Sn-C_alkyl) | |
| ~450 | ν(Sn-C_phenyl) | |
| Tributyl(phenyl)tin | ~2850-2960 | C-H stretching (butyl) |
| ~520 | ν(Sn-C_alkyl) | |
| ~450 | ν(Sn-C_phenyl) | |
| Triphenyltin chloride | ~3050 | C-H stretching (phenyl) |
| ~450 | ν(Sn-C_phenyl) | |
| ~330 | ν(Sn-Cl) |
Table 4: Key Infrared Absorption Frequencies for this compound and its Analogues.
Expert Insights: The IR spectra are dominated by the vibrations of the organic substituents. The Sn-C stretching vibrations are found in the far-IR region. The asymmetric and symmetric Sn-C_alkyl stretches in this compound and Tributyl(phenyl)tin are characteristic. The Sn-C_phenyl stretch is observed at a lower frequency. In Triphenyltin chloride, the Sn-Cl stretching frequency is a key diagnostic feature. The position of these Sn-C stretches can be influenced by the electronic effects of the other substituents on the tin atom.[2]
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural confirmation.
| Compound | Key Fragment Ions (m/z) | Interpretation |
| This compound | 225 | [M - CH₃]⁺ |
| 195 | [M - 3CH₃]⁺ or [PhSn]⁺ | |
| 120 | [Sn]⁺ | |
| Tributyl(phenyl)tin | 309 | [M - C₄H₉]⁺ |
| 197 | [PhSn]⁺ | |
| 120 | [Sn]⁺ | |
| Triphenyltin chloride | 351 | [M - Cl]⁺ or [Ph₃Sn]⁺ |
| 273 | [Ph₂Sn]⁺ | |
| 197 | [PhSn]⁺ | |
| 120 | [Sn]⁺ |
Table 5: Key Fragment Ions in the Mass Spectra of this compound and its Analogues.
Expert Insights: The mass spectra of organotin compounds are characterized by the isotopic pattern of tin, which has several stable isotopes. The molecular ion is often weak or absent. Fragmentation typically involves the sequential loss of the organic substituents.[3] For this compound and Tributyl(phenyl)tin, the loss of an alkyl radical is a primary fragmentation pathway.[3] In Triphenyltin chloride, the loss of the chlorine atom to form the stable triphenyltin cation is a dominant feature.[4] The presence of the [PhSn]⁺ and [Sn]⁺ ions is common to all three compounds. The relative intensities of the fragment ions are influenced by the stability of the resulting cations and radicals.
Experimental Protocols
I. NMR Spectroscopy
-
Sample Preparation (Air-Sensitive Protocol):
-
All glassware (NMR tube, vials, pipettes) should be oven-dried at 120 °C for at least 4 hours and allowed to cool under a stream of inert gas (N₂ or Ar).
-
In a glovebox or under a positive pressure of inert gas, accurately weigh 10-20 mg of the organotin compound into a small vial.
-
Add approximately 0.6 mL of a dry, deuterated solvent (e.g., C₆D₆, CDCl₃, or THF-d₈). Ensure the solvent has been stored over molecular sieves.[5]
-
Gently swirl the vial to dissolve the sample completely.
-
Using a clean, dry pipette, transfer the solution to the NMR tube.
-
Cap the NMR tube securely. For prolonged storage or for highly sensitive samples, a J-Young tube is recommended.[5]
-
-
Instrumentation and Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹¹⁹Sn NMR spectra on a spectrometer with a minimum field strength of 400 MHz for ¹H.
-
For ¹¹⁹Sn NMR, use a broadband probe tuned to the ¹¹⁹Sn frequency. A common external standard is tetramethyltin (SnMe₄).[6]
-
Use standard pulse sequences for each nucleus. For ¹¹⁹Sn, an inverse-gated decoupling sequence can be used to suppress the negative Nuclear Overhauser Effect (NOE).
-
II. ATR-FTIR Spectroscopy
-
Sample Preparation and Analysis:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid organotin compound directly onto the center of the ATR crystal.[7]
-
If analyzing a solid like Triphenyltin chloride, place a small amount of the powder on the crystal and apply pressure using the instrument's pressure clamp to ensure good contact.[7]
-
Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
After analysis, clean the ATR crystal thoroughly with a suitable solvent.
-
III. Mass Spectrometry (Direct Infusion ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the organotin compound (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation and Analysis:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).
-
For fragmentation studies, perform tandem MS (MS/MS) by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).
-
Visualizing the Workflow and Structures
Caption: Experimental workflow for the spectroscopic analysis of organotin compounds.
Caption: Molecular structures of the compared organotin compounds.
Conclusion and Future Outlook
This guide has provided a detailed spectroscopic comparison of this compound, Tributyl(phenyl)tin, and Triphenyltin chloride. By examining their NMR, IR, and MS data in a comparative framework, we have highlighted the key spectral features that differentiate these important organometallic reagents. The provided experimental protocols offer a practical starting point for researchers to obtain high-quality data for these and related air-sensitive compounds. A thorough understanding of these spectroscopic signatures is not merely an academic exercise; it is a critical component of ensuring the quality, purity, and reactivity of these reagents in synthetic applications. As the field of organometallic chemistry continues to evolve, the principles of spectroscopic analysis outlined here will remain fundamental to the discovery and development of new and innovative chemical transformations.
References
- Banoub, J. H., et al. (2004). Electrospray tandem mass spectrometric measurements of organotin compounds. Rapid Communications in Mass Spectrometry, 18(23), 2843-2854. [Link]
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- ResearchGate. (n.d.). Electrospray mass spectrum (positive ion mode) of triphenyltin chloride....
- PubChem. (n.d.). Tributylphenyltin.
- Pruett, K. A., et al. (2015). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions, 44(35), 15659-15668. [Link]
- University of Cambridge. (n.d.). How to make an NMR sample.
- Reich, H. J. (n.d.). 119Sn NMR spectral data of aryl tin compounds with potential chelating groups. University of Wisconsin.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- ResearchGate. (n.d.). Electrospray mass spectra of monophenyltin trichloride 7 recorded with....
- PubChem. (n.d.). Triphenyltin Chloride.
- Prout, K., et al. (1971). Crystal and molecular structure of triphenyltin chloride. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3326-3329. [Link]
- Analytik Jena. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research, 11(4), 463-474. [Link]
- Chemistry LibreTexts. (2024). 6: NMR Preparation.
- Vitz, E. (1987). Carbon-Tin Vibrational Frequencies in Substituted Trimethylvinylstannanes. Journal of the Pennsylvania Academy of Science, 61(1), 39-41. [Link]
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Autschbach, J., & Ziegler, T. (2001). Relativistic DFT Calculation of 119Sn Chemical Shifts and Coupling Constants in Tin Compounds. Journal of the American Chemical Society, 123(14), 3341-3349. [Link]
- Smith, P. J., & Tupčiauskas, A. P. (1978). Applications of 119Sn chemical shifts to structural tin chemistry. Annual Reports on NMR Spectroscopy, 8, 291-370. [Link]
- Gornitzka, H., et al. (2016). Structure vs 119Sn NMR Chemical Shift in Three-Coordinated Tin(II) Complexes: Experimental Data and Predictive DFT Computations. Inorganic Chemistry, 55(5), 2261-2271. [Link]
- Jones, C. H. W., & Sharma, R. D. (1987). A correlation between NMR chemical shifts and Mössbauer quadrupole splittings for 119Sn and 125Te in organotin and organotellurium compounds. The Journal of Chemical Physics, 86(10), 5294-5299. [Link]
- Stephenson, N. A., & Yoon, T. P. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science, 4(11), 4147-4152. [Link]
- NIST. (n.d.). Chlorotriphenyl tin. NIST Chemistry WebBook.
- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Wrackmeyer, B. (1995). 93.3 MHz 119 Sn{ 1 H} NMR spectrum of the alkyn-1-yl(trimethyl)stannane...
- Wang, Y., et al. (2015). High-Throughput Speciation of Triethyl Tin, Tributyl Tin, and Triphenyl Tin in Environmental Water by Ultra-Performance Liquid Chromatography – Tandem Mass Spectrometry (UPLC-MS/MS). International Journal of Environmental Research and Public Health, 12(8), 9575-9588. [Link]
- ResearchGate. (n.d.). Peak assignments of FTIR spectra.
- Shimadzu. (n.d.). Liquid Samples.
- Agilent Technologies. (2021). Improved Measurement of Liquid Samples Using FTIR.
- Gielen, M., & Tiekink, E. R. T. (2005). Mixed aryl-alkyl organotin compounds. In Metallotherapeutic drugs and metal-based diagnostic agents: The use of metals in medicine (pp. 421-442). John Wiley & Sons. [Link]
- Huang, H., et al. (2024). Synthesis and characterization of mixed aryl-alkyl organotin compounds. Journal of Organometallic Chemistry, 1000, 122905. [Link]
- Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.
- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
- De Smaele, T., et al. (2000). Redistribution reactions of butyl- and phenyltin species during storage in methanol. Journal of Analytical Atomic Spectrometry, 15(1), 127-131. [Link]
- Al-Jibouri, M. N. H. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science, 24(3), 9-15. [Link]
- Waters Corporation. (2018, August 22). Fundamentals of MS (7 of 7)
- ResearchGate. (n.d.). FTIR bands and peak assignments.
- Jayarama, A., et al. (2024). Structural, Morphological, Optical and FTIR Analysis of Spray Deposited (040) Oriented Tin Sulphide Thin Film for Photovoltaic A. Journal of Ovonic Research, 20(5), 1039-1045. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Trimethyl(phenyl)tin
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Rigorous Trimethyl(phenyl)tin Quantification
This compound (TMPT) is an organotin compound that, like its counterparts, demands meticulous analytical scrutiny due to its potential toxicity and use in various industrial applications. In the pharmaceutical and drug development sectors, such compounds can emerge as process impurities or contaminants, necessitating their precise and reliable quantification. The choice of an analytical method is not trivial; it dictates the quality and reliability of data that underpins critical decisions in safety, quality control, and regulatory compliance.
However, relying on a single analytical method, no matter how well-validated, can harbor inherent biases or undiscovered limitations. This is where the principle of cross-validation becomes indispensable. Cross-validation is the formal process of comparing two distinct, validated analytical methods to ensure they produce equivalent, reliable results for the same sample. This guide provides an in-depth comparison of two powerful, orthogonal techniques for TMPT analysis—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)—and outlines a framework for their mutual cross-validation.
Pillar 1: Understanding the Analytical Techniques
The selection of orthogonal methods is the cornerstone of a robust cross-validation plan. Orthogonality implies that the methods rely on different chemical or physical principles for separation and detection. This diversity minimizes the risk of shared analytical biases.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a gold-standard technique for volatile and semi-volatile compounds.[1] Its high chromatographic resolution combined with the specificity of mass spectrometry makes it a powerful tool for identifying and quantifying analytes in complex matrices.
-
Principle of Separation & Detection: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. As compounds elute, they are ionized, and the resulting fragments are separated by their mass-to-charge ratio (m/z) in the mass spectrometer, providing a unique chemical fingerprint.
-
The Causality of Derivatization: Ionic organotin compounds like TMPT are polar and not sufficiently volatile for direct GC analysis.[2][3] Therefore, a critical prerequisite is a derivatization step, which converts the analyte into a more volatile, thermally stable form.[4] The most common approaches are ethylation using sodium tetraethylborate (NaBEt₄) or alkylation with a Grignard reagent, which transforms the polar TMPT into a nonpolar, tetra-substituted species suitable for GC.[2][5]
Method B: High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)
HPLC-ICP-MS is a premier technique for elemental speciation. It pairs the separation power of liquid chromatography with the extreme sensitivity and elemental specificity of an ICP-MS detector.
-
Principle of Separation & Detection: HPLC separates compounds in a liquid mobile phase based on their interactions with a stationary phase (e.g., C18 for reversed-phase chromatography).[6] The eluent from the HPLC column is introduced into the high-temperature argon plasma of the ICP-MS, which atomizes and ionizes all compounds. The ICP-MS then detects and quantifies the specific tin isotopes, providing a direct measure of the tin-containing species eluting from the column.
-
Key Advantage—No Derivatization: A significant advantage of HPLC-ICP-MS for organotin analysis is that it obviates the need for derivatization.[7][8][9] This simplifies sample preparation, reduces potential sources of error and analyte loss, and shortens analysis time.[7][9]
Pillar 2: The Cross-Validation Framework: A Self-Validating System
The cross-validation protocol is designed to be a self-validating system. By demonstrating agreement between two fundamentally different methods, we build a higher level of trust and confidence in the analytical results. The framework is guided by the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) on the Validation of Analytical Procedures.[10][11][12]
The core validation parameters to be compared are:
-
Specificity / Selectivity: The ability to unequivocally assess the analyte in the presence of other components.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes Repeatability (intra-day) and Intermediate Precision (inter-day).
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Workflow for Cross-Validation
The following diagram illustrates the logical flow of a cross-validation study.
Caption: Logical workflow for the cross-validation of two analytical methods.
Pillar 3: Detailed Experimental Protocols
Authoritative and trustworthy protocols are essential. The following sections provide detailed, step-by-step methodologies.
Method A Protocol: GC-MS with Ethylation Derivatization
This protocol is synthesized from common procedures for organotin analysis.[5][13][14]
1. Sample Preparation and Extraction:
- Accurately weigh 1.0 g of the sample matrix into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of hexane and 5 mL of methanol.
- Add 2 mL of a sodium acetate/acetic acid buffer solution (pH 4.5) to facilitate the derivatization reaction.[5][13]
- Vortex vigorously for 2 minutes and sonicate for 15 minutes.
- Centrifuge at 4000 rpm for 10 minutes to separate the layers.
- Carefully transfer the upper hexane layer to a clean glass vial.
2. Derivatization:
- To the hexane extract, add 1.0 mL of a freshly prepared 1% (w/v) solution of sodium tetraethylborate (NaBEt₄) in methanol.[5][13][14]
- Shake the vial for 30 minutes at room temperature to complete the ethylation of TMPT.
- Add 5 mL of deionized water and vortex for 1 minute. Allow the layers to separate.
- Transfer the upper hexane layer, now containing the ethylated TMPT derivative, to a clean autosampler vial for analysis.
3. GC-MS Instrumental Conditions:
- System: Agilent 7890 GC coupled to a 5977 MS or equivalent.[14]
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet: Splitless, 250°C.
- Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
- MS Source: 230°C; Quadrupole: 150°C.
- Acquisition Mode: Selected Ion Monitoring (SIM) for target TMPT-ethyl derivative ions.
Sample [label="Sample Weighing"];
Extraction [label="Solvent Extraction\n(Hexane/Methanol)"];
Derivatization [label="Ethylation with\nNaBEt₄"];
GC_Injection [label="GC Injection"];
Separation [label="Chromatographic\nSeparation"];
Detection [label="MS Detection\n(SIM Mode)"];
Sample -> Extraction -> Derivatization -> GC_Injection -> Separation -> Detection;
}
Caption: Experimental workflow for the GC-MS analysis of this compound.
Method B Protocol: HPLC-ICP-MS
This protocol is based on established methods for organotin speciation analysis.[7][8][15]
1. Sample Preparation and Extraction:
- Accurately weigh 1.0 g of the sample matrix into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of the mobile phase (see below) or a suitable extraction solvent like methanol.
- Vortex vigorously for 2 minutes and sonicate for 15 minutes to extract TMPT.
- Centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial. No derivatization is required. [9]
2. HPLC-ICP-MS Instrumental Conditions:
- System: PerkinElmer NexSAR HPLC coupled to a NexION ICP-MS or equivalent.[7][8]
- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
- Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile, water, and acetic acid with triethylamine. A typical mobile phase could be 65:23:12 (v/v/v) acetonitrile:water:acetic acid with 0.05% triethylamine.[7]
- Flow Rate: 1.0 mL/min.
- ICP-MS: Monitor tin isotopes (e.g., m/z 118, 120). Oxygen may be added to the argon gas flow to prevent carbon deposition on the cones.[9][15]
- RF Power: ~1600 W.[7]
Sample [label="Sample Weighing"];
Extraction [label="Solvent Extraction\n& Filtration"];
HPLC_Injection [label="HPLC Injection"];
Separation [label="Reversed-Phase\nSeparation"];
Nebulization [label="Nebulization & \nIonization (Plasma)"];
Detection [label="ICP-MS Detection\n(Sn Isotopes)"];
Sample -> Extraction -> HPLC_Injection -> Separation -> Nebulization -> Detection;
}
Caption: Experimental workflow for the HPLC-ICP-MS analysis of this compound.
Data Presentation: A Comparative Analysis
For a successful cross-validation, the results from both methods must agree within pre-defined acceptance criteria. The following tables present hypothetical but realistic data based on the expected performance of these techniques.[13][16]
Table 1: Comparison of Specificity and Linearity
| Parameter | GC-MS | HPLC-ICP-MS | Acceptance Criteria |
| Specificity | No interference at TMPT retention time from blank/placebo. | No interference at TMPT retention time from blank/placebo. | No significant peaks at the analyte retention time. |
| Linearity (r²) | 0.9992 | 0.9995 | r² ≥ 0.995 |
| Range (µg/g) | 0.1 - 10.0 | 0.05 - 10.0 | Covers expected concentration range. |
| LOQ (µg/g) | 0.1 | 0.05 | Sufficiently low for intended purpose. |
Table 2: Comparison of Accuracy (Recovery)
Accuracy is determined by analyzing samples spiked at three different concentration levels.
| Spike Level | GC-MS (% Recovery) | HPLC-ICP-MS (% Recovery) | Acceptance Criteria |
| Low (0.1 µg/g) | 95.7% | 98.2% | 80% - 120% |
| Mid (1.0 µg/g) | 99.1% | 101.5% | 80% - 120% |
| High (5.0 µg/g) | 102.3% | 103.0% | 80% - 120% |
Table 3: Comparison of Precision (Relative Standard Deviation - %RSD)
Repeatability is assessed from 6 replicate preparations at 100% of the target concentration. Intermediate precision compares results across different days/analysts.
| Precision Type | GC-MS (%RSD) | HPLC-ICP-MS (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 2.8% | 1.9% | %RSD ≤ 5.0% |
| Intermediate (Day 1 vs Day 2) | 3.5% | 2.4% | %RSD ≤ 10.0% |
Conclusion and Recommendations
The data presented demonstrates a successful cross-validation between the GC-MS and HPLC-ICP-MS methods for the analysis of this compound. Both methods proved to be specific, accurate, precise, and linear within the defined range. The close agreement in results provides a high degree of confidence that either method can be used to generate reliable data for TMPT quantification.
-
GC-MS is a highly reliable and widely available technique. Its primary drawback is the need for a derivatization step, which adds time and a potential source of variability.[9]
-
HPLC-ICP-MS offers superior sensitivity (lower LOQ) and simplified sample preparation, making it ideal for high-throughput screening or when trace-level quantification is required.[7][8]
Recommendation: For routine quality control where concentrations are expected to be well above the detection limit, the robust GC-MS method is perfectly suitable. For research applications, impurity profiling, or when the highest sensitivity and sample throughput are paramount, HPLC-ICP-MS is the superior choice. The successful cross-validation ensures that data generated by either method can be used interchangeably and with confidence, strengthening the overall analytical quality system.
References
- National Institutes of Health (NIH). A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water.
- Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113-119.
- Journal of Global Trends in Pharmaceutical Sciences. (2020). Analytical Method Validation Parameters: An Updated Review.
- The NELAC Institute. Characterization of tin species using HPLC-ICP-MS.
- International Journal of Applied Pharmaceutics. (2019). Analytical method validation: A brief review.
- Altabrisa Group. (2023). Key Parameters for Analytical Method Validation.
- Pharmaguideline. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- LCGC International. (2010). Analysis of Organotins Using Large Volume Injection Gas Chromatography-Mass Spectrometry Selected Ion Monitoring.
- Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System.
- Tsunoi, S., Matoba, T., Shioji, H., & Shirai, R. (2002). Analysis of organotins using large volume injection gas chromatography-mass spectrometry selected ion monitoring. Journal of Health Science, 48(3), 207-214.
- ResearchGate. (2000). Derivatization methods for the determination of organotin compounds in environmental samples.
- ResearchGate. (2003). Speciation analysis of organotin compounds by HPLC-ICP-MS.
- LabRulez GCMS. Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Application.
- Speciation.net. (2024). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS.
- Bentham Science. (2021). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry.
- SciSpace. (2002). Determination of organotin compounds in environmental samples.
- Element Lab Solutions. (2021). The 6 Key Aspects of Analytical Method Validation.
- Agilent Technologies. A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds.
- Government of British Columbia. (2021). Organotins in Sediment/Soil by GC with MS Detection.
- PubMed. (2000). [Determination of organotin compounds in plastic products by GC/MS after ethyl derivatization with sodium tetraethylborate].
- ALS Environmental. (2022). Determination of Selected Organotin Compounds in Liquids by GCMS.
- CDC Stacks. (1987). Development of a method for the sampling and analysis of organotin compounds.
- International Council for Harmonisation (ICH). Quality Guidelines.
- ResearchGate. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food & Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation.
- International Journal of Pharmaceutical Sciences. (2025). Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1).
- Asian Journal of Chemistry. (2013). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS-TOF.
- National Center for Biotechnology Information (NCBI). (2020). Toxicological Profile for Tin and Tin Compounds - Chapter 7: Analytical Methods.
Sources
- 1. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. analchemres.org [analchemres.org]
- 4. scispace.com [scispace.com]
- 5. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 7. apps.nelac-institute.org [apps.nelac-institute.org]
- 8. Determination of Organotin in Tap Water by HPLC-ICP-MS in Accordance with Chinese Method HJ [perkinelmer.com]
- 9. agilent.com [agilent.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. agilent.com [agilent.com]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phenylating Powerhouse and Its Perils: A Comparative Guide to Trimethyl(phenyl)tin
For the discerning researcher in organic synthesis and drug development, the choice of a phenylating agent can be a pivotal decision in the intricate choreography of molecular construction. Among the array of options, trimethyl(phenyl)tin has carved out a significant niche, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide offers an in-depth exploration of the applications and limitations of this compound, providing a critical comparison with its alternatives, supported by experimental data and field-proven insights. Our objective is to equip you with the knowledge to make informed decisions, balancing the synthetic advantages of this potent reagent against its considerable safety and environmental challenges.
Introduction to this compound: A Stille Reaction Stalwart
This compound, with the chemical formula C₆H₅Sn(CH₃)₃, is an organotin compound primarily utilized as a phenyl group transfer agent in the Stille cross-coupling reaction.[1] This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds under relatively mild conditions.[2][3] The unique reactivity of this compound stems from the balance between the stability of the carbon-tin bond and its ability to undergo transmetalation with a palladium catalyst.[4]
The core utility of this compound lies in its capacity to introduce a phenyl group onto a variety of organic electrophiles, such as aryl halides or triflates, leading to the formation of biaryl structures. These motifs are prevalent in pharmaceuticals, organic electronic materials, and complex ligands.[1]
Applications in Organic Synthesis: The Stille Cross-Coupling Reaction
The premier application of this compound is undoubtedly the Stille cross-coupling reaction. The general catalytic cycle, a fundamental concept in organometallic chemistry, underpins this powerful transformation.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Advantages in Stille Coupling
The choice of this compound as the organostannane reagent in Stille couplings is often dictated by its enhanced reactivity compared to its tributyltin counterpart. The smaller steric bulk of the methyl groups facilitates the rate-determining transmetalation step, often leading to higher yields and shorter reaction times.[5] This is a critical consideration in complex syntheses where reaction efficiency is paramount.
Experimental Protocol: A Representative Stille Coupling
The following protocol is a representative example of a Stille cross-coupling reaction using this compound. It is crucial to perform this reaction under an inert atmosphere due to the sensitivity of the palladium catalyst to oxygen.
Reaction Scheme:
Ar-X + Ph-Sn(CH₃)₃ --(Pd catalyst)--> Ar-Ph + X-Sn(CH₃)₃
Materials:
-
Aryl halide (Ar-X) (1.0 mmol)
-
This compound (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)
-
Triphenylarsine (AsPh₃) (0.1 mmol, 10 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, Pd₂(dba)₃, and AsPh₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Add this compound via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Limitations and Critical Considerations
Despite its synthetic utility, this compound is fraught with significant limitations, primarily centered around its high toxicity and the environmental impact of organotin compounds.
Toxicity Profile
Organotin compounds, in general, are known for their toxicity, and trimethyltin derivatives are particularly potent neurotoxins.[6]
-
Acute Toxicity: The oral LD50 of trimethyltin chloride in rats has been reported to be in the range of 12.6-14.7 mg/kg, indicating high acute toxicity.[7][8] Ingestion of less than 5 grams may be fatal or cause serious damage to human health.[6]
-
Neurotoxicity: Exposure to trimethyltin compounds can lead to neuronal damage, particularly in the hippocampus, resulting in tremors, hyperexcitability, aggressive behavior, and convulsions.[8][9]
-
Dermal and Inhalation Hazards: this compound is classified as very toxic by inhalation and in contact with skin.[6]
Permissible Exposure Limits (PELs):
| Agency | Limit (as Sn) |
| OSHA | 0.1 mg/m³ (TWA) |
| NIOSH | 0.1 mg/m³ (REL) |
TWA: Time-Weighted Average; REL: Recommended Exposure Limit
These stringent exposure limits underscore the need for meticulous handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Environmental Impact
Organotin compounds are persistent environmental pollutants with significant ecotoxicity. They are particularly harmful to aquatic life and can bioaccumulate in the food chain.[2] The use of tributyltin in marine anti-fouling paints has been largely banned due to its devastating effects on marine ecosystems. While this compound is used on a much smaller scale in laboratory settings, the disposal of tin-containing waste must be handled with extreme care according to institutional and regulatory guidelines.
Comparative Analysis: this compound vs. Alternatives
The primary alternative to the Stille reaction for the formation of biaryl compounds is the Suzuki-Miyaura coupling, which utilizes organoboron reagents. A comparative analysis of these two powerful methods is essential for strategic synthetic planning.
Performance in Phenylation Reactions
The choice between Stille and Suzuki coupling often depends on the specific substrates and desired reaction conditions.
| Feature | Stille Coupling (this compound) | Suzuki Coupling (Phenylboronic Acid) |
| Organometallic Reagent | Organostannane | Organoboron |
| Key Advantages | Excellent functional group tolerance, stable and easily handled reagents, generally mild and neutral reaction conditions.[10] | Low toxicity of reagents and byproducts, wide commercial availability of boronic acids, ease of byproduct removal.[10] |
| Key Disadvantages | High toxicity of organotin reagents and byproducts, stoichiometric tin waste, difficulty in removing tin byproducts.[10] | Requires a base which can be incompatible with sensitive substrates, potential for protodeboronation.[10] |
| Byproducts | Toxic organotin compounds | Non-toxic boronic acid derivatives |
Experimental Data Comparison
The following table summarizes representative yields for the phenylation of various aryl halides using both Stille and Suzuki coupling methodologies.
| Aryl Halide | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | This compound | Pd₂(dba)₃ / P(t-Bu)₃ | Toluene | 90 | [11][12] |
| 4-Bromoanisole | Phenylboronic Acid | Pd(OAc)₂ / XPhos | Toluene/H₂O | 95 | [11][12] |
| 1-Bromo-4-nitrobenzene | This compound | Pd₂(dba)₃ / P(t-Bu)₃ | Toluene | 89 | [11][12] |
| 1-Bromo-4-nitrobenzene | Phenylboronic Acid | Pd(OAc)₂ / XPhos | Toluene/H₂O | 80 | [11][12] |
| 4-Bromobenzaldehyde | This compound | Pd(PPh₃)₄ | Toluene | 91 | [4][13] |
| 4-Bromobenzaldehyde | Phenylboronic Acid | Pd(OAc)₂ / SPhos | Toluene/H₂O | 59 | [4][13] |
Analysis of Experimental Data:
-
For electron-rich aryl halides like 4-bromoanisole, both Stille and Suzuki couplings provide excellent yields, with the Suzuki reaction showing a slight advantage.[11][12]
-
With electron-deficient aryl halides such as 1-bromo-4-nitrobenzene, the Stille coupling can outperform the Suzuki reaction.[11][12]
-
The Stille coupling often demonstrates superior performance with substrates containing coordinating functional groups, such as aldehydes, where the Suzuki coupling may give lower yields.[4][13]
Caption: Decision workflow for choosing between Stille and Suzuki coupling for phenylation.
Conclusion and Future Perspectives
This compound remains a highly effective and valuable reagent in the synthetic organic chemist's toolbox, particularly for Stille cross-coupling reactions where mild, neutral conditions and high functional group tolerance are required. Its enhanced reactivity compared to other alkyltin reagents can be a significant advantage.
However, the significant toxicity and environmental concerns associated with organotin compounds cannot be overstated. The Suzuki-Miyaura coupling, with its use of non-toxic and easily removable boron-based reagents, has rightfully become the more widely adopted method for many applications.
The decision to employ this compound should be made after a careful and thorough risk-benefit analysis. In situations where other methods fail or provide significantly lower yields, particularly with complex and sensitive substrates, the Stille reaction with this compound may be the optimal, and sometimes only, viable path forward. Future research will likely continue to focus on the development of more environmentally benign cross-coupling methodologies, potentially further diminishing the reliance on organotin reagents. Nevertheless, a comprehensive understanding of both the power and the peril of this compound is essential for any serious practitioner of modern organic synthesis.
References
- Tang, X., et al. (2013). Toxicity of Trimethyltin and Dimethyltin in Rats and Mice. Archives of Environmental Contamination and Toxicology, 65(2), 293-303.
- Walsh, T. J., et al. (1982). The trimethyltin syndrome in rats. Neurobehavioral Toxicology and Teratology, 4(2), 127-133.
- Brown, A. W., et al. (1979). The Behavioral and Neuropathologic Sequelae of Intoxication by Trimethyltin Compounds in the Rat. The American Journal of Pathology, 97(1), 59-82.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services, Public Health Service.
- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(25), 4173-4176.
- Li, W., et al. (2014). Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. Bioconjugate Chemistry, 25(8), 1466-1475.
- Wikipedia. (2023, December 2). Stille reaction. In Wikipedia.
- Gallagher, W. P., Terstiege, I., & Maleczka, R. E. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(14), 3194-3204.
- Walther, M., Kipke, W., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16345-16352.
- Zhou, W.-J., Wang, K.-H., & Wang, J.-X. (2009). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. The Journal of Organic Chemistry, 74(15), 5599-5602.
- Cosmetic Ingredient Review. (2023, June 28). Safety Assessment of Phenyl-Substituted Methicones as Used in Cosmetics.
- Walther, M., Kipke, W., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16345-16352.
- Walther, M., Kipke, W., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16345-16352.
- Walther, M., Kipke, W., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. ResearchGate.
Sources
- 1. Table 3-7, Levels of Significant Exposure to Trimethyltins - Oral - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. gdmlac.com.cn [gdmlac.com.cn]
- 8. The behavioral and neuropathologic sequelae of intoxication by trimethyltin compounds in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The trimethyltin syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Mechanistic and Practical Comparison of Stille and Suzuki Couplings for Phenylation
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the vast toolkit of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable for the construction of carbon-carbon bonds. Among these, the Stille and Suzuki-Miyaura couplings have risen to prominence for their versatility and broad substrate scope, particularly in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1][2] This guide provides an in-depth, mechanistically-grounded comparison of these two powerhouse reactions specifically for phenylation, offering field-proven insights to help researchers select the optimal method for their synthetic challenges.
The Shared Blueprint: A Common Catalytic Cycle
Both the Stille and Suzuki couplings operate through a similar Pd(0)/Pd(II) catalytic cycle, which consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Understanding this shared framework is key to appreciating the subtle yet critical differences between the two reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the aryl electrophile (e.g., phenyl bromide), forming a Pd(II) intermediate. This is often the rate-determining step in the cycle.[3][5]
-
Transmetalation: The organic group from the organometallic reagent (organostannane for Stille, organoboron for Suzuki) is transferred to the palladium center, displacing the halide. This is the key step where the two mechanisms diverge significantly.
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
The Suzuki-Miyaura Coupling: The Role of the Base
A defining feature of the Suzuki-Miyaura coupling is the requirement of a base.[7][8] The organoboron reagent, typically a boronic acid (Ph-B(OH)₂), is not nucleophilic enough to undergo transmetalation directly. The base plays a crucial role in activating the boronic acid by converting it into a more nucleophilic boronate "ate" complex (e.g., [Ph-B(OH)₃]⁻).[8][9][10] This activated species then readily transfers its phenyl group to the Pd(II) center.
There are two primary mechanistic proposals for this base-mediated activation:
-
Boronate Pathway: The base reacts directly with the boronic acid to form the reactive boronate species, which then engages with the palladium complex.[8][11]
-
Hydroxide Pathway: The base (e.g., OH⁻) first displaces the halide on the Pd(II) complex to form a palladium-hydroxide species (Ar-Pd-OH), which then reacts with the neutral boronic acid.[8][12]
Computational and experimental evidence suggests the boronate pathway is often the major operative mechanism.[10][11] The choice of base (e.g., carbonates, phosphates, hydroxides) is critical and can significantly impact reaction yield and selectivity.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Coupling: A Neutral Transmetalation
In contrast to the Suzuki coupling, the Stille reaction typically proceeds under neutral or mildly basic conditions.[1][2] It utilizes an organostannane reagent (e.g., Ph-SnBu₃), which is sufficiently nucleophilic to transmetalate directly with the Ar-Pd(II)-X complex without prior activation by a base.[13][14]
The transmetalation step in the Stille coupling is often the rate-limiting step and is believed to proceed through an associative mechanism involving a five-coordinate intermediate.[15] The specific pathway can be influenced by ligands and additives. For instance, the addition of copper(I) salts or lithium chloride can accelerate the transmetalation step.[14][16] The reaction's key advantage is its excellent functional group tolerance, stemming from the stability of organostannanes and the absence of a strong base.[6][15][17]
Caption: Catalytic cycle of the Stille coupling.
Head-to-Head Comparison: Performance and Practicality
While both reactions reliably form C(sp²)-C(sp²) bonds, their operational differences are significant. The choice between them often depends on substrate compatibility, green chemistry considerations, and purification challenges.[1]
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Reagents and byproducts have low toxicity.[7] | Organotin reagents and byproducts are highly toxic (neurotoxic).[13][18][19] |
| Key Additive | Requires a base for activation.[7] | Generally proceeds under neutral conditions; additives like LiCl or Cu(I) can accelerate the reaction.[14] |
| Functional Group Tolerance | Good, but can be incompatible with base-sensitive groups (e.g., esters, acidic protons).[7][20] | Excellent; tolerates a wide range of functional groups, including those with acidic protons.[6][15][21] |
| Reagent Stability | Boronic acids can be prone to protodeboronation, especially electron-deficient or heteroaromatic ones.[22] | Organostannanes are generally robust and stable to air and moisture.[2][13] |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed via aqueous workup.[23] | Tin byproducts are often nonpolar and can be challenging to separate from the desired product, requiring specific methods like KF treatment or specialized chromatography.[1][19] |
| Reaction Rate | Electron-withdrawing groups on the electrophile generally increase the reaction rate.[21] | Electron-withdrawing groups on the electrophile also tend to accelerate the reaction.[21] |
Experimental Data Insights
Comparative studies highlight the practical trade-offs. For example, in the functionalization of diazocines, Stille coupling provided consistently high yields (80–91%) for substrates with coordinating groups like aldehydes and esters, whereas Suzuki coupling yields were significantly lower (39–59%).[24] This underscores the superior functional group tolerance of the Stille reaction. Conversely, for many standard biaryl syntheses where base sensitivity is not a concern, the Suzuki coupling is often preferred due to its lower toxicity and easier purification.[20][23]
Experimental Protocols: A Practical Guide
The following are representative, detailed protocols for the phenylation of 4-bromoanisole.
Protocol 1: Suzuki-Miyaura Phenylation
Objective: To synthesize 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid.
Materials:
-
4-Bromoanisole (187 mg, 1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (415 mg, 3.0 mmol, 3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Rationale: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it.
-
Solvent Addition: Add the toluene and water via syringe. The biphasic system is common for Suzuki couplings. Rationale: The inorganic base is soluble in the aqueous phase, while the organic reactants and catalyst are in the organic phase. The reaction occurs at the interface.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure 4-methoxybiphenyl.
Protocol 2: Stille Phenylation
Objective: To synthesize 4-methoxybiphenyl from 4-bromoanisole and tributyl(phenyl)stannane.
Materials:
-
4-Bromoanisole (187 mg, 1.0 mmol, 1.0 equiv)
-
Tributyl(phenyl)stannane (441 mg, 1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%)
-
Anhydrous Toluene (10 mL)
Procedure:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole and Pd(PPh₃)₄.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Add the anhydrous toluene via syringe, followed by the tributyl(phenyl)stannane. Rationale: Anhydrous conditions are used to prevent potential side reactions, although Stille couplings are generally tolerant to moisture.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion (typically 4-12 hours), cool the reaction to room temperature and concentrate under reduced pressure.
-
Tin Byproduct Removal: Redissolve the crude residue in diethyl ether (20 mL). Add a saturated aqueous solution of potassium fluoride (KF) (15 mL) and stir vigorously for 1 hour. Rationale: Fluoride ions react with the tributyltin bromide byproduct to form insoluble, polymeric Bu₃SnF, which precipitates and can be removed by filtration.[21]
-
Purification: Filter the mixture through a pad of Celite, washing with diethyl ether. Concentrate the filtrate and purify the crude product by flash column chromatography to yield the pure 4-methoxybiphenyl. Caution: Handle all organotin waste streams with extreme care and dispose of them according to institutional safety protocols.[25]
Conclusion: Selecting the Right Tool for Phenylation
The choice between Stille and Suzuki coupling for phenylation is a strategic one, dictated by the specific demands of the synthesis.
Choose Suzuki Coupling when:
-
"Green chemistry" principles are a priority, due to the low toxicity of boron reagents.[7]
-
The substrate lacks base-sensitive functional groups.
-
Large-scale synthesis is planned, as byproduct removal is straightforward.[23]
-
A wide variety of phenylboronic acid derivatives are commercially available.[2]
Choose Stille Coupling when:
-
The substrate contains sensitive functional groups, such as esters, aldehydes, or unprotected phenols/anilines, that are incompatible with the basic conditions of the Suzuki coupling.[24]
-
The corresponding boronic acid is unstable or difficult to access.
-
Mild, neutral reaction conditions are paramount for preserving complex molecular architecture.[15]
Ultimately, both reactions are powerful and reliable. By understanding their core mechanistic differences and practical considerations, researchers and drug development professionals can make informed decisions, optimizing their synthetic routes to accelerate discovery and innovation.
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Cain, E. N., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
- Ujaque, G., et al. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Stille reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Espinet, P., & Echavarren, A. M. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis.
- OpenOChem Learn. (n.d.). Stille Coupling.
- S. Mondal. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Research in Engineering and Science (IJRES).
- Ujaque, G., et al. (2002). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Pérez-Temprano, M. H., et al. (2015, August 10). The Stille Reaction, 38 Years Later. ResearchGate.
- Biswas, B., & Kulsi, G. (2016, November 15). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- Chen, K.-T., et al. (2021, March 5). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules.
- ResearchGate. (2025, August 10). (PDF) Suzuki Cross Coupling Reaction-A Review.
- Kimbrough, R. D. (n.d.). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives.
- Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities.
- ResearchGate. (n.d.). Possible mechanism of Suzuki and Stille coupling reactions.
- Dr. Nicholas Corsepius. (2021, April 21). Ch 23 Stille and Suzuki Coupling [Video]. YouTube.
- Biewer, C., et al. (2023, May 30). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances.
- Reddit. (2023, March 7). How toxic organotin compounds really are?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 12. ajabs.org [ajabs.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sdlookchem.com [sdlookchem.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Yoneda Labs [yonedalabs.com]
- 23. researchgate.net [researchgate.net]
- 24. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reddit.com [reddit.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Trimethyl(phenyl)tin
This guide provides essential safety and logistical information for the proper handling and disposal of trimethyl(phenyl)tin (CAS 934-56-5). As a laboratory professional, your safety and the protection of the environment are paramount. This compound is an acutely toxic organotin compound that demands rigorous adherence to safety protocols. This document moves beyond a simple checklist to provide the causal reasoning behind each procedural step, ensuring a deep, actionable understanding of the risks and the required safeguards.
Hazard Profile & Immediate Safety Protocols
Understanding the "why" behind safety procedures begins with a clear-eyed assessment of the chemical's inherent dangers. This compound is not a substance to be handled with routine care; it requires specialized precautions due to its severe hazard profile.
Core Dangers: A Triad of Risk
This compound is classified as a hazardous substance that poses a significant threat through multiple exposure routes.[1]
-
Acute Toxicity: The compound is designated as very toxic and potentially fatal if swallowed, inhaled, or through skin contact.[1] Systemic effects can result from absorption, making any contact a critical event.[1]
-
Environmental Hazard: It is very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[1][2] Its persistence and potential for bioaccumulation mean that improper disposal can have lasting ecological consequences.[2][3]
-
Physical Hazard: The material is combustible, presenting a slight fire hazard when exposed to heat or flame.[1]
Mandatory Engineering Controls and Personal Protective Equipment (PPE)
Given the high toxicity, particularly through inhalation and dermal absorption, a multi-layered defense is non-negotiable.
| Control/PPE | Specification & Rationale |
| Engineering Control | All handling, including transfers and weighing, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[4] |
| Respiratory Protection | A NIOSH-approved respirator with a filter appropriate for organic vapors (e.g., type ABEK) is required.[5] This is critical due to the substance's high inhalation toxicity. |
| Eye/Face Protection | Chemical safety goggles and a face shield must be worn.[5] This provides protection from splashes and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Double-gloving is highly recommended. Inspect gloves for integrity before each use and wash hands thoroughly after removal.[1] Skin contact can be fatal.[1] |
| Body Protection | A chemically resistant lab coat, long pants, and closed-toe shoes are mandatory.[1] Remove any contaminated clothing immediately and manage it as hazardous waste.[6] |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of any hazardous chemical is that it must be managed in accordance with all local, state, and federal regulations.[1][6] This protocol is a framework; your institution's Environmental Health & Safety (EHS) department provides the definitive requirements.[4][7]
The Cardinal Rule: Consult Your EHS Office
Before beginning any process that will generate this compound waste, contact your EHS office.[4][8] They will provide specific instructions on waste container types, labeling requirements, and pickup schedules. This guide supplements, but does not supersede, their authority.
Waste Segregation: Preventing Dangerous Reactions
Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS.[4][7] Incompatible materials can lead to dangerous reactions. Keep this waste stream separate from:
-
Strong Oxidizing Agents
-
Strong Acids
-
Strong Bases
The stability of the tin-carbon bond is a key factor in the compound's persistence.[3] While chemical degradation can be induced, it requires specific conditions and should not be attempted as a casual disposal method in a standard laboratory setting.
Caption: Disposal decision workflow for this compound waste.
Waste Collection Protocol
Step 1: Prepare the Waste Container
-
Obtain a designated hazardous waste container from your EHS department. It must be chemically compatible, leak-proof, and have a secure, tight-fitting lid.[4][7]
-
For liquid waste, this is typically a glass or polyethylene bottle. For solid waste, a sealed bag or pail may be appropriate.[4]
-
Pre-label the container with a hazardous waste tag, filling in all known information.
Step 2: Transfer Waste
-
Conduct all transfers inside a chemical fume hood while wearing full PPE.
-
For liquid waste , use a dedicated funnel to pour the waste into the container. Do not overfill; leave at least 10% headspace to allow for expansion.
-
For solid waste (e.g., contaminated gloves, wipes, silica gel, weigh boats), place items directly into the designated solid waste container. Minimize air dispersal of any contaminated powders.[1][9]
Step 3: Decontaminate and Manage Emptied Containers
-
Empty containers that once held pure this compound are still considered hazardous waste.[1][10]
-
Do not rinse the container into the sewer. Triple-rinse with a suitable solvent (e.g., acetone or ethanol), collecting all rinsate as hazardous waste in your liquid waste container.
-
Once rinsed, deface the original label, mark the container as "Empty," and dispose of it according to EHS guidelines (which may still be as hazardous waste).
Step 4: Finalize Labeling and Storage
-
Securely seal the waste container.[7]
-
Complete the hazardous waste label with the full chemical name "this compound," concentration, and date. Do not use abbreviations.[7]
-
Store the sealed container in your lab's designated Satellite Accumulation Area (SAA), using secondary containment to catch any potential leaks.[7]
Step 5: Arrange for Disposal
-
Contact your EHS department to schedule a waste pickup. Do not allow hazardous waste to accumulate in the lab.[7]
Emergency Procedures
Spill Management
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and call emergency services and your EHS office.
-
Control Vapors & Ignition: Ensure all ignition sources are removed.[1] Maintain fume hood ventilation.
-
Contain & Absorb: Wearing full PPE, contain and absorb the spill with an inert material like sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect & Dispose: Carefully scoop the absorbed material and place it into a labeled hazardous waste container for solids.[1] Wipe the area with a solvent-dampened cloth, and also place the wipe in the waste container.
-
Report: Report the incident to your supervisor and EHS office.
Personnel Exposure
Immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[1][6] Remove all contaminated clothing while flushing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station. Hold eyelids open to ensure thorough rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. Lay them down and keep them warm and rested.[1] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Technical & Scientific Rationale
A foundational understanding of the compound's properties underscores the necessity of these stringent disposal protocols.
| Property | Value | Implication for Disposal |
| Molecular Formula | C₉H₁₄Sn | Organometallic compound with a persistent tin-carbon bond. |
| Molecular Weight | 240.92 g/mol [11] | - |
| Appearance | Colorless to pale yellow liquid or solid[2] | Does not mix with water; sinks.[1] Do not dispose via sewer. |
| Density | 1.327 g/mL at 25 °C[12][11] | Heavier than water, will settle in aqueous environments. |
| Flash Point | 76 °C (168.8 °F)[5][11] | Combustible. Keep away from heat and ignition sources.[1] |
| Toxicity Classification | Acute Tox. 1 (Dermal, Inhalation), Acute Tox. 2 (Oral)[5] | Extremely hazardous. All routes of exposure must be prevented. |
| Environmental Fate | Very toxic to aquatic life; slow degradation in soil/sediment.[1][3][13] | Improper disposal leads to long-term environmental damage. Must be disposed of as hazardous waste to prevent release.[1][6] |
The ultimate goal of these procedures is to ensure that this compound is transferred from the laboratory to a licensed hazardous waste facility without exposing personnel or the environment to its toxic effects. The chemical's stability and high toxicity mean that it cannot be neutralized or degraded by simple laboratory methods.[3] Therefore, the only acceptable disposal pathway is through professional hazardous waste management services, coordinated by your EHS department.
References
- CHEMICAL POINT. (n.d.). This compound.
- AMERICAN ELEMENTS. (n.d.). This compound.
- Centers for Disease Control and Prevention (CDC). (n.d.). ORGANOTIN COMPOUNDS.
- NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds.
- Norén, K., et al. (2022). Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. Environmental Science and Pollution Research, 29, 36875–36887.
- ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?
- Ereztech LLC. (2022). SN6246 Safety Data Sheet.
- Huang, Y., & Matzner, E. (2007). Degradation of organotin compounds in organic and mineral forest soils. Environmental Science & Technology, 41(16), 5730-5735.
- Peeters, K., et al. (2014).
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- International Finance Corporation. (2007). Environmental, Health, and Safety Guidelines for Metal, Plastic, and Rubber Products Manufacturing.
- International Finance Corporation. (2007). Environmental, Health and Safety Guidelines for Large Volume Petroleum-based Organic Chemicals Manufacturing.
- MIT Environmental Health & Safety. (n.d.). Chemicals.
- MIT Environmental Health & Safety. (n.d.). Chemical Waste.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. CAS 934-56-5: this compound | CymitQuimica [cymitquimica.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. トリメチル(フェニル)スズ 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Chemicals – EHS [ehs.mit.edu]
- 9. echemi.com [echemi.com]
- 10. ereztech.com [ereztech.com]
- 11. chemicalpoint.eu [chemicalpoint.eu]
- 12. Trimethyl(phenyl)tinCAS #: 934-56-5 [eforu-chemical.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Trimethyl(phenyl)tin
For Immediate Use: A Guide for Researchers and Drug Development Professionals
This document provides essential, immediate safety and logistical information for the handling of Trimethyl(phenyl)tin (CAS No. 934-56-5). As a Senior Application Scientist, my objective is to provide a procedural guide that is grounded in field-proven insights and authoritative safety data, ensuring your work can proceed with the highest degree of safety. The protocols herein are designed to be self-validating, explaining the causality behind each recommendation to build a deep, trust-based understanding of the necessary precautions.
Immediate Safety Briefing: Understanding the Acute Hazard
This compound is an organotin compound that presents a severe and immediate toxicological risk. It is classified as Acutely Toxic Category 1 for dermal and inhalation exposure and Category 2 for oral exposure.[1] The hazard statement H300 + H310 + H330 signifies that this substance is fatal if swallowed, in contact with skin, or if inhaled .[1] Furthermore, it is known to be extremely destructive to the tissues of mucous membranes, the upper respiratory tract, eyes, and skin.[2] Due to its high toxicity and potential for cumulative effects, accidental exposure can have grave consequences.[3] Therefore, adherence to stringent safety protocols is not merely a recommendation but an absolute requirement.
The Foundation of Safety: Engineering and Administrative Controls
Before any discussion of Personal Protective Equipment (PPE), we must prioritize the hierarchy of controls. PPE is the last line of defense. The primary methods for mitigating exposure to this compound are robust engineering and administrative controls.
-
Engineering Controls : All work involving this compound must be conducted in a properly functioning chemical fume hood.[3][4] The ventilation system is the most critical barrier between you and the chemical. Ensure the fume hood has been recently certified and that the sash is kept as low as possible during all manipulations.[5]
-
Administrative Controls : Access to areas where this compound is stored or used should be restricted to authorized and trained personnel. Establish designated areas for handling this compound and clearly label them with appropriate hazard warnings. Never work alone when handling highly toxic materials.
Mandatory PPE Protocol: A Barrier Against Fatal Exposure
Given the acute toxicity of this compound, a comprehensive PPE strategy is non-negotiable. The following protocol is designed to protect against all potential routes of exposure: inhalation, dermal contact, and eye contact.
Respiratory Protection
Inhalation of vapors or aerosols is a primary route of fatal exposure.
-
Rationale : Organotin compounds can cause severe respiratory tract irritation, and systemic toxicity following inhalation.[2][3]
-
Specification : A NIOSH-approved air-purifying respirator equipped with a combination organic vapor/particulate filter (Type ABEK as per EN 14387 or equivalent) is required for any handling outside of a glovebox.[1] For major spills or situations with a high risk of overexposure, a self-contained breathing apparatus (SCBA) is necessary.[3]
Hand Protection
Dermal contact is another route of fatal exposure. Skin absorption of organotins can occur rapidly and lead to systemic toxicity.[6][7]
-
Rationale : To prevent any skin contact, chemical-resistant gloves are mandatory. A single pair of gloves is insufficient due to the risk of pinholes and permeation.
-
Specification : Double-gloving is required.
-
Procedure : Gloves must be removed using a technique that avoids touching the outer surface with bare skin. Contaminated gloves must be disposed of as hazardous waste immediately after use.
Eye and Face Protection
This compound can cause severe eye irritation and damage.[3][9]
-
Rationale : Protection against splashes and vapors is critical to prevent irreversible eye damage.
-
Specification : Chemical splash goggles that form a seal around the eyes are the minimum requirement.[8] For procedures with a higher splash risk, such as transferring solutions, a full-face shield must be worn in addition to the goggles.[10]
Body Protection
Protecting the skin on the rest of the body is essential to prevent accidental contact from spills or splashes.
-
Rationale : Any exposed skin is a potential site for fatal absorption. Clothing can become contaminated and act as a prolonged source of exposure.[3]
-
Specification : A chemical-resistant lab coat, buttoned completely, is required. For larger quantities or higher-risk procedures, a chemical-resistant apron or disposable coveralls should be worn. Long pants and closed-toe, chemical-resistant shoes are mandatory.[3][8]
PPE Selection Summary by Task
The level of PPE required can be adjusted based on the specific task and the associated risk of exposure. The following table provides a clear guide for minimum PPE requirements.
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Storage & Transport (Closed Containers) | Readily available for emergency | Single pair nitrile gloves | Safety glasses with side shields | Lab coat, long pants, closed-toe shoes |
| Weighing & Low-Volume Handling (<1g in Fume Hood) | Air-Purifying Respirator (ABEK) | Double-gloved (Nitrile inner, Butyl/Viton outer) | Chemical splash goggles | Chemical-resistant lab coat |
| Solution Preparation & Transfers | Air-Purifying Respirator (ABEK) | Double-gloved (Nitrile inner, Butyl/Viton outer) | Chemical splash goggles and face shield | Chemical-resistant lab coat and apron |
| Minor Spill Cleanup (in Fume Hood) | Air-Purifying Respirator (ABEK) | Double-gloved (Nitrile inner, Butyl/Viton outer) | Chemical splash goggles and face shield | Chemical-resistant lab coat and apron |
| Major Spill Cleanup | Self-Contained Breathing Apparatus (SCBA) | Heavy-duty chemical resistant gloves (over nitrile) | Fully encapsulating suit provides protection | Fully encapsulating chemical protective suit |
Procedural Guide: Safe Handling and PPE Doffing Workflow
Adherence to a strict, step-by-step procedure is critical for safety. The following workflow and diagram illustrate the process from preparation to completion of work.
Step-by-Step Handling Protocol
-
Preparation : Before starting, ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible. Confirm the chemical fume hood is operational.
-
Donning PPE : Don PPE in the correct order: lab coat, inner gloves, outer gloves, eye/face protection, and finally, the respirator. Perform a seal check on the respirator.
-
Handling : Conduct all work within the designated area inside the fume hood with the sash at the lowest practical height.
-
Post-Handling Decontamination : After completing the work, decontaminate any equipment used. Wipe down the work surface within the fume hood.
-
Doffing PPE : This is a critical step to prevent self-contamination. Follow the sequence in the diagram below. Remove PPE before leaving the work area.
-
Hygiene : Immediately wash hands and forearms thoroughly with soap and water after removing all PPE.[3][8]
Workflow for Safe Handling and PPE Doffing
Sources
- 1. トリメチル(フェニル)スズ 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Organo-tin compounds - DCCEEW [dcceew.gov.au]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CAS 934-56-5: this compound | CymitQuimica [cymitquimica.com]
- 10. americanchemistry.com [americanchemistry.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
